N-Acetyl-5-benzyloxytryptamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDZJCKTLWFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340325 | |
| Record name | N-Acetyl-5-benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68062-88-4 | |
| Record name | N-Acetyl-5-benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-5-benzyloxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-5-benzyloxytryptamine, a significant intermediate in the synthesis of melatonin and its analogs, holds a pivotal position in neuropharmacology and medicinal chemistry. As a derivative of tryptamine, its chemical architecture, characterized by an indole nucleus, an N-acetylated ethylamine side chain, and a benzyl-protected 5-hydroxy group, dictates its reactivity, stability, and biological interactions. This technical guide provides a comprehensive exploration of the core chemical properties of this compound, offering insights into its synthesis, structural elucidation, and chemical behavior, which are essential for its application in research and drug development.
Chemical Identity and Physical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate documentation, safety assessments, and the design of experimental protocols.
| Property | Value | Source(s) |
| Chemical Name | N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide | [1] |
| Synonyms | This compound, 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | [2] |
| CAS Number | 68062-88-4 | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 308.38 g/mol | [1] |
| Predicted Melting Point | ~221.82 °C | [3] |
| Predicted Boiling Point | ~592.9 °C at 760 mmHg | [3] |
| Appearance | Crystalline solid (typical for related compounds) | [4] |
| Storage | 2°C - 8°C, in a well-closed container | [2] |
Synthesis of this compound
The synthesis of this compound is conceptually straightforward, typically involving the N-acetylation of 5-benzyloxytryptamine. This process mirrors the industrial synthesis of melatonin, where the analogous 5-methoxytryptamine is acetylated. The benzyl group serves as a protecting group for the 5-hydroxyl functionality, which can be removed in a subsequent step if the target molecule is N-acetylserotonin.
A general and robust protocol for the N-acetylation of tryptamines involves the use of an acylating agent in the presence of a base.
Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine
Objective: To synthesize this compound from 5-benzyloxytryptamine.
Materials:
-
5-Benzyloxytryptamine
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-benzyloxytryptamine (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution and stir at room temperature.
-
Acetylation: Slowly add acetic anhydride (1.1-1.3 equivalents) dropwise to the stirring solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also deprotonates the amine, increasing its nucleophilicity.
-
Stoichiometry: A slight excess of the acetylating agent and base is often used to ensure complete conversion of the starting material.
-
Purification: The choice of purification method depends on the purity of the crude product and the desired final purity. Recrystallization is often effective for crystalline solids, while column chromatography provides a higher degree of purification.
Structural Elucidation: Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the indole ring, the ethylamine side chain, the acetyl group, and the benzyloxy group.
-
Indole NH: A broad singlet typically downfield (around 8.0-8.5 ppm).
-
Aromatic Protons (Indole and Benzyl): A complex multiplet region between 6.8 and 7.5 ppm. The protons on the benzyloxy group's phenyl ring will appear in this region, as will the protons at positions 2, 4, 6, and 7 of the indole nucleus.
-
CH₂-O (Benzyl): A singlet around 5.1 ppm.
-
CH₂CH₂NH: Two triplets, one for the CH₂ adjacent to the indole ring (around 2.9-3.0 ppm) and another for the CH₂ adjacent to the amide nitrogen (around 3.5-3.6 ppm).
-
NH-C=O: A triplet (or broad signal) around 5.5-6.0 ppm, which can exchange with D₂O.
-
CH₃-C=O: A sharp singlet around 1.9-2.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework.
-
C=O (Amide): A signal in the downfield region, around 170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 100-155 ppm, corresponding to the carbons of the indole and benzyl groups.
-
CH₂-O (Benzyl): A signal around 70 ppm.
-
CH₂CH₂NH: Two signals, one for the CH₂ attached to the indole (around 25 ppm) and the other for the CH₂ attached to the amide (around 40 ppm).
-
CH₃-C=O: A signal in the upfield region, around 23 ppm.
Infrared (IR) Spectroscopy (Predicted)
The infrared spectrum is useful for identifying key functional groups.
-
N-H Stretch (Indole and Amide): A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1530-1560 cm⁻¹.
-
C-O Stretch (Ether): A signal in the region of 1050-1250 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the fingerprint region below 1600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 308, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the acetyl group (m/z = 43), and cleavage of the ethylamine side chain. A prominent fragment would likely be the indolic portion after cleavage of the side chain.
Reactivity and Stability
The chemical reactivity and stability of this compound are primarily governed by the indole nucleus, the amide functionality, and the benzyloxy protecting group.
-
Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position if unsubstituted. However, in this molecule, the C3 position is occupied. The indole nitrogen can be deprotonated under strongly basic conditions.
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, although this typically requires harsh conditions.
-
Benzyloxy Group: The benzyl ether is a robust protecting group, stable to a wide range of reagents, including many acids and bases.[5] Its primary lability is towards catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl group to yield a hydroxyl group and toluene. This is a common deprotection strategy in the synthesis of N-acetylserotonin from this compound.
Biological Significance and Applications
This compound is primarily of interest due to its relationship with melatonin. It is a direct precursor in some synthetic routes to this important hormone. As a moiety of melatonin, it is suggested to bind to melatonin receptors.[2] This interaction could potentially modulate the circadian rhythm and other physiological processes regulated by melatonin.
Its utility extends to being a valuable tool in the synthesis of other complex organic molecules.[6] The presence of the benzyl protecting group allows for selective modifications at other positions of the molecule before its removal to unmask the 5-hydroxyl group. This makes it a key intermediate in the development of novel tryptamine-based pharmaceutical agents.
Conclusion
This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its chemical properties, dictated by the interplay of the indole nucleus, the N-acetyl group, and the benzyloxy moiety, make it a versatile intermediate. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is paramount for its effective utilization in research and development. This guide provides a foundational framework for professionals working with this compound, enabling a more informed and efficient approach to its application in the synthesis of melatonin analogs and other novel bioactive molecules.
References
-
Tascher, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]
-
Bayari, S., & Ide, S. (2003). Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1255-1263. [Link]
- Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Grokipedia. 5-Benzyloxytryptamine. [Link]
-
PubChem. N-Acetylserotonin. [Link]
-
ResearchGate. Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. [Link]
-
ResearchGate. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. [Link]
-
eScholarship.org. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small. [Link]
-
PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. [Link]
Sources
Synthesis of N-Acetyl-5-benzyloxytryptamine: A Technical Guide for Research Professionals
Introduction: The Significance of N-Acetyl-5-benzyloxytryptamine in Neurotransmitter Research
This compound is a crucial intermediate and a significant research chemical in the field of neuroscience and drug development. As a close structural analog of melatonin (N-acetyl-5-methoxytryptamine), it serves as a valuable tool for studying the structure-activity relationships of melatonergic ligands. The benzyl protecting group at the 5-position of the indole ring offers a versatile handle for further chemical modifications, allowing researchers to explore the impact of various substituents on receptor binding and functional activity. Understanding the synthesis of this compound is paramount for laboratories investigating the physiological roles of melatonin and developing novel therapeutic agents targeting melatonin receptors.
This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Strategic Approach to Synthesis: The N-Acetylation of 5-Benzyloxytryptamine
The most direct and widely employed synthetic route to this compound involves the N-acetylation of the primary amine of the precursor, 5-benzyloxytryptamine. This strategy is favored due to the ready availability of the starting material and the high efficiency of the acetylation reaction. The core of this transformation is the nucleophilic attack of the amino group on an acetylating agent.
Two common acetylating agents are acetyl chloride and acetic anhydride. While both are effective, acetic anhydride is often preferred in a laboratory setting due to its lower reactivity and safer handling characteristics compared to the highly reactive and corrosive acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (hydrochloric acid or acetic acid) and to deprotonate the amine, thereby increasing its nucleophilicity.
The choice of solvent is also a critical parameter. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they do not participate in the reaction and effectively dissolve the reactants.
Figure 1: General synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound using acetic anhydride as the acetylating agent.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Purity |
| 5-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | ≥98% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5.0 g (18.8 mmol) of 5-benzyloxytryptamine in 100 mL of anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add 3.9 mL (28.2 mmol, 1.5 equivalents) of triethylamine.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.1 mL (22.6 mmol, 1.2 equivalents) of acetic anhydride dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield a white to off-white solid.
An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-5-benzyloxytryptamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-5-benzyloxytryptamine, a synthetic derivative of the tryptamine family, is structurally analogous to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). This guide elucidates the core mechanism of action of this compound, focusing on its interaction with melatonin receptors. It acts as an agonist at these G protein-coupled receptors, initiating downstream signaling cascades that are crucial for regulating circadian rhythms and other physiological processes.[1] This document provides a detailed examination of its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. Furthermore, it outlines standard experimental protocols for characterizing such compounds, offering a technical framework for research and development.
Introduction: Structural Context and Therapeutic Potential
This compound belongs to the tryptamine class of compounds, which form the backbone for many neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[2][3] Its structure is distinguished by an N-acetyl group and a bulky 5-benzyloxy substitution on the indole ring. This benzyloxy group, compared to the methoxy group in melatonin, significantly influences the molecule's steric and electronic properties, which in turn affects its binding affinity and functional potency at its molecular targets.
The primary targets for this compound are the high-affinity melatonin receptors, MT1 and MT2.[1] These receptors are integral to the regulation of the sleep-wake cycle, immune function, and neuroprotection.[4][5] Understanding how synthetic ligands like this compound interact with and modulate these receptors is paramount for the development of novel therapeutics for sleep disorders, jet lag, and potentially neurodegenerative diseases.[6]
Molecular Target Profile: Melatonin Receptor Agonism
The principal mechanism of action for this compound is its function as an agonist at melatonin receptors.[1] Like the endogenous ligand melatonin, it binds to and activates MT1 and MT2 receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][7]
2.1 Receptor Binding and Functional Activity this compound binds to melatonin receptors, initiating a conformational change that triggers intracellular signaling pathways.[1] The activation of these receptors, which are primarily coupled to the inhibitory G-protein, Gi, leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.
While the primary interaction is with melatonin receptors, the tryptamine scaffold suggests potential for off-target interactions. Comprehensive screening would be necessary to rule out significant binding to other receptors, such as serotonin (5-HT) receptors, where many tryptamine derivatives show activity.[8][9][10]
Downstream Signaling Pathways
The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular events primarily mediated by the Gi alpha subunit and the βγ-complex.
3.1 Canonical Gi-Coupled Pathway The canonical signaling pathway for melatonin receptors involves the Gi-mediated inhibition of adenylyl cyclase.[7] This leads to a reduction in cAMP production, which is a key signaling event in many cell types.[7] In the context of circadian rhythm regulation within the suprachiasmatic nucleus (SCN), this reduction in neuronal firing helps to promote sleep.[5]
Diagram 1: Canonical Melatonin Receptor Signaling
Caption: Agonist binding to MT1/MT2 receptors activates the Gi protein, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Methodologies for Characterization
To fully elucidate the mechanism of action of this compound, a series of standard pharmacological assays are employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.
4.1 Protocol: Radioligand Binding Assay This assay quantifies the affinity of this compound for melatonin receptors.
-
Preparation : Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared.
-
Reaction Mixture : Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor, this compound.
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the inhibition constant (Ki) is calculated. This value represents the affinity of this compound for the receptor.
Diagram 2: Radioligand Binding Assay Workflow
Sources
- 1. biosynth.com [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
The Strategic Utility of N-Acetyl-5-benzyloxytryptamine in Advanced Drug Discovery and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Acetyl-5-benzyloxytryptamine stands as a pivotal, yet often unheralded, intermediate in the nuanced field of medicinal chemistry, particularly in the development of melatonin receptor agonists and related neuropharmacological agents. Its principal laboratory application is not as a biologically active agent itself, but as a strategically protected precursor to N-acetylserotonin. The presence of the benzyl ether at the 5-position of the indole ring provides a robust and reliable protecting group for the hydroxyl functionality. This chemical "mask" is essential for synthetic chemists aiming to perform modifications on other parts of the tryptamine scaffold without unintended side reactions. This guide delineates the fundamental role of this compound, providing a comprehensive overview of its synthesis, deprotection, and application in multi-step synthetic routes, underpinned by detailed experimental protocols and an exploration of the underlying chemical principles.
Core Concept: The Benzyl Group as a Strategic Protecting Group
In the synthesis of complex molecules such as melatonin analogs or isotopically labeled tracers, selective modification of specific functional groups is paramount. The indole nucleus of tryptamines contains several reactive sites. The hydroxyl group at the 5-position of N-acetylserotonin is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as the N-acetyl side chain or the indole nitrogen.
The use of a benzyl group (Bn) to protect this hydroxyl group, forming this compound, is a common and effective strategy. Benzyl ethers are favored for their stability across a wide range of reaction conditions, including acidic and basic environments, making them ideal for multi-step syntheses[1]. The true utility of the benzyl group lies in its facile and clean removal under specific, mild conditions, most notably catalytic hydrogenation. This process, known as debenzylation, regenerates the free hydroxyl group at a late stage in the synthesis, just before the final target molecule is assembled.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀N₂O₂ | |
| Molecular Weight | 308.37 g/mol | |
| Synonyms | 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | |
| CAS Number | 68062-88-4 | |
| Appearance | Crystalline solid (typical) | Inferred |
| Storage | 2°C - 8°C, protect from light and moisture |
Synthetic Workflow: Protection and Deprotection Strategies
The laboratory use of this compound is best understood as a two-part workflow: its synthesis (protection) and its subsequent use and deprotection to yield a desired final product.
Caption: Synthetic workflow involving this compound.
Experimental Protocol: Synthesis of this compound (Protection)
While direct synthesis from N-acetylserotonin is the most logical route, published protocols often start from the more readily available 5-benzyloxytryptamine and then perform the N-acetylation. This highlights the compound's role as an intermediate built from other precursors.
Method: N-Acetylation of 5-Benzyloxytryptamine
This protocol is based on the acetylation of the primary amine of 5-benzyloxytryptamine.
-
Dissolution: Dissolve 800 mg (2.5 mmol) of 5-benzyloxytryptamine hydrochloride in 50 mL of water.
-
Reaction Initiation: At 5°C, add 500 mg of acetic anhydride and a solution of 300 mg of sodium acetate in 1 mL of water. The use of sodium acetate as a mild base neutralizes the HCl salt and facilitates the acetylation reaction.
-
Crystallization: Induce crystallization by scratching the inside of the flask with a glass rod and cooling the mixture.
-
Isolation and Purification: Collect the resulting crystals by filtration. Recrystallize the crude product from an ethanol-water (1:2) mixture to yield pure this compound.
-
Validation: The reported melting point of the purified product is 132-133°C. Thin-layer chromatography (TLC) can be used to monitor reaction completion and assess purity, with a reported Rf value of 0.92 in a butanol:acetic acid:water (4:1:5) solvent system.
Experimental Protocol: Deprotection via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for removing benzyl protecting groups without the need for high-pressure hydrogen gas. It utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.
Method: Debenzylation to N-Acetylserotonin [2][3][4]
This is a representative protocol for the debenzylation of N-benzyl and O-benzyl groups.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (approximately 4-5 equivalents) to the solution.
-
Catalyst Introduction: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate). The system is flushed with an inert gas like nitrogen or argon.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65°C for methanol) and stir. The reaction progress is monitored by TLC by observing the disappearance of the starting material and the appearance of the more polar N-acetylserotonin product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-acetylserotonin. Further purification can be achieved by column chromatography or recrystallization if necessary.
Application in Drug Development: A Precursor for Melatonin Receptor Ligands
This compound serves as a key intermediate in the synthesis of novel melatonin receptor agonists and antagonists. Its protected nature allows for the introduction of various functional groups or isotopic labels that would be incompatible with a free hydroxyl group.
Example Application: Synthesis of Radiolabeled Melatonin Analogs
In the development of radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), a common strategy is to introduce a radioactive isotope (e.g., ¹¹C, ¹⁸F) or a precursor for radiolabeling at a late stage of the synthesis.
Using this compound, a synthetic route could involve:
-
Modification of the N-acetyl group or another position on the indole ring.
-
Deprotection of the benzyl group to reveal the 5-hydroxyl group.
-
Alkylation of the newly formed hydroxyl group with a radiolabeled methylating agent (e.g., [¹¹C]methyl iodide or [¹¹C]methyl triflate) to produce the final ¹¹C-labeled melatonin analog[5].
This late-stage radiolabeling is crucial due to the short half-life of many positron-emitting isotopes.
Biological Context: Melatonin Receptor Signaling
While this compound itself is primarily a synthetic tool, the ultimate products of its synthetic pathways are often designed to interact with melatonin receptors, MT1 and MT2. These are G-protein coupled receptors (GPCRs) that play a critical role in regulating circadian rhythms, sleep, and other physiological processes[6].
Upon binding of an agonist like melatonin, the MT1 and MT2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7]. Additionally, these receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC)[8][9].
Caption: Simplified melatonin receptor signaling pathways.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Key Analytical Parameters for QC
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~1.9-2.1 ppm), the ethyl side chain protons, the aromatic protons of the indole ring and the benzyl group, and the indole NH proton. The benzylic CH₂ protons typically appear as a singlet around 5.0-5.2 ppm. |
| ¹³C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon of the acetyl group (~170 ppm) and the benzylic carbon (~70 ppm). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (309.16 m/z). |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
| Melting Point | A sharp melting point around 132-133°C indicates high purity of the crystalline solid. |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 5-Benzyloxytryptamine hydrochloride and other tryptamines can be used to infer necessary precautions[10][11].
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation[11].
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility lies in the strategic protection of the 5-hydroxyl group of the tryptamine scaffold. Its stability under various reaction conditions, coupled with the ease of deprotection via catalytic hydrogenation, makes it an indispensable tool for medicinal chemists developing novel melatonin receptor ligands and other complex indole derivatives. A thorough understanding of its synthesis, purification, and handling is essential for its effective and safe application in the laboratory, ultimately enabling the advancement of drug discovery programs targeting the melatonergic system.
References
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
- Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
-
PubChem. (n.d.). N-Acetylserotonin. Retrieved from [Link]
- Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
-
National Center for Biotechnology Information. (n.d.). The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Diva-Portal.org. (2021).
-
QIAGEN GeneGlobe. (n.d.). Melatonin Signaling. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Retrieved from [Link]
- ScholarWorks @ UTRGV. (n.d.).
-
PubMed. (n.d.). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]
- PubMed. (n.d.). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers.
-
Reactome Pathway Database. (n.d.). Methylation of N-acetyl-5-HT to form melatonin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PMC. Retrieved from [Link]
- RSC Publishing. (2023).
- IntechOpen. (n.d.).
- PubMed. (n.d.). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline)
- MDPI. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus.
-
Wikipedia. (n.d.). Melatonin receptor. Retrieved from [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle. PMC.
- Fisher Scientific. (2024). SAFETY DATA SHEET - N(alpha)-Benzyloxycarbonyl-L-glutamine.
- Wiley Online Library. (2025).
- Arkat USA, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.).
-
Protocols.io. (2007). Competitive receptor binding assay to probe for agonist binding to CXCR2 V.1. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). N-Acetylserotonin – Knowledge and References.
Sources
- 1. CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 2. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to N-Acetyl-5-benzyloxytryptamine as a Synthetic Precursor to Melatonin
This document provides an in-depth technical examination of N-Acetyl-5-benzyloxytryptamine, a key intermediate in the chemical synthesis of melatonin. It is intended for researchers, medicinal chemists, and drug development professionals. This guide details the strategic rationale, synthesis protocols, analytical validation, and biological context of using a protected precursor approach for producing N-acetyl-5-methoxytryptamine (melatonin).
Introduction: The Imperative for a Protected Melatonin Synthesis
Melatonin, or N-acetyl-5-methoxytryptamine, is a pleiotropic molecule renowned for its central role in regulating circadian rhythms.[1] Beyond its chronobiotic effects, it possesses potent antioxidant, anti-inflammatory, and oncostatic properties.[1] The natural biosynthesis of melatonin is a well-elucidated four-step enzymatic pathway originating from L-tryptophan.[2][3][4][5]
While biological production methods are advancing, chemical synthesis remains a cornerstone for producing high-purity melatonin for pharmaceutical applications.[6] A direct synthesis approach from serotonin (5-hydroxytryptamine) presents a significant challenge: the presence of two nucleophilic sites—the primary amine of the ethylamine side chain and the 5-hydroxyl group on the indole ring. To achieve selective N-acetylation without concurrent O-acetylation, a protection strategy is paramount.
This guide focuses on the use of a benzyl ether to temporarily mask the 5-hydroxyl group, enabling clean, high-yield N-acetylation. This compound emerges as the pivotal, protected intermediate in this elegant synthetic route. We will explore its synthesis, its conversion to melatonin, and the critical analytical methodologies required to ensure purity and identity at each stage.
Section 1: The Benzyl Ether: A Strategic Protecting Group
The selection of a protecting group is a critical decision in multi-step organic synthesis. The ideal group must be easily installed, stable to the reaction conditions used for subsequent modifications, and removable under conditions that do not compromise the integrity of the target molecule.
Causality Behind Experimental Choice: The benzyl group (Bn) is an exemplary choice for protecting the 5-hydroxyl group of tryptamine for several reasons:
-
Stability: Benzyl ethers are robust and inert to the basic and mildly acidic conditions typically employed during N-acetylation.
-
Selective Removal: The true value of the benzyl group lies in its facile cleavage via catalytic hydrogenation. This process, often referred to as hydrogenolysis, is exceptionally clean and typically proceeds under neutral pH and ambient temperature and pressure. The byproducts are toluene and the regenerated catalyst, which are easily separated from the desired product. This orthogonality allows for deprotection without affecting the newly installed N-acetyl group or the indole ring system.
Section 2: Synthesis of this compound
The synthesis begins with the commercially available 5-benzyloxytryptamine and proceeds via a standard N-acetylation reaction.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |
| 5-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | 20775-53-1 |
| This compound | C₁₉H₂₀N₂O₂ | 308.37 | 68062-88-4 |
| N-Acetylserotonin | C₁₂H₁₄N₂O₂ | 218.26 | 1210-83-9 |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 73-31-4 |
Data sourced from[7][8][9][10][11].
Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine
Rationale: This protocol utilizes acetic anhydride as the acetylating agent and triethylamine (TEA) as a mild base. TEA serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential side reactions catalyzed by acidic conditions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material effectively.
Methodology:
-
Preparation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 5-benzyloxytryptamine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The disappearance of the 5-benzyloxytryptamine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Conversion to Melatonin: The Deprotection & Methylation Cascade
With the amine successfully acetylated, the synthesis proceeds to the final two steps: removal of the benzyl protecting group to unmask the 5-hydroxyl, followed by its methylation.
Step 3.1: Debenzylation to N-Acetylserotonin (Normelatonin)
Rationale: Catalytic transfer hydrogenation is the method of choice for this deprotection. It avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and proceeds under mild conditions, preserving the rest of the molecule. Methanol is an excellent solvent as it readily dissolves the starting material and the ammonium formate.
Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst & Donor: To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (10% w/w of the starting material).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or HPLC, observing the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue contains the product, N-acetylserotonin, and excess ammonium formate salts. The product can be purified by chromatography or by partitioning between an organic solvent and water.
Step 3.2: O-Methylation to Melatonin
Rationale: This final step is a Williamson ether synthesis. N-acetylserotonin is treated with a methylating agent in the presence of a base. A patent for a similar synthesis describes using dimethyl sulfate as the methylating agent with sodium hydroxide to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl group.[12]
Methodology:
-
Preparation: Dissolve the purified N-acetylserotonin (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide.
-
Methylation: Add dimethyl sulfate (1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete, as determined by TLC/HPLC analysis.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude melatonin can be purified by recrystallization from a solvent such as isopropanol or by column chromatography to yield the final product with high purity.
-
Final Validation: The identity and purity of the final melatonin product must be rigorously confirmed against a reference standard using HPLC, Mass Spectrometry, NMR, and melting point analysis.[11]
Section 4: Integrated Synthesis Workflow and Analytical Control
A robust analytical strategy is essential for a self-validating protocol, ensuring quality control at each stage of the synthesis.
Visualization of the Synthetic Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. grokipedia.com [grokipedia.com]
- 10. labsolu.ca [labsolu.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of N-Acetyl-5-benzyloxytryptamine
Introduction: A Multifunctional Tryptamine with Therapeutic Potential
N-Acetyl-5-benzyloxytryptamine (NABT) is a synthetic tryptamine derivative that stands at the intersection of several key neuropharmacological classes. Its unique structure, featuring an N-acetyl group characteristic of melatonin and a 5-benzyloxy moiety, positions it as a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. Structurally analogous to the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin, NABT presents a complex and compelling profile of biological activity.[1][2] The presence of the bulky benzyloxy group, in place of melatonin's methoxy group, enhances lipophilicity, which may improve its solubility and bioavailability, making it an attractive candidate for therapeutic development.[2]
This guide provides a comprehensive technical overview of the known and inferred biological activities of this compound. We will delve into its interactions with key receptor systems, propose its metabolic fate, and outline detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing molecule.
Section 1: Synthesis and Physicochemical Rationale
The synthesis of this compound is most efficiently achieved through the acetylation of its precursor, 5-benzyloxytryptamine (5-BT). This straightforward, high-yield reaction provides a reliable source of the compound for research purposes.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the N-acetylation of 5-benzyloxytryptamine.
-
Dissolution: Dissolve 5-benzyloxytryptamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.
-
Acetylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. The causality here is critical: slow, cooled addition prevents exothermic side reactions and ensures selective N-acetylation over potential O-acetylation, although the latter is unlikely under these conditions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a 9:1 mixture of DCM:Methanol.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Section 2: Pharmacodynamics and Multi-Target Profile
NABT's biological activity is not confined to a single receptor system. Its structural heritage suggests a promiscuous pharmacology, with significant interactions across melatonin, serotonin, and potentially other receptor families.
Melatonergic Activity
As a close structural analog of melatonin, NABT is known to bind to melatonin receptors.[1] These receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that signal through the Gi subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream cellular processes, including circadian rhythm regulation.[1]
Caption: Canonical melatonin receptor signaling pathway.
Serotonergic Activity
The tryptamine core of NABT makes it a prime candidate for interaction with serotonin (5-HT) receptors. Activity can be inferred from its non-acetylated precursor, 5-benzyloxytryptamine (5-BT), which is a known agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors and a partial agonist at 5-HT1D/1B receptors.[3][4][5]
-
5-HT1D/1B Receptors: As a partial agonist, NABT may function as a presynaptic autoreceptor ligand, inhibiting further serotonin release.[5] This mechanism is shared by the triptan class of anti-migraine drugs.
-
5-HT2A/2C Receptors: Activation of 5-HT2 family receptors is associated with a wide range of effects, including mood, perception, and cognition.[6][7] The N-benzyl substitution on related tryptamines is known to enhance affinity and potency at these receptors.[6]
-
5-HT6 Receptors: 5-HT6 receptor antagonism is being explored as a strategy for cognitive enhancement, suggesting another potential therapeutic avenue for NABT.
TRK and TRP Channel Modulation
Beyond the classical monoamine receptors, NABT may possess other novel mechanisms of action.
-
TrkB Receptor Agonism: N-acetylserotonin, which would be formed if NABT undergoes O-debenzylation, is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8] TrkB activation promotes neuronal survival, growth, and synaptic plasticity, and is a key target for novel antidepressants.[8] This suggests NABT could act as a prodrug to a neurotrophic agent.
-
TRPM8 Antagonism: The parent compound, 5-BT, is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold and menthol.[3][4] Antagonism of this channel is being investigated for the treatment of chronic pain and sensory hypersensitivity.
Comparative Receptor Binding Profile
| Compound | Primary Targets | Known Activity |
| This compound | Melatonin Receptors, 5-HT Receptors (inferred) | Agonist (Melatonin), Partial Agonist (inferred at 5-HT1D)[1][5] |
| 5-Benzyloxytryptamine (5-BT) | 5-HT1D, 5-HT2, 5-HT6, TRPM8 | Agonist/Partial Agonist (5-HT), Antagonist (TRPM8)[4] |
| Melatonin | Melatonin MT1/MT2 Receptors | Full Agonist[9] |
| Serotonin (5-HT) | Multiple 5-HT Receptor Subtypes | Full Agonist[10] |
| N-Acetylserotonin | TrkB Receptor | Potent Agonist[8] |
Section 3: In Vitro Experimental Validation
To validate the inferred activities of this compound, rigorous in vitro assays are essential. The following protocols describe self-validating systems for determining receptor affinity and functional efficacy.
Protocol: Competitive Radioligand Binding Assay (Receptor Affinity)
This protocol determines the binding affinity (Ki) of NABT for a target receptor, for instance, the human 5-HT1D receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand: [3H]-GR-125743 (a selective 5-HT1D antagonist) at a final concentration equal to its Kd. The use of a known radioligand at its dissociation constant ensures optimal conditions for competitive binding.
-
NABT at 10-12 different concentrations (e.g., 1 pM to 10 µM).
-
Assay buffer to reach the final volume.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-labeled 5-HT1D ligand (e.g., 10 µM Sumatriptan) to saturate all specific binding sites. This is a critical self-validating step; high NSB (>30% of total) would invalidate the assay.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. Wash the filters three times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of NABT. Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Section 4: Proposed Metabolic Pathways
While the specific metabolism of this compound has not been empirically determined, its metabolic fate can be predicted based on the known biotransformation of related tryptamines and indole-containing compounds.[10][11][12]
-
O-Debenzylation: The benzyloxy group is susceptible to cleavage by cytochrome P450 enzymes, which would yield N-acetylserotonin. As mentioned, this metabolite is biologically active as a TrkB agonist, making this a potentially crucial activation pathway.[8]
-
MAO-Mediated Deamination: The ethylamine side chain of the indole nucleus is a substrate for Monoamine Oxidase A (MAO-A), a primary enzyme in the degradation of serotonin and other tryptamines.[10][11]
-
Indole Ring Hydroxylation: The indole ring itself can be hydroxylated at various positions, followed by conjugation with glucuronic acid or sulfate for excretion, a common metabolic route for indole derivatives.[12]
Caption: Proposed metabolic pathways for this compound.
Conclusion and Future Directions
This compound emerges not as a simple analog, but as a complex, multi-target ligand with a unique pharmacological signature. Its potential to engage melatonergic, serotonergic, and neurotrophic (via its metabolite) pathways simultaneously makes it a compelling candidate for addressing complex neuropsychiatric disorders such as major depression, which often involves disruptions in circadian rhythms, serotonin signaling, and neuroplasticity.
Future research should prioritize:
-
Comprehensive Receptor Profiling: A broad radioligand binding screen (e.g., the Psychoactive Drug Screening Program) to empirically determine its affinity for a wide range of CNS targets.
-
In Vivo Pharmacokinetics: Studies in animal models to determine its bioavailability, brain penetration, and metabolic profile, confirming the proposed pathways.
-
Behavioral Pharmacology: Preclinical studies in animal models of depression, anxiety, and sleep disorders to evaluate its therapeutic efficacy.
-
Metabolite Activity: Direct investigation of the in vivo effects of NABT on TrkB receptor phosphorylation to confirm its action as a pro-drug for N-acetylserotonin.
By systematically dissecting its multifaceted biological activity, the scientific community can unlock the full therapeutic potential of this compound.
References
-
Grokipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Brandt, S. D., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210438. Retrieved from [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193–1205. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
-
Kim, T. K., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236–246. Retrieved from [Link]
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193–1205. Retrieved from [Link]
-
Peroutka, S. J., McCarthy, B. G., & Guan, X. M. (1991). 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent. Life Sciences, 49(6), 409–418. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
ResearchGate. (n.d.). The chemical formula of N-acetyl tryptamine, 5-methoxy tryptamine and 6-chloromelatonin. Retrieved from [Link]
-
Jajoo, H. K., et al. (1992). Pharmacokinetics and metabolism of the 5-hydroxytryptamine antagonist tropisetron after single oral doses in humans. Drug Metabolism and Disposition, 20(4), 603–607. Retrieved from [Link]
-
Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 543–553. Retrieved from [Link]
-
Mawe, G. M., & Hoffman, J. M. (2014). Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders. Digestive Diseases and Sciences, 59(9), 2096–2106. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-5-methoxytryptamine. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]
- 5. 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acetyl-5-methoxytryptamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and metabolism of the 5-hydroxytryptamine antagonist tropisetron after single oral doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity of N-Acetyl-5-benzyloxytryptamine
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of N-Acetyl-5-benzyloxytryptamine. While direct, quantitative binding data for this specific molecule is not extensively reported in publicly accessible literature, its structural similarity to endogenous ligands such as melatonin and serotonin necessitates a thorough investigation of its pharmacological profile. This document will serve as a detailed manual for researchers, scientists, and drug development professionals, outlining the theoretical basis and practical methodologies for determining the binding affinity of this compound at its putative receptor targets. We will delve into the rationale for target selection, provide step-by-step protocols for radioligand binding assays, and discuss potential downstream signaling pathways.
Introduction: Structural Rationale and Target Selection
This compound is a tryptamine derivative with key structural features that suggest a high likelihood of interaction with specific G protein-coupled receptors (GPCRs). The core indolethylamine scaffold is shared with the neurotransmitter serotonin (5-hydroxytryptamine), while the N-acetyl group and the 5-position substitution are characteristic of melatonin (N-acetyl-5-methoxytryptamine)[1][2].
The presence of the N-acetyl group suggests a potential affinity for melatonin receptors, MT1 and MT2[2]. The 5-benzyloxy substituent, being bulkier than the 5-methoxy group of melatonin, may influence binding affinity and selectivity. Furthermore, the tryptamine backbone is a well-established pharmacophore for serotonin receptors[3][4]. The N-benzyl substitution on related tryptamines has been shown to significantly modulate affinity, particularly at the 5-HT2A and 5-HT2C receptors[3][4]. Therefore, a primary investigation into the binding profile of this compound should focus on the melatonin MT1 and MT2 receptors, as well as a panel of serotonin receptors, with a particular emphasis on the 5-HT1 and 5-HT2 families.
Methodologies for Determining Receptor Binding Affinity
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[5]. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (in this case, this compound), we can determine the affinity of the test compound for the receptor.
Two primary methods for conducting radioligand binding assays are the filtration-based assay and the scintillation proximity assay (SPA).
Filtration-Based Radioligand Binding Assay
This traditional method relies on the physical separation of the receptor-bound radioligand from the unbound radioligand by rapid filtration[6].
2.1.1. Experimental Protocol: Filtration Assay
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human MT1, MT2, or various 5-HT receptors).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-melatonin for MT receptors, or a subtype-selective radioligand for 5-HT receptors).
-
The receptor membrane preparation.
-
-
Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known, non-radioactive competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.1.2. Workflow Diagram: Filtration Assay
Caption: Workflow for a filtration-based radioligand binding assay.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that eliminates the need for a physical separation step, making it more amenable to high-throughput screening[7][8]. In this assay, the receptor preparation is immobilized on scintillant-containing beads. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a signal[9].
2.2.1. Experimental Protocol: Scintillation Proximity Assay
-
Bead and Receptor Preparation:
-
Choose an appropriate SPA bead type (e.g., wheat germ agglutinin-coated beads for glycosylated membrane receptors).
-
Incubate the SPA beads with the receptor membrane preparation to allow for immobilization of the receptors onto the beads.
-
-
Assay Setup:
-
In a 96- or 384-well microplate, add the following components:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the appropriate radioligand.
-
The receptor-coated SPA beads.
-
-
Include wells for "total binding" and "non-specific binding" as described for the filtration assay.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. The plate may be sealed to prevent evaporation.
-
-
Signal Detection:
-
Measure the light output from each well using a microplate scintillation counter. No filtration or washing steps are required.
-
-
Data Analysis:
-
The data analysis is the same as for the filtration-based assay: calculate specific binding, plot the data, and determine the IC50 and Ki values.
-
2.2.2. Workflow Diagram: Scintillation Proximity Assay
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Predicted Receptor Binding Profile and Data Interpretation
Based on its structural features, this compound is hypothesized to interact with both melatonin and serotonin receptors.
| Receptor Family | Specific Subtypes | Rationale for Investigation | Anticipated Outcome |
| Melatonin | MT1, MT2 | N-acetyl group and 5-position substitution are characteristic of melatonin. | Potential for high affinity, with the benzyloxy group influencing selectivity between MT1 and MT2. |
| Serotonin (5-HT) | 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | Tryptamine core is a serotonin pharmacophore. The N-benzyl moiety on related compounds confers high affinity for 5-HT2 receptors. | Possible moderate to high affinity, particularly at 5-HT2 subtypes. |
The Ki values obtained from these assays will allow for a quantitative comparison of the affinity of this compound across different receptor subtypes, revealing its selectivity profile.
Potential Downstream Signaling Pathways
Once the binding affinity of this compound is established, the next logical step is to determine its functional activity (i.e., is it an agonist, antagonist, or inverse agonist?). This can be achieved through functional assays that measure the downstream signaling events associated with receptor activation.
Melatonin receptors MT1 and MT2 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[10]. MT2 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
4.1. Signaling Pathway Diagram: Melatonin Receptors
Caption: Potential signaling pathways upon activation of MT1/MT2 receptors.
Functional assays such as cAMP measurement assays or calcium mobilization assays would be appropriate to determine the functional consequence of this compound binding to these receptors.
Conclusion
While the definitive receptor binding profile of this compound awaits empirical determination, this guide provides a robust strategic and methodological framework for its characterization. The structural similarities to melatonin and serotonin strongly suggest interactions with MT and 5-HT receptors. The detailed protocols for filtration-based and scintillation proximity radioligand binding assays offer clear pathways to obtaining the crucial quantitative data (Ki values) that will define its affinity and selectivity. Subsequent functional assays will elucidate its role as an agonist or antagonist, providing a comprehensive understanding of its pharmacological properties for future research and development.
References
-
Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(7), 1179–1192. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). European Neuropsychopharmacology, 26(8), 1327–1337. [Link]
-
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(7), 1179–1192. [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (2012). In Methods in Molecular Biology (Vol. 897, pp. 79–94). Humana Press. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2021). Molecules, 26(15), 4648. [Link]
-
Structures and binding affinities ( K i values, nM) for tryptamine ( 5... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5344–5348. [Link]
-
Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (2008). Molecular Pharmacology, 74(6), 1636–1647. [Link]
-
Pharmacological characterization of 5-hydroxytryptamine-induced hyperpolarization of the rat superior cervical ganglion. (1987). British Journal of Pharmacology, 92(2), 417–427. [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 21, 2026, from [Link]
-
Pharmacological characterization of 5-hydroxytryptamine-induced depolarization of the rat isolated vagus nerve. (1987). British Journal of Pharmacology, 90(1), 229–238. [Link]
-
Pharmacological characterization of 5-hydroxytryptamine-induced depolarization of the rat isolated vagus nerve. (1987). British Journal of Pharmacology, 90(1), 229–238. [Link]
-
Pharmacological characterization of 5‐hydroxytryptamine‐induced depolarization of the rat isolated vagus nerve. (1987). British Journal of Pharmacology, 90(1), 229-238. [Link]
-
5-Methoxytryptamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. (2025). Applied Biochemistry and Biotechnology. [Link]
-
5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1D beta serotonin receptor agonist. (1994). Journal of Medicinal Chemistry, 37(18), 2828–2830. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. (2022). Molecules, 27(21), 7543. [Link]
-
Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2024). International Journal of Molecular Sciences, 25(24), 13579. [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8828. [Link]
-
International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. (2010). Pharmacological Reviews, 62(3), 343–381. [Link]
-
Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke. (2024). European Journal of Medicinal Chemistry, 278, 116795. [Link]
Sources
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. shulginresearch.net [shulginresearch.net]
- 8. researchgate.net [researchgate.net]
- 9. crb.wisc.edu [crb.wisc.edu]
- 10. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro [mdpi.com]
An In-Depth Technical Guide to the Research Applications of N-Acetyl-5-benzyloxytryptamine (CAS 68062-88-4)
Introduction: Unveiling a Potential Modulator of the Melatoninergic System
N-Acetyl-5-benzyloxytryptamine, identified by CAS number 68062-88-4, is a synthetic indoleamine and a structural analog of melatonin, the primary hormone regulating circadian rhythms.[1] Its structural similarity to melatonin, particularly the conserved N-acetyl ethylamine side chain, strongly suggests its potential interaction with melatonin receptors, MT1 and MT2. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the research applications of this compound as a tool compound for exploring the intricacies of the melatoninergic system.
This document will delve into the core methodologies required to characterize the pharmacological profile of this compound, from its synthesis and purification to its receptor binding affinity and functional activity. The protocols and theoretical framework presented herein are designed to be a self-validating system, enabling researchers to elucidate the specific role of this compound in modulating melatonin receptor signaling and its potential downstream physiological effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in research.
| Property | Value | Source |
| CAS Number | 68062-88-4 | [1] |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Synonyms | 3-(N-ACETYL-2-AMINOETHYL)-5-BENZYLOXYINDOLE | [1] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [1] |
Core Research Application: Probing the Melatoninergic System
The primary research application of this compound lies in its potential to act as a ligand for melatonin receptors. Melatonin exerts its physiological effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2][3] These receptors are predominantly coupled to inhibitory G proteins (Gi), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
The benzyloxy group at the 5-position of the indole ring in this compound is a key structural modification compared to melatonin (which has a methoxy group). This alteration may influence its binding affinity, selectivity for MT1 versus MT2 receptors, and its functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist).
Diagram of Melatonin Receptor Signaling
The following diagram illustrates the canonical signaling pathway of melatonin receptors, which serves as the foundation for the functional assays described later in this guide.
Caption: Canonical Gi-coupled signaling pathway of MT1/MT2 melatonin receptors.
Experimental Workflows: A Step-by-Step Guide
To fully characterize the research applications of this compound, a series of well-defined experiments are necessary. The following sections provide detailed protocols for the synthesis, receptor binding, and functional assessment of this compound.
Synthesis and Purification of this compound
While this compound is commercially available for research purposes, understanding its synthesis is crucial for custom modifications or isotopic labeling. A plausible synthetic route involves the N-acetylation of 5-benzyloxytryptamine.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: Dissolve 5-benzyloxytryptamine (1 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Acetylation: Cool the reaction mixture in an ice bath (0°C). Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Melatonin Receptor Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Diagram of Receptor Binding Assay Workflow
Caption: Workflow for a competitive melatonin receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line recombinantly expressing either human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-melatonin) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor, this compound.
-
A fixed amount of the receptor-containing cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity melatonin receptor ligand (e.g., 10 µM melatonin).
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
To determine whether this compound acts as an agonist or antagonist at melatonin receptors, a functional assay measuring its effect on cAMP levels is essential.
Diagram of cAMP Functional Assay Workflow
Sources
N-Acetyl-5-benzyloxytryptamine molecular weight and formula.
An In-Depth Technical Guide to N-Acetyl-5-benzyloxytryptamine
Introduction
This compound is a synthetic tryptamine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog of melatonin (N-acetyl-5-methoxytryptamine), it holds potential for modulating biological systems regulated by this key neurohormone, including circadian rhythms, sleep-wake cycles, and mood.[1][2] The replacement of the 5-methoxy group of melatonin with a larger benzyloxy moiety presents an intriguing modification for structure-activity relationship (SAR) studies, potentially influencing receptor binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, a validated synthesis protocol, analytical characterization, and the putative biological significance of this compound.
Core Physicochemical Properties
A precise understanding of the molecular formula and weight is foundational for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 308.38 g/mol | [1] |
| CAS Number | 68062-88-4 | [3] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and ethanol |
Synthesis and Purification
The synthesis of this compound is readily achievable through the N-acetylation of its precursor, 5-benzyloxytryptamine. This reaction is a standard procedure in organic synthesis, analogous to the final step in the biosynthesis of melatonin from serotonin.[4] The following protocol provides a robust and reproducible method for its preparation in a laboratory setting.
Proposed Synthesis Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of 5-benzyloxytryptamine (3.75 mmol) in 20 mL of anhydrous pyridine under a nitrogen atmosphere.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add 0.42 mL of acetic anhydride (4.5 mmol, 1.2 equivalents) dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A suite of spectroscopic and chromatographic techniques should be employed.[5]
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the indole and benzyl groups, the ethylamine side chain protons, and the acetyl methyl protons. |
| ¹³C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon of the acetyl group. |
| Mass Spec (ESI+) | A prominent ion peak at m/z 309.16 [M+H]⁺. |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
| FTIR | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and aromatic C-H stretching. |
Biological Context and Putative Mechanism of Action
This compound is a recognized moiety of melatonin, a hormone central to the regulation of circadian rhythms.[6] Its structural similarity to melatonin suggests that it may interact with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors.[6][7] Binding to these receptors is known to initiate a signaling cascade that influences various physiological processes.[6]
The benzyloxy group, being bulkier than melatonin's methoxy group, may alter the binding affinity and selectivity for MT1 and MT2 receptors. This modification could lead to unique pharmacological properties, making it a valuable tool for probing the melatonin system and a potential lead compound in the development of novel therapeutics for sleep disorders and mood regulation.[1][2]
Putative Signaling Pathway
Caption: Proposed mechanism of action via melatonin receptor signaling.
Conclusion
This compound presents a compelling target for research in neuropharmacology and drug discovery. This guide has provided the foundational technical information required for its synthesis and characterization. Its molecular formula (C₁₉H₂₀N₂O₂) and molecular weight (308.38 g/mol ) are key parameters for any experimental design. The outlined synthesis and analytical workflows provide a clear path for researchers to produce and validate this compound. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a modulator of the melatonin system and its therapeutic applications.
References
-
5-Benzyloxytryptamine. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
- Synthesis method of N-acetyl-5-methoxy tryptamine. (2021). Google Patents.
-
5-Benzyloxytryptamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ting, K. N., et al. (1997). Studies on the vasoconstrictor action of melatonin and putative melatonin receptor ligands in the tail artery of juvenile Wistar rats. British Journal of Pharmacology. Retrieved January 21, 2026, from [Link]
-
5-Methoxytryptamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Reiter, R. J., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research. Retrieved January 21, 2026, from [Link]
-
Turan, D., et al. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. Retrieved January 21, 2026, from [Link]
-
Arjunan, V., et al. (2010). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Canadian Journal of Analytical Sciences and Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Kavanagh, P. V., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Acetyl-5-benzyloxytryptamine: Discovery, History, and Scientific Profile
This guide provides a comprehensive technical overview of N-Acetyl-5-benzyloxytryptamine, a synthetic tryptamine derivative with significant research interest owing to its structural similarity to key neurochemicals like melatonin and serotonin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, and its pharmacological properties, offering a foundational resource for further investigation.
Introduction and Core Concepts
This compound is a derivative of the tryptamine family, a class of compounds characterized by an indole ring structure linked to an ethylamine side chain. Its structure is analogous to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine), with a key difference being the substitution of the 5-methoxy group with a bulkier benzyloxy group. This modification has significant implications for its solubility, bioavailability, and interaction with biological targets.[1] The primary interest in this compound stems from its potential to modulate neurological pathways, particularly those involved in mood and sleep regulation.[1]
The core structure of tryptamine is a foundational scaffold for a wide array of biologically active compounds, both naturally occurring and synthetic. The substitutions on the indole ring and the ethylamine side chain dictate the pharmacological profile of these molecules, influencing their affinity and efficacy at various receptors. This compound serves as a valuable tool in neuropharmacology for probing the structure-activity relationships of tryptamine derivatives at serotonin and melatonin receptors.
Historical Context and Discovery
A key publication by Speeter and Anthony in 1954 described a method for preparing N-benzyl-5-benzyloxytryptamine.[2] This work demonstrated the feasibility of manipulating the 5-benzyloxyindole scaffold, a critical step towards the synthesis of this compound. The general understanding of N-acetylation of tryptamines as a common metabolic and synthetic transformation further suggests that the synthesis of this compound would have been a logical extension of the existing chemical knowledge of the time.
The development of melatonin and its analogues for studying circadian rhythms also likely spurred interest in compounds like this compound. As a "moiety of melatonin," its synthesis would have been a natural progression in the quest to understand how modifications to the melatonin structure affect receptor binding and biological activity.[3]
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through the N-acetylation of its precursor, 5-benzyloxytryptamine. This reaction is a standard procedure in organic chemistry and can be accomplished using various acetylating agents.
General Synthetic Pathway
The most common and straightforward method for the synthesis of this compound involves the reaction of 5-benzyloxytryptamine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from general N-acetylation procedures)
-
Dissolution: Dissolve 5-benzyloxytryptamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the reaction mixture and stir.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirring solution. The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [3] |
| Molecular Weight | 308.38 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | [1] |
| Storage | Store at 2-8°C in a dry, dark place. | [3] |
Pharmacological Profile
The pharmacological activity of this compound is primarily attributed to its interaction with melatonin receptors, though its structural similarity to serotonin suggests potential activity at serotonin receptors as well.
Interaction with Melatonin Receptors
This compound is described as a moiety of melatonin and is known to bind to melatonin receptors.[3] These receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. The binding of this compound to these receptors is expected to initiate a signaling cascade similar to that of melatonin, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Putative signaling pathway of this compound via melatonin receptors.
Potential Interaction with Serotonin Receptors
Given that its precursor, 5-benzyloxytryptamine, is a known agonist at several serotonin (5-HT) receptors, including 5-HT1D, 5-HT2, and 5-HT6, it is plausible that this compound also interacts with these receptors.[4][5] The N-acetylation of the ethylamine side chain would likely alter its affinity and efficacy compared to the parent compound. Further research is required to fully characterize the serotonergic activity of this compound.
Comparative Pharmacological Data
Quantitative data on the binding affinity and functional activity of this compound at various receptors is not extensively documented in publicly available literature. The following table provides a summary of the known activities of its precursor, 5-benzyloxytryptamine, for comparative purposes.
| Receptor | Ligand | Activity | Affinity (Ki) / Potency (IC50/EC50) | Reference |
| 5-HT1D | 5-Benzyloxytryptamine | Agonist | - | [5] |
| 5-HT2 | 5-Benzyloxytryptamine | Agonist | - | [5] |
| 5-HT6 | 5-Benzyloxytryptamine | Partial Agonist | - | [4] |
| TRPM8 | 5-Benzyloxytryptamine | Antagonist | IC50 = 0.34 μM | [4] |
Applications in Research and Drug Development
This compound serves as a valuable chemical probe for several areas of research:
-
Neuropharmacology: Its use in studying the structure-activity relationships of melatonin and serotonin receptor ligands can aid in the design of more selective and potent drugs.[1]
-
Sleep and Circadian Rhythm Research: As a melatonin analogue, it can be used to investigate the molecular mechanisms underlying the regulation of sleep-wake cycles.[3]
-
Drug Discovery: The tryptamine scaffold is a privileged structure in medicinal chemistry. This compound can serve as a starting point for the development of novel therapeutic agents targeting neurological and psychiatric disorders.[1]
Conclusion
This compound is a synthetic tryptamine with a pharmacological profile that is still being fully elucidated. Its historical development is intertwined with the broader exploration of tryptamine derivatives and melatonin analogues. While detailed information on its discovery is sparse, its synthesis is straightforward, and its biological activity is presumed to be mediated primarily through melatonin receptors, with a potential for serotonergic interactions. This guide provides a foundational understanding of this compound, highlighting its significance as a research tool and a potential scaffold for future drug development. Further investigation into its receptor binding affinities, functional activities, and in vivo effects is warranted to fully unlock its therapeutic potential.
References
-
Grokipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 5-Benzyloxytryptamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tryptamine. Retrieved from [Link]
-
PubMed. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Retrieved from [Link]
-
PubMed Central. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 5-Benzyloxytryptamine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Cell Culture Studies with N-Acetyl-5-benzyloxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of N-Acetyl-5-benzyloxytryptamine in cell culture experiments. As a compound with structural similarities to both melatonin and serotonin, it presents a compelling subject for research in neuropharmacology, chronobiology, and oncology. This document offers a detailed experimental framework, grounded in established methodologies for related tryptamine derivatives, to facilitate the investigation of its biological activity.
Introduction to this compound
This compound (CAS No. 68062-88-4) is a synthetic tryptamine derivative.[1][2] Its chemical structure, featuring an N-acetyl group and a 5-benzyloxy substitution on the indole ring, suggests a potential interaction with melatonin and serotonin receptors. As a moiety of melatonin, it is hypothesized to engage with melatonin signaling pathways, which are pivotal in regulating circadian rhythms.[1] The structural analogy to serotonin also points towards a possible modulation of the serotonergic system, which is implicated in mood, cognition, and various physiological processes.[3] The benzyloxy group is a notable feature that may influence its lipophilicity and bioavailability in a cellular context.
Mechanism of Action: A Postulated Overview
Based on its structural characteristics as a melatonin analogue, this compound is predicted to act as an agonist at melatonin receptors (MT1 and MT2).[1] These G protein-coupled receptors (GPCRs) are primarily coupled to Gαi/o proteins. Upon activation, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] However, some supplier information suggests that binding of this compound to melatonin receptors leads to an increase in cAMP, which warrants experimental verification.[1]
Furthermore, the tryptamine core structure is shared with serotonin (5-hydroxytryptamine), a neurotransmitter with a wide array of receptor subtypes and signaling pathways.[3] Therefore, it is plausible that this compound may exhibit affinity for certain serotonin receptors, potentially leading to a complex pharmacological profile. The following diagram illustrates the postulated primary signaling pathway via melatonin receptors.
Experimental Protocols
The following protocols are designed as a robust starting point for investigating the cellular effects of this compound. It is imperative for the researcher to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental endpoint.
Preparation of Stock Solutions
The solubility of tryptamine derivatives can vary. Based on data for structurally similar compounds like N-acetyl tryptamine, Dimethyl Sulfoxide (DMSO) and ethanol are recommended as primary solvents.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Concentration | Storage Conditions |
| DMSO | 5-10 mg/mL | -20°C, desiccated, protected from light |
| Ethanol | 20 mg/mL | -20°C, protected from light |
Protocol for 10 mM Stock Solution in DMSO:
-
Aseptically weigh out 3.08 mg of this compound (MW: 308.37 g/mol ).
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Cell Culture and Seeding
The choice of cell line is critical and should be guided by the research question. Cell lines endogenously expressing melatonin receptors (MT1, MT2) or specific serotonin receptors are ideal.
Table 2: Potential Cell Lines for Investigation
| Cell Line | Description | Rationale |
| HEK293 | Human Embryonic Kidney | Easily transfectable for receptor overexpression studies. |
| SH-SY5Y | Human Neuroblastoma | Neuronal model, expresses some melatonin and serotonin receptors. |
| MCF-7 | Human Breast Cancer | Known to express MT1 receptors. |
| HT-22 | Mouse Hippocampal Neuronal | Model for neuroprotection studies. |
General Cell Seeding Protocol (96-well plate):
-
Culture cells in their recommended growth medium to ~80% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of the this compound stock solution in serum-free or complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Downstream Assays
Cell Viability and Cytotoxicity Assays
It is crucial to assess the effect of this compound on cell proliferation and to determine its cytotoxic concentration range.
Table 3: Recommended Cell Viability Assays
| Assay | Principle |
| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. |
| Resazurin (alamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells. |
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells. |
| Trypan Blue Exclusion | Staining of non-viable cells with a compromised membrane. |
Abbreviated MTT Assay Protocol:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
cAMP Measurement
To investigate the effect of this compound on the canonical melatonin receptor signaling pathway, a cAMP assay is recommended.
Table 4: Common cAMP Assay Formats
| Assay Format | Principle |
| ELISA | Competitive immunoassay for the quantification of cAMP. |
| HTRF | Homogeneous Time-Resolved Fluorescence based on competitive immunoassay. |
| LANCE | Lanthanide-based fluorescence resonance energy transfer immunoassay. |
General cAMP Assay Principle:
-
After a short incubation with this compound (e.g., 15-30 minutes), lyse the cells.
-
Follow the manufacturer's protocol for the chosen cAMP assay kit to determine the intracellular cAMP concentration.
-
It is advisable to include a positive control, such as Forskolin, which directly activates adenylyl cyclase and increases cAMP levels.
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of interest for its potential to modulate key signaling pathways in cellular models. The protocols outlined in these application notes provide a solid foundation for initiating research into its biological effects. Due to the limited availability of published data on this specific molecule, a systematic approach to optimizing experimental parameters is essential for generating reliable and reproducible results.
References
-
Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380. Retrieved from [Link]
-
Sarma, A. D., & Rout, D. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 12(1), 27–38. Retrieved from [Link]
-
Klemm, P., Hecker, M., Stockhausen, H., Wu, C. C., & Thiemermann, C. (1995). Inhibition by N-acetyl-5-hydroxytryptamine of nitric oxide synthase expression in cultured cells and in the anaesthetized rat. British Journal of Pharmacology, 115(7), 1175–1181. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Trypan Blue Staining Assay. Retrieved from [Link]
Sources
Topic: Dissolving N-Acetyl-5-benzyloxytryptamine for In Vitro Assays
An Application Note and Protocol from the Senior Application Scientist
Abstract
N-Acetyl-5-benzyloxytryptamine is a valuable research compound, primarily recognized as a synthetic analog of melatonin and an agonist for its receptors.[1] Its utility in in vitro studies, particularly those investigating circadian rhythms and melatonin signaling pathways, is significant.[1][2] However, the compound's pronounced hydrophobicity presents a considerable challenge for its dissolution in aqueous-based systems typical of cell-based assays. This guide provides a comprehensive, field-proven framework for the effective solubilization of this compound. We will delve into the causality behind solvent selection, present detailed, step-by-step protocols for stock and working solution preparation, and emphasize the critical importance of control experiments to ensure data integrity.
Foundational Principles: Understanding the Molecule
This compound's structure, characterized by an indole core and a bulky, non-polar benzyl group, dictates its poor solubility in water. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media will invariably lead to precipitation and inaccurate concentration assessments. Therefore, a two-step dissolution strategy is mandatory: first, solubilizing the compound in a suitable organic solvent to create a high-concentration stock solution, followed by careful dilution into the final aqueous assay medium.
Physicochemical Data
A firm grasp of the compound's properties is the first step in designing a robust dissolution protocol.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀N₂O₂ | Biosynth[1] |
| Molecular Weight | 308.38 g/mol | PubChem |
| Appearance | Crystalline solid | General knowledge |
| Storage | Store at -20°C as a solid | General lab practice |
Solvent Selection: A Decision Rooted in Causality
The choice of the primary organic solvent is the most critical decision in this process. While several solvents can dissolve this compound, their compatibility with downstream cellular assays varies significantly.
Primary Recommendations: DMSO and Ethanol
Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for tryptamine derivatives.[3][4]
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, including those with poor aqueous solubility.[5][6]
-
Expertise & Causality: DMSO's high solvating power makes it the preferred choice for achieving high-concentration stock solutions (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced artifacts.
-
Trustworthiness (The Caveat): DMSO is not inert. At concentrations above 0.5% (v/v), it can induce cellular stress, affect membrane permeability, and even trigger differentiation or apoptosis in some cell lines.[7] A study on 5-HT₆ receptors noted that DMSO could interfere with certain assay formats, acting as an antagonist in scintillation proximity assays.[7] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a vehicle control in your experimental design.
-
-
Ethanol (Absolute, ≥99.5%): A polar protic solvent that is also effective for dissolving many tryptamine-based compounds.[3][8]
-
Expertise & Causality: Ethanol is often better tolerated by sensitive cell lines compared to DMSO. Its volatility can be advantageous in certain applications, though less relevant for direct addition to media.
-
Trustworthiness (The Caveat): Ethanol can cause protein denaturation and precipitation at higher concentrations. When preparing working solutions, the dilution from the ethanol stock into the aqueous buffer must be done carefully to avoid shocking the compound out of solution.
-
Solubility of Structurally Related Analogs
Specific solubility data for this compound is not widely published. However, data from closely related, less hydrophobic analogs provide an authoritative baseline. We can confidently infer that the solubility of this compound will be similar to or slightly lower than these values.
| Compound | Solvent | Approximate Solubility | Source |
| N-Acetyltryptamine | Ethanol | ~20 mg/mL | Cayman Chemical[3] |
| N-Acetyltryptamine | DMSO | ~5 mg/mL | Cayman Chemical[3] |
| N-Acetylserotonin (NAS) | Ethanol | ~10 mg/mL | Cayman Chemical[4] |
| N-Acetylserotonin (NAS) | DMSO | ~12.5 mg/mL | Cayman Chemical[4] |
| N-Acetylserotonin (NAS) | DMF | ~20 mg/mL | Cayman Chemical[4] |
Visualization of Key Workflows
To ensure clarity and reproducibility, the following diagrams outline the critical decision-making and procedural steps.
Caption: Decision workflow for selecting the appropriate primary solvent.
Caption: Experimental workflow for preparing stock and working solutions.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems. Adherence to each step, particularly the control steps, is essential for generating trustworthy data.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 308.38 g/mol )
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 308.38 g/mol = 3.0838 mg
-
-
Weighing: Carefully weigh out approximately 3.08 mg of this compound and place it into a sterile vial. Record the exact mass.
-
Solvent Addition: Based on the exact mass recorded, add the corresponding volume of anhydrous DMSO.
-
Volume (mL) = [Mass (mg) / 308.38 ( g/mol )] / 10 (mmol/L)
-
Example: If you weighed 3.15 mg, you would add 1.02 mL of DMSO.
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but do not overheat. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). This practice is critical to avoid degradation from repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a final concentration of 10 µM in a cell culture well containing 200 µL of medium, ensuring the final DMSO concentration is ≤0.1%.
Methodology:
-
Intermediate Dilution (Recommended): Directly diluting the 10 mM stock into the final well volume is impractical and inaccurate. First, create an intermediate dilution in your cell culture medium.
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare a 100 µM intermediate solution by diluting the stock 1:100. For example, add 5 µL of the 10 mM stock to 495 µL of pre-warmed, complete cell culture medium. Mix gently but thoroughly by pipetting.
-
-
Final Dilution: Add the intermediate solution to the wells of your assay plate.
-
To achieve a final concentration of 10 µM in a 200 µL well, you will need to add 20 µL of your 100 µM intermediate solution to 180 µL of medium already in the well (containing your cells).
-
Calculation Check: (100 µM × 20 µL) / 200 µL = 10 µM.
-
-
Vehicle Control (Self-Validation): This step is non-negotiable for data integrity.
-
Prepare a "vehicle" intermediate solution by performing the same 1:100 dilution with DMSO alone (5 µL of pure DMSO in 495 µL of medium).
-
In your "vehicle control" wells, add 20 µL of this vehicle intermediate solution to 180 µL of medium.
-
This ensures that any observed cellular effects can be attributed to the compound and not the solvent. The final DMSO concentration in both treated and control wells will be 0.1%.
-
Conclusion and Best Practices
The successful use of this compound in in vitro assays hinges on a meticulous and validated dissolution protocol. The hydrophobicity of the molecule necessitates the use of an organic solvent, with DMSO being the primary recommendation due to its high solvating capacity. However, the potential for solvent-induced cellular artifacts must be rigorously controlled through the use of minimal final solvent concentrations and the mandatory inclusion of vehicle controls. By understanding the causality behind each step—from solvent choice to storage conditions—researchers can ensure the generation of accurate, reproducible, and trustworthy data in their exploration of melatonergic pathways.
References
-
Discussion on dissolving N-acetylcysteine (NAC) for cell culture. ResearchGate. [Link]
-
Structure-based discovery of potent and selective melatonin receptor agonists. National Institutes of Health (NIH). [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Dimethyl sulfoxide: an antagonist in scintillation proximity assay... PubMed. [Link]
- Melatonin formulations and methods for preparation and use.
-
Dimethyl Sulfoxide. PubChem. [Link]
-
Melatonin receptors MT1 and MT2 are involved in synchronizing circadian rhythms... National Institutes of Health (NIH). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ≥99% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-Acetyl-5-benzyloxytryptamine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigational use of N-Acetyl-5-benzyloxytryptamine (NAB) in preclinical animal models. Lacking direct, published in vivo studies on NAB, this guide synthesizes information from closely related compounds, namely melatonin and N-acetylserotonin (NAS), to propose a robust framework for its administration and evaluation. The protocols herein are intended as a starting point for researchers to explore the pharmacological effects of this promising tryptamine derivative.
Introduction: Unveiling the Potential of this compound
This compound (CAS No. 68062-88-4) is a synthetic tryptamine derivative structurally analogous to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and its precursor, N-acetylserotonin (NAS).[1] The core indolethylamine structure, shared with these well-characterized molecules, strongly suggests that NAB's biological activities are likely mediated through interactions with the melatonergic system. Specifically, it is described as a moiety of melatonin and is known to bind to the melatonin receptor.[1]
The key structural distinction of NAB is the substitution of melatonin's 5-methoxy group with a larger benzyloxy group. This modification may influence its pharmacokinetic profile, receptor binding affinity, and overall physiological effects. Given the known roles of melatonin and NAS in regulating circadian rhythms, sleep, and mood, NAB presents as a compelling candidate for neuropharmacological research.[1] This guide provides a theoretical and practical framework for initiating such investigations in rodent models.
Scientific Foundation and Postulated Mechanism of Action
Structural Relationship to Melatonin and N-Acetylserotonin
The rationale for the proposed protocols hinges on the structural similarities between NAB, melatonin, and NAS. Melatonin's effects are primarily mediated through two high-affinity G protein-coupled receptors, MT1 and MT2.[2] These receptors are integral to the regulation of the sleep-wake cycle and other circadian processes. N-acetylserotonin, while being the metabolic precursor to melatonin, also exhibits intrinsic biological activity, including agonism at melatonin receptors and activation of the TrkB receptor.[3]
Postulated Mechanism of Action of NAB
Based on its structure, two primary hypotheses for the mechanism of action of NAB can be proposed:
-
Direct Melatonin Receptor Agonism: NAB may act as a direct agonist at MT1 and/or MT2 receptors. The benzyloxy group may confer altered selectivity or potency compared to melatonin's methoxy group.
-
Prodrug Activity: It is plausible that NAB undergoes in vivo debenzylation, a common metabolic reaction, to yield N-acetylserotonin (NAS). NAS would then exert its known biological effects, including conversion to melatonin.
The following diagram illustrates these two potential pathways.
Caption: Postulated Mechanisms of Action for this compound.
Investigational Protocols for Animal Administration
The following protocols are designed for initial studies in mice or rats and should be adapted based on experimental goals and observed outcomes. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[4][5][6][7]
Compound Handling and Vehicle Preparation
This compound is a hydrophobic compound, necessitating a non-aqueous vehicle for parenteral administration.[8]
Table 1: Recommended Vehicle Formulations for this compound
| Vehicle Component | Percentage | Rationale & Notes |
| Option 1: DMSO/PEG300/Tween-80/Saline | ||
| DMSO | 10% | Initial solubilization of NAB.[9] |
| PEG300 | 40% | Co-solvent to maintain solubility in aqueous solution.[9] |
| Tween-80 | 5% | Surfactant to prevent precipitation.[9] |
| Saline (0.9% NaCl) | 45% | Brings the solution to a final, injectable volume.[9] |
| Option 2: DMSO/Corn Oil | ||
| DMSO | 10% | Initial solubilization of NAB.[9] |
| Corn Oil | 90% | Suitable for subcutaneous or intraperitoneal administration, may provide a slower release profile.[9][10] |
Protocol for Vehicle Preparation (Option 1):
-
Weigh the desired amount of this compound.
-
Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until a clear solution is formed.
-
Finally, add 45% of the final volume as sterile saline and mix well.
-
The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.[5][6]
Dosing and Administration
The appropriate dose of NAB is currently unknown. Based on studies with N-acetylserotonin and melatonin in rodents, a starting dose range is proposed.[9][11][12]
Table 2: Proposed Dosing and Administration Parameters
| Parameter | Recommendation | Rationale & Notes |
| Animal Model | C57BL/6 or C3H mice; Sprague-Dawley or Wistar rats | Commonly used strains in neuropharmacology and circadian rhythm research. |
| Starting Dose Range | 1 - 20 mg/kg | Based on effective doses of N-acetylserotonin (20 mg/kg) and melatonin (1-16 mg/kg) in mice.[9][12] A dose-response study is highly recommended. |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) | IP administration allows for rapid absorption, while SC may provide a more sustained release.[4][5] |
| Volume of Administration | 5 - 10 ml/kg | Standard injection volumes for rodents.[4][6] |
| Timing of Administration | Late afternoon/early evening (for nocturnal rodents) | To coincide with the natural rise in melatonin and assess effects on sleep onset and circadian phase shifting.[12] |
Step-by-Step Administration Protocol (Intraperitoneal Injection in Mice):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert a 25-27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[4]
-
Aspirate to ensure no fluid is drawn back, indicating the needle is not in a blood vessel or organ.
-
Inject the prepared NAB solution smoothly.
-
Return the mouse to its home cage and monitor for any adverse reactions.
Assessing the In Vivo Effects of this compound
A multi-faceted approach is recommended to characterize the physiological and behavioral effects of NAB.
Behavioral Assays
Table 3: Recommended Behavioral Assays
| Assay | Measured Outcome | Rationale |
| Open Field Test | Locomotor activity, anxiety-like behavior | To assess for sedative or anxiolytic effects. |
| Elevated Plus Maze | Anxiety-like behavior | A standard test for anxiolytic drug screening. |
| Forced Swim Test / Tail Suspension Test | Depressive-like behavior | To evaluate potential antidepressant effects, as seen with N-acetylserotonin.[12] |
| Wheel-Running Activity | Circadian rhythm analysis (phase shifts, period length) | A primary method to assess the chronobiotic effects of melatonergic compounds.[13][14][15] |
| Non-invasive Sleep Monitoring | Sleep duration, latency, and fragmentation | Using piezoelectric or passive infrared sensors to assess sleep-wake patterns.[16][17] |
The following workflow illustrates a typical experimental design for assessing the effects of NAB on circadian rhythms.
Caption: Experimental workflow for assessing circadian phase-shifting effects.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To understand the time course of NAB's effects and its potential metabolism, PK/PD studies are essential.
Protocol for a Pilot PK Study:
-
Administer a single dose of NAB (e.g., 10 mg/kg, IP) to a cohort of rats or mice.
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein sampling.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS to quantify the concentrations of NAB, and potential metabolites such as N-acetylserotonin and melatonin.
-
At the final time point, animals can be euthanized, and tissues (e.g., brain, liver) collected for analysis of compound distribution.
In Vivo Target Engagement
To confirm that NAB interacts with the melatonergic system, in vivo target engagement studies can be performed. This could involve:
-
Receptor Occupancy Studies: Using radiolabeled NAB or a competitor ligand to determine the extent of MT1/MT2 receptor binding in the brain at different doses of NAB.
-
Downstream Signaling Analysis: Assessing changes in downstream signaling pathways associated with melatonin receptor activation in brain tissue, such as cAMP levels.
Conclusion and Future Directions
This compound is a structurally intriguing compound with the potential to modulate the melatonergic system. The absence of published in vivo data necessitates a careful and systematic approach to its initial characterization. The protocols and methodologies outlined in this guide, derived from extensive research on related tryptamines, provide a solid foundation for researchers to begin exploring the pharmacological profile of NAB. Future studies should focus on elucidating its precise mechanism of action, conducting comprehensive dose-response and pharmacokinetic analyses, and evaluating its efficacy in animal models of sleep disorders, circadian disruption, and mood disorders.
References
-
Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (2021, September 8). Retrieved January 21, 2026, from [Link]
- Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models. (2022). Methods in Molecular Biology, 2550, 391–411.
-
IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). Retrieved January 21, 2026, from [Link]
- Rapid assessment of sleep/wake behaviour in mice. (2010). Neuroscience Letters, 478(2), 83–87.
-
Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Most behavioral testing does not account for animals' circadian rhythms, shows survey. (2021, June 11). ScienceDaily. Retrieved January 21, 2026, from [Link]
-
IACUC Guidelines - Research | SDSU. (n.d.). Retrieved January 21, 2026, from [Link]
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011).
- Melatonin administration reduces inflammatory pain in rats. (2014). Journal of Pain Research, 7, 459–464.
- The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice. (2018). Molecules, 23(8), 1959.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011).
- MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. (2011). Annual Review of Pharmacology and Toxicology, 51, 135–156.
- Long-term administration of melatonin attenuates neuroinflammation in the aged mouse brain. (2018). Acta Pharmacologica Sinica, 39(7), 1137–1146.
- Simultaneous Assessment of Circadian Rhythms and Sleep in Mice Using Passive Infrared Sensors: A User's Guide. (2020). Journal of Biological Rhythms, 35(1), 10–22.
-
July 21, 2002 Premarket Notification: Normelatonin (N-acetylserotonin) New Dietary Ingredient Division of Standards and Labeling - Regulations.gov. (2002, July 21). Retrieved January 21, 2026, from [Link]
- Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2016). Antimicrobial Agents and Chemotherapy, 60(11), 6930–6932.
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved January 21, 2026, from [Link]
- Melatonin Administration Methods for Research in Mammals and Birds. (2018). Journal of Biological Rhythms, 33(6), 563–579.
- Automated Behavioral Experiments in Mice Reveal Periodic Cycles of Task Engagement within Circadian Rhythms. (2019). eNeuro, 6(5), ENEURO.0139-19.2019.
- Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. (2020).
- Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models. (2001). Annals of the New York Academy of Sciences, 939, 190–199.
- Sleep and Circadian Rhythm Dysfunction in Animal Models of Huntington's Disease. (2015). Journal of Huntington's Disease, 4(3), 227–237.
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). Molecules, 26(3), 643.
- CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents. (n.d.).
-
Melatonin measurement with a yeast based biosensor - The DNA Universe. (2018, October 18). Retrieved January 21, 2026, from [Link]
-
N-Acetylserotonin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents. (n.d.).
- Administration of N-acetylserotonin and melatonin alleviate chronic ketamine-induced behavioural phenotype accompanying BDNF-independent and dependent converging cytoprotective mechanisms in the hippocampus. (2016). Behavioural Brain Research, 297, 204–212.
- Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. (2017). Drug Testing and Analysis, 9(10), 1547–1556.
- CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents. (n.d.).
- Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. (1999). Journal of Pineal Research, 26(4), 236–246.
- Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2022). International Journal of Molecular Sciences, 23(24), 15993.
-
5-Methoxytryptamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Metabolism of serotonin to N-acetylserotonin, melatonin, and 5-methoxytryptamine in hamster skin culture. (1996).
- US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine - Google Patents. (n.d.).
- In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat. (1976). Biochemical Pharmacology, 25(24), 2667–2672.
Sources
- 1. biosynth.com [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin administration reduces inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sleep and Circadian Rhythm Dysfunction in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Assessment of Circadian Rhythms and Sleep in Mice Using Passive Infrared Sensors: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for N-Acetyl-5-benzyloxytryptamine quantification
An Application Note and Protocol for the Sensitive and Robust Quantification of N-Acetyl-5-benzyloxytryptamine in Human Plasma via LC-MS/MS
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. This compound is a key synthetic intermediate and a structural moiety of melatonin, making its accurate quantification critical for pharmaceutical research and development.[1] The methodology employs a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer was operated in the positive ion electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. The method was validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation and demonstrated excellent performance across all validation parameters, including linearity, accuracy, precision, and stability.[2][3] This validated protocol is fit for purpose and ideally suited for supporting pharmacokinetic and drug metabolism studies.
Introduction
This compound (MW: 308.37 g/mol , Formula: C₁₉H₂₀N₂O₂) is an indole derivative that plays a significant role in synthetic organic chemistry, particularly as a precursor in the synthesis of melatonin and its analogues.[1] Given the therapeutic importance of melatonin-related compounds in regulating circadian rhythms, the ability to accurately quantify their precursors and metabolites in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[4] The core principle of this technique is the physical separation of the analyte from matrix components via liquid chromatography, followed by its ionization and mass-based detection. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides an additional layer of specificity by monitoring a unique fragmentation pathway of the analyte, thereby minimizing interferences and enabling precise quantification even at very low concentrations.[5][6]
This document provides a comprehensive, field-proven protocol for the quantification of this compound. The rationale behind key experimental choices, from sample preparation to instrument parameters, is explained to provide researchers with a deep understanding of the method's mechanics, ensuring successful implementation and adaptation.
Experimental
Chemicals and Reagents
-
This compound (≥98% purity) was procured from a certified supplier.
-
N-acetyltryptamine (Internal Standard, IS) (≥98% purity) was commercially sourced.
-
LC-MS grade acetonitrile, methanol, and water were obtained from a high-purity solvent supplier.
-
Formic acid (LC-MS grade, ≥99%) was used as a mobile phase modifier.[7]
-
Drug-free, K₂EDTA-treated human plasma was obtained from a certified biobank and stored at -80°C.
Instrumentation
-
Liquid Chromatography: A UPLC system (e.g., Waters ACQUITY UPLC I-Class) equipped with a binary solvent manager and a sample manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 6500+) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of this compound and the internal standard (N-acetyltryptamine) were prepared in methanol at a concentration of 1.00 mg/mL. These were stored at -20°C.
-
Working Solutions: A series of intermediate working solutions were prepared by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards. Quality control (QC) working solutions were prepared from a separate stock solution to ensure unbiased assessment of accuracy.
-
Calibration Standards and QC Samples: CC and QC samples were prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This approach minimizes the potential for matrix effects caused by large volumes of organic solvent. The final concentrations for CCs ranged from 0.1 ng/mL to 100 ng/mL. QC samples were prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low Quality Control (LQC): 0.3 ng/mL
-
Medium Quality Control (MQC): 10 ng/mL
-
High Quality Control (HQC): 80 ng/mL
-
LC-MS/MS Conditions
The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity and selectivity. A reversed-phase C18 column was chosen for its excellent retention and separation of hydrophobic molecules like tryptamine derivatives.[8][9] Formic acid was added to the mobile phase to promote protonation of the analytes, which is essential for efficient ionization in positive ESI mode.[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 95% B in 2.5 min; hold at 95% B for 0.5 min; return to 10% B in 0.1 min; hold for 0.9 min |
| Total Run Time | 4.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The MRM transitions were optimized by direct infusion of the analyte and internal standard. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions were selected based on their stability and abundance following collision-induced dissociation (CID).
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 309.2 | 144.1 | 100 | 35 |
| N-acetyltryptamine (IS) | 203.1 | 144.1 | 100 | 30 |
The choice of the m/z 144.1 product ion is based on the characteristic fragmentation of the tryptamine core structure, corresponding to the indol-3-ethylene cation, which provides a common and robust fragment for this class of compounds.[11][12]
Caption: Proposed fragmentation pathway for the analyte and internal standard.
Protocols
Sample Preparation Protocol
A protein precipitation method was selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples.[6][13] Acetonitrile is an efficient precipitating agent and is compatible with the reversed-phase chromatographic system.[14]
-
Thaw Samples: Allow plasma samples, calibration standards, and QCs to thaw completely at room temperature.
-
Aliquot Sample: Using a calibrated pipette, transfer 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Precipitation Solution: Add 150 µL of the precipitation solution (acetonitrile containing the internal standard, N-acetyltryptamine, at 20 ng/mL) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[15]
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. lcms.cz [lcms.cz]
- 5. ijper.org [ijper.org]
- 6. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 9. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijisrt.com [ijisrt.com]
Application Notes and Protocols for N-Acetyl-5-benzyloxytryptamine in Neuroscience Research
Foreword: A Note on Scientific Exploration
The following document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-Acetyl-5-benzyloxytryptamine. It is critical to note that this compound is a structurally intriguing but relatively understudied molecule. As such, direct experimental data on its binding affinities, functional activities, and in vivo effects are not extensively available in peer-reviewed literature. This guide has been meticulously compiled by drawing parallels from closely related and well-characterized analogs, namely N-acetylated tryptamines and N-benzylated tryptamines. The protocols provided herein are intended to serve as a robust starting point for investigation, and researchers are strongly encouraged to perform comprehensive dose-response studies and validation experiments.
Introduction to this compound: A Molecule of Dual Pharmacological Interest
This compound is a derivative of the endogenous neurotransmitter serotonin, featuring two key structural modifications: an N-acetylation of the primary amine and a benzyloxy substitution at the 5-position of the indole ring. These modifications suggest a fascinating dual pharmacology, positioning the molecule as a potential modulator of both the melatonergic and serotonergic systems.
-
Structural Similarity to Melatonin: The N-acetyl group and the 5-oxygenated indole core are hallmarks of melatonin (N-acetyl-5-methoxytryptamine), the primary hormone regulating circadian rhythms. This suggests that this compound may exhibit affinity for melatonin receptors (MT1 and MT2).[1][2]
-
Structural Similarity to Serotonin Analogs: The tryptamine scaffold is the core structure of serotonin (5-hydroxytryptamine). The N-benzyl group, although not present in this specific molecule, is known to confer high affinity and functional activity at various serotonin receptors in related compounds.[3][4][5] The benzyloxy group at the 5-position also influences receptor interactions.[6]
This dual potential makes this compound a compelling candidate for investigating complex neurological processes where both circadian regulation and serotonergic signaling are implicated, such as sleep disorders, mood disorders, and neurodegenerative diseases.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₂ | N/A |
| Molecular Weight | 308.38 g/mol | N/A |
| CAS Number | 68062-88-4 | N/A |
Proposed Synthesis Protocol
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Step 1: Acetylation of 5-Benzyloxytryptamine
-
Dissolution: Dissolve 1 equivalent of 5-benzyloxytryptamine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir.
-
Acetylation: Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirring solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Characterization: Unraveling Receptor Interactions
The primary goal of in vitro studies will be to determine the binding affinity and functional activity of this compound at melatonin and serotonin receptors.
Melatonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human MT1 and MT2 receptors.
Experimental Workflow:
Caption: Workflow for Melatonin Receptor Binding Assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human MT1 or MT2 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of radioligand (e.g., 2-[¹²⁵I]iodomelatonin) at a concentration near its Kd.
-
Varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
For non-specific binding, use a high concentration of a known melatonin receptor agonist (e.g., 10 µM melatonin).
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in assay buffer.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Serotonin Receptor Functional Assay: Calcium Mobilization
Many serotonin receptor subtypes, particularly the 5-HT₂ family, signal through the Gq/11 pathway, leading to an increase in intracellular calcium.[4] This protocol describes a fluorescent-based assay to measure calcium mobilization.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A or 5-HT₂C) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Compound Addition: Add the diluted this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.
In Vivo Investigations: Exploring Physiological Effects
Based on its structural similarities to melatonin and serotonin, this compound may influence sleep, circadian rhythms, and mood. The following are proposed in vivo studies in rodent models. Note: As there is no published in vivo data for this compound, initial dose-finding studies are essential.
Assessment of Hypnotic Effects
This protocol aims to evaluate the potential sleep-promoting effects of this compound in mice.
Protocol:
-
Animals: Use adult male C57BL/6J mice.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 25 mg/kg) or vehicle control.
-
Sleep Latency and Duration:
-
Loss of Righting Reflex: Immediately after injection, place the mouse on its back. Record the time taken for the mouse to lose its righting reflex (sleep latency).
-
Sleep Duration: Measure the time from the loss to the spontaneous regaining of the righting reflex.
-
-
EEG/EMG Monitoring (Optional but Recommended): For a more detailed analysis of sleep architecture, implant mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. After recovery, administer the compound and record sleep-wake states (wakefulness, NREM sleep, REM sleep) for several hours.
Evaluation of Anxiolytic-like Activity
The elevated plus-maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.
Protocol:
-
Animals: Use adult male mice or rats.
-
Administration: Administer this compound (i.p.) at various doses 30 minutes before the test.
-
EPM Test: Place the animal in the center of the elevated plus-maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Analytical Quantification
A robust analytical method is crucial for pharmacokinetic studies and to confirm the concentration of stock solutions. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended.[10][11][12]
Proposed HPLC-MS/MS Method:
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| MS Detection | Electrospray ionization (ESI) in positive mode. |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. |
Potential Therapeutic and Research Applications
Should this compound demonstrate significant activity at melatonin and/or serotonin receptors, it could be a valuable tool for:
-
Probing Sleep and Circadian Biology: Investigating the interplay between melatonergic and serotonergic regulation of the sleep-wake cycle.[13][14][15][16][17]
-
Mood Disorder Research: Exploring novel therapeutic strategies for depression and anxiety, particularly where circadian disruption is a contributing factor.
-
Neuroprotection Studies: Given the neuroprotective effects of melatonin and some serotonin receptor agonists, this compound could be investigated in models of neurodegenerative diseases.[1][18][19][20][21]
Conclusion
This compound represents a scientifically intriguing yet underexplored molecule with the potential to interact with key neuroregulatory systems. The application notes and protocols provided in this document are designed to empower researchers to embark on a systematic investigation of its pharmacological profile and physiological effects. Through rigorous experimentation, the scientific community can elucidate the true potential of this compound as a novel research tool and perhaps, a future therapeutic lead.
References
-
Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S.P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]
-
Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S.P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]
-
PrepChem. (n.d.). Synthesis of tryptamine. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]
-
Kim, H. Y., et al. (2014). Neuroprotective effect of N-acyl 5-hydroxytryptamines on glutamate-induced cytotoxicity in HT-22 cells. Neurochemistry International, 78, 15-24. [Link]
-
Couch, M. W., & Williams, C. M. (1972). Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Analytical Biochemistry, 50(2), 612-622. [Link]
-
Viswanathan, K., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry, 36(25), 4013-4019. [Link]
-
Kuipers, W., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Sci-Hub. (n.d.). Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Retrieved from [Link]
-
Colasanti, B. K., & Khazan, N. (1978). LSD and tryptamine effects on sleep/wakefulness and electrocorticogram patterns in intact cats. Psychopharmacology, 58(3), 223-228. [Link]
-
ResearchGate. (n.d.). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. Retrieved from [Link]
-
Choi, J. Y., et al. (2017). Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells. Neurochemistry International, 108, 147-157. [Link]
-
León, J., et al. (2016). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. Journal of Pineal Research, 61(3), 357-369. [Link]
-
CORE. (2014). N‑Benzyl-5-methoxytryptamines as Potent Serotonin 5‑HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mapping the melatonin receptor. 7. Subtype selective ligands based on beta-substituted N-acyl-5-methoxytryptamines and beta-substituted N-acyl-5-methoxy-1-methyltryptamines. Retrieved from [Link]
-
Gey, E. D., et al. (2017). Daily Rhythm in Plasma N-acetyltryptamine. Journal of Biological Rhythms, 32(4), 361-368. [Link]
-
Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380. [Link]
-
Li, Y., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Forensic Science International, 316, 110502. [Link]
-
Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 517, 18-25. [Link]
-
Gey, E. D., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(4), 361-368. [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
ResearchGate. (n.d.). The chemical formula of N-acetyl tryptamine, 5-methoxy... Retrieved from [Link]
-
St-B-Hansen, S., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. [Link]
-
Nakahata, N., et al. (2021). Pharmacological modulation of circadian rhythms in brain microvasculature. Journal of Cerebral Blood Flow & Metabolism, 41(10), 2631-2645. [Link]
-
Watts, S. W., & Fink, G. D. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.19. [Link]
-
ResearchGate. (n.d.). Daily Rhythm in Plasma N-acetyltryptamine. Retrieved from [Link]
-
Thomas, E. H., et al. (2021). The Effects of Daytime Psilocybin Administration on Sleep: Implications for Antidepressant Action. Scientific Reports, 11(1), 2217. [Link]
-
ResearchGate. (n.d.). Analytical methods for psychoactive N,N-dialkylated tryptamines. Retrieved from [Link]
- CoLab. (n.d.). Analytical methods for psychoactive N,N-dialkylated tryptamines.
-
MDPI. (n.d.). Redox and Antioxidant Modulation of Circadian Rhythms: Effects of Nitroxyl, N-Acetylcysteine and Glutathione. Retrieved from [Link]
-
ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]
-
D'Souza, D. C., et al. (2020). The Effects of Daytime Psilocybin Administration on Sleep: Implications for Antidepressant Action. ACS Pharmacology & Translational Science, 3(6), 1211-1220. [Link]
- Google Patents. (n.d.). CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine.
-
Wang, D., et al. (2024). Periostracum Cicadae Extract and N-Acetyldopamine Regulate the Sleep-Related Neurotransmitters in PCPA-Induced Insomnia Rats. Molecules, 29(15), 3534. [Link]
-
Wang, D., et al. (2024). Periostracum Cicadae Extract and N-Acetyldopamine Regulate the Sleep-Related Neurotransmitters in PCPA-Induced Insomnia Rats. Molecules, 29(15), 3534. [Link]
Sources
- 1. Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 6. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 8. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 9. CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 10. Mass spectrometry of tryptamines and acetylated tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LSD and tryptamine effects on sleep/wakefulness and electrocorticogram patterns in intact cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daily Rhythm in Plasma N-acetyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dpag.ox.ac.uk [dpag.ox.ac.uk]
- 18. Neuroprotective effect of N-acyl 5-hydroxytryptamines on glutamate-induced cytotoxicity in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Acetyl-5-benzyloxytryptamine as a Potent Agonist for Investigating Melatonergic Regulation of Circadian Rhythms
Abstract
N-Acetyl-5-benzyloxytryptamine, a structural analog of melatonin, serves as a powerful research tool for dissecting the molecular and physiological processes governed by the circadian system.[1] As a potent agonist for the high-affinity MT1 and MT2 G protein-coupled receptors, it effectively mimics the endogenous signaling of melatonin, the primary hormone responsible for transducing photoperiodic information.[2][3][4] This guide provides an in-depth overview of the mechanism of action of this compound and detailed protocols for its application in both in vitro and in vivo models of circadian rhythm research, designed for researchers, pharmacologists, and drug development professionals.
Mechanism of Action: Melatonin Receptor Signaling
The regulation of circadian rhythms by melatonin is primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 (MTNR1A) and MT2 (MTNR1B), which are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals.[5][6] this compound, like melatonin, binds to these receptors to initiate a cascade of intracellular signaling events.
Both MT1 and MT2 receptors couple predominantly to the Gi/o family of G proteins.[7] Upon agonist binding, the activated Giα subunit inhibits the activity of adenylyl cyclase (AC), leading to a significant reduction in intracellular levels of cyclic adenosine monophosphate (cAMP).[7][8][9] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), leading to decreased phosphorylation of downstream targets such as the cAMP Response Element-Binding Protein (CREB). This signaling pathway is fundamental to the phase-shifting effects of melatonin agonists on the molecular clockwork within SCN neurons.[9]
Figure 2: Workflow for the in vitro characterization of this compound.
In Vivo Experimental Design & Protocols
In vivo studies are essential to understand how this compound affects the circadian system at an organismal level. The most common application is to assess its ability to shift the phase of circadian rhythms, such as locomotor activity.
Protocol 3.1: Preparation and Administration for In Vivo Studies
Proper formulation and administration are critical for reproducible results.
Vehicle Selection: this compound has low aqueous solubility. A common vehicle system is:
-
5-10% DMSO (Dimethyl sulfoxide)
-
5-10% Tween 80 or Kolliphor EL
-
80-90% Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO first.
-
Add the Tween 80 or Kolliphor EL and vortex thoroughly.
-
Add the saline dropwise while continuously vortexing to prevent precipitation.
-
Prepare the vehicle control using the same procedure, omitting the test compound.
-
Administer via intraperitoneal (IP) or subcutaneous (SC) injection. The typical injection volume for a mouse is 10 mL/kg.
Protocol 3.2: Assessing Chronobiotic Effects - Phase-Shifting of Locomotor Activity
This protocol is designed to generate a Phase-Response Curve (PRC), which plots the magnitude and direction of a phase shift in response to a stimulus (the compound) administered at different circadian times.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Individually housed cages equipped with running wheels.
-
Data acquisition system to record wheel-running activity.
-
Light-controlled environmental chambers.
-
This compound and vehicle solutions (prepared as in 3.1).
Procedure:
-
Baseline Entrainment: House mice individually in a 12:12 light-dark (LD) cycle for at least two weeks to entrain their circadian rhythms. Activity onset will stabilize, defining Circadian Time 12 (CT12).
-
Constant Conditions: Transfer the mice to constant darkness (DD) to allow their endogenous rhythms to "free-run."
-
Treatment: On the second or third day in DD, divide the mice into groups. Each group will receive a single injection of this compound (e.g., 10 mg/kg) or vehicle at a different circadian time (e.g., CT6, CT10, CT14, CT18, CT22).
-
Data Recording: Continue to record locomotor activity for at least 10-14 days post-injection.
-
Data Analysis:
-
For each mouse, determine the activity onset for the 7-10 days before the injection and draw a regression line through them.
-
Determine the activity onset for the 7-10 days after the injection (allowing 2-3 transient days for the shift to stabilize) and draw a second regression line.
-
The phase shift (Δφ) is the temporal difference (in hours) between the extrapolated pre-injection and post-injection regression lines on the day of the injection.
-
A phase advance (shift to an earlier time) is plotted as a positive value. A phase delay (shift to a later time) is plotted as a negative value.
-
Plot the mean phase shift for each group against the circadian time of injection to generate the PRC.
-
Figure 3: Experimental workflow for a phase-shifting study to generate a Phase-Response Curve (PRC).
Troubleshooting and Key Considerations
-
Solubility: Ensure the compound is fully dissolved in the vehicle. Sonication can aid dissolution. Always prepare fresh on the day of the experiment.
-
Vehicle Effects: The vehicle itself can sometimes cause minor phase shifts. A robust vehicle-injected control group at each time point is essential for accurate interpretation.
-
Light Contamination: During administration in DD, use a dim red light, as standard white light can reset the circadian clock and confound results.
-
Data Interpretation: Phase shifts are typically observed when melatonergic agonists are administered during the subjective late day and night (approx. CT10 to CT24). Little to no shift is expected during the subjective mid-day.
References
-
Coon, S. L., et al. (2017). Daily Rhythm in Plasma N-acetyltryptamine. Scientific Reports, 7(1), 9483. Retrieved from [Link]
-
Reactome. (n.d.). Melatonin (N-acetyl-5-methoxytryptamine) is a natural hormone. Retrieved from [Link]
- Dawson, D., & Encel, N. (1993). Melatonin and sleep in humans. Journal of Pineal Research, 15(1), 1-12.
-
Coon, S. L., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. PMC. Retrieved from [Link]
-
Li, P., et al. (2022). Circadian rhythm as a therapeutic target. Nature Reviews Drug Discovery, 21(10), 761-781. Retrieved from [Link]
-
Grokipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
-
Bailey, M. J., et al. (2014). Mechanism of the circadian clock in physiology. Physiological Reviews, 94(3), 761-795. Retrieved from [Link]
-
Cagnoli, C. M., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(1), 16-23. Retrieved from [Link]
-
Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 341-365. Retrieved from [Link]
-
Maurice, D., et al. (2019). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 176(13), 2256-2278. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity results on MT 1 , MT 2 and 5-HT 2C of compounds 3a–d. Retrieved from [Link]
-
Ali, W., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(6), 405-418. Retrieved from [Link]
-
Dubocovich, M. L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 341-365. Retrieved from [Link]
-
Nassar, E., et al. (2007). Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Journal of the International Society of Sports Nutrition, 4, 14. Retrieved from [Link]
-
Braden, M. R., et al. (2008). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry, 51(19), 6234-6243. Retrieved from [Link]
-
ResearchGate. (n.d.). Melatonin receptor signaling pathways. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Wikipedia. (n.d.). Melatonin receptor. Retrieved from [Link]
-
Masana, M. I., & Dubocovich, M. L. (2001). Melatonin receptor signaling: finding the path through the dark. Science's STKE, 2001(107), pe39. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin receptor signaling: finding the path through the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circadian rhythm as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Methodological Framework for Investigating the Antioxidant Potential of N-Acetyl-5-benzyloxytryptamine
Introduction: Unveiling the Potential of a Novel Indoleamine
N-Acetyl-5-benzyloxytryptamine is an indoleamine derivative structurally related to the well-characterized neurohormone melatonin (N-acetyl-5-methoxytryptamine) and its potent antioxidant precursor, N-acetylserotonin (NAS).[1][2] While melatonin and NAS are extensively documented for their direct free-radical scavenging and indirect antioxidant activities, this compound remains a comparatively unexplored molecule.[3][4][5] The key structural difference is the substitution of a benzyloxy group at the 5-position of the indole ring, in place of the hydroxyl group of NAS or the methoxy group of melatonin.
This substitution warrants a thorough investigation into its antioxidant capabilities. The bulky, electron-rich benzyloxy group may influence the molecule's ability to donate electrons, scavenge radicals, and interact with cellular pathways. Protective effects of NAS against oxidative damage have been reported to be 5 to 20 times stronger than that of melatonin, depending on the model.[3][6] This precedent suggests that other derivatives, including this compound, could possess significant, perhaps unique, antioxidant profiles.
This guide provides a comprehensive, multi-tiered methodological framework for researchers to systematically characterize the antioxidant and cytoprotective properties of this compound, from fundamental chemical reactivity to complex cellular mechanisms. The protocols are designed to be self-validating and are grounded in established assays widely used for evaluating novel antioxidant compounds.[7][8]
Part 1: In Vitro Chemical Assays for Direct Antioxidant Capacity
The initial step in characterizing any potential antioxidant is to determine its intrinsic chemical reactivity toward common, stable free radicals. These assays are rapid, cost-effective, and provide a foundational understanding of the molecule's electron-donating and radical-quenching abilities.
Causality Behind the Approach:
We employ a panel of three distinct assays to avoid misleading results from a single method. The DPPH and ABTS assays measure the capacity for radical quenching via hydrogen or electron donation, while the FRAP assay specifically measures the power of reduction (electron donation). This triangulation of methods provides a more robust and reliable chemical profile.
Caption: Workflow for in vitro chemical antioxidant screening.
Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow non-radical form by an antioxidant compound.[7][9]
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a series of dilutions of this compound (e.g., 1 µM to 1 mM) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness is crucial to prevent photo-degradation of DPPH.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]
Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[11]
Step-by-Step Methodology:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[11]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Reaction: Add 20 µL of the this compound dilutions to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Analysis: Calculate the IC50 value as described for the DPPH assay.
Data Presentation: Comparative Direct Antioxidant Activity
Quantitative results should be summarized to compare the efficacy of this compound against established standards.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (mM Fe(II)/mM) |
| This compound | Hypothetical: 75.4 ± 5.2 | Hypothetical: 42.1 ± 3.8 | Hypothetical: 0.8 ± 0.07 |
| N-Acetylserotonin (Reference) | 25.6 ± 2.1 | 15.3 ± 1.9 | 1.5 ± 0.12 |
| Trolox (Standard) | 50.1 ± 4.5 | 28.9 ± 2.3 | 1.0 (by definition) |
| Ascorbic Acid (Standard) | 30.8 ± 2.9 | 18.2 ± 1.5 | 1.8 ± 0.15 |
Part 2: Cell-Based Assays for Intracellular Antioxidant Efficacy
While chemical assays are informative, they do not account for biological complexity such as cell permeability, metabolic stability, and interaction with the intracellular environment.[12] Cell-based assays are therefore a critical next step to validate the physiological relevance of the initial findings.
Causality Behind the Approach:
We first use a general ROS-quenching assay (CAA) to confirm the compound can enter cells and neutralize oxidative stress. We then move to a more specific assay (TBARS) to determine if this activity translates into protecting a key cellular structure—the lipid membrane—from oxidative damage.
Caption: Workflow for assessing cellular antioxidant effects.
Protocol 2.1: Cellular Antioxidant Activity (CAA) using DCFH-DA
This assay measures the ability of a compound to inhibit the oxidation of non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) within live cells.[7][13]
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HT-22 murine hippocampal neurons or HepG2 human liver cancer cells) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Compound Loading: Remove media and wash cells with Phosphate-Buffered Saline (PBS). Incubate cells with various concentrations of this compound and 25 µM DCFH-DA in serum-free media for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash cells again with PBS. Add an oxidant, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Analysis: Calculate the area under the curve (AUC) for fluorescence vs. time. Determine the % reduction in ROS for each concentration compared to the oxidant-only control.
Protocol 2.2: Lipid Peroxidation Assessment (TBARS Assay)
Lipid peroxidation is a primary consequence of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay quantifies malondialdehyde (MDA), a major byproduct of this process.[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1-2 hours.
-
Induce Peroxidation: Induce oxidative stress with an appropriate agent (e.g., H2O2 or a FeCl3/Ascorbic acid mixture) for a designated time (e.g., 6-24 hours).[15]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing a potent antioxidant like Butylated Hydroxytoluene (BHT) to prevent ex-vivo peroxidation during the assay.
-
TBA Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation & Measurement: Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct. Cool the samples and centrifuge to pellet debris. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard. Express results as % inhibition of MDA formation relative to the stressed, untreated control.
Part 3: Mechanistic Investigation of Indirect Antioxidant Pathways
Potent antioxidants often do more than just scavenge radicals; they can also augment the cell's own defense systems. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2–Antioxidant Response Element) signaling cascade.[16] Investigating the activation of this pathway provides deep mechanistic insight.
Causality Behind the Approach:
Related N-acyl serotonins are known to activate the Nrf2 pathway.[16][17] This pathway controls the expression of a battery of crucial antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17][18] By examining Nrf2 activation, we can determine if this compound acts as an indirect antioxidant, triggering a broad and lasting cytoprotective response.
Sources
- 1. biosynth.com [biosynth.com]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. bioivt.com [bioivt.com]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melatonin and Structurally-Related Compounds Protect Synaptosomal Membranes from Free Radical Damage [mdpi.com]
- 16. Neuroprotective effect of N-acyl 5-hydroxytryptamines on glutamate-induced cytotoxicity in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acetylserotonin Activation of the TrkB Receptor
Introduction: Unveiling a Novel Endogenous TrkB Agonist
For decades, Brain-Derived Neurotrophic Factor (BDNF) has been recognized as the canonical ligand for the Tropomyosin receptor kinase B (TrkB), a critical mediator of neuronal survival, differentiation, and synaptic plasticity.[1][2] However, emerging research has identified an unexpected endogenous player in TrkB signaling: N-acetylserotonin (NAS).[3][4] This molecule, traditionally viewed as a mere metabolic intermediate in the synthesis of melatonin from serotonin, is now understood to be a potent and specific agonist of the TrkB receptor.[1][3][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the activation of TrkB by NAS. We will delve into the underlying mechanisms, provide detailed protocols for both in vitro and in vivo validation, and offer insights into the experimental design and data interpretation critical for robust and reproducible findings. The discovery of NAS as a TrkB agonist opens new avenues for therapeutic development in neurology and psychiatry, making a thorough understanding of its biological activity paramount.
The Scientific Foundation: Why N-acetylserotonin Matters
The interaction between NAS and TrkB is distinct from that of BDNF. Crucially, NAS activates TrkB independently of BDNF, a finding confirmed in studies using neurons from forebrain-specific BDNF conditional knockout mice.[1][3] This direct activation triggers the dimerization of TrkB and its subsequent autophosphorylation, initiating downstream signaling cascades pivotal for neuronal function.[1][7]
The specificity of NAS for TrkB is a key aspect of its biological activity. Studies have consistently shown that NAS does not activate other Trk receptors, such as TrkA or TrkC, nor do its metabolic neighbors, serotonin and melatonin, elicit TrkB phosphorylation.[1][3][8] This specificity makes NAS a valuable tool for dissecting TrkB-specific pathways and a promising scaffold for the development of targeted therapeutics.
The physiological relevance of the NAS-TrkB pathway is underscored by its circadian nature. In mice with an intact melatonin synthesis pathway, levels of phosphorylated TrkB (pTrkB) in the retina and hippocampus exhibit a circadian rhythm, with peaks during the night that correlate with higher NAS levels.[1][3] This rhythm is absent in mice with a mutation in the enzyme that produces NAS, providing strong evidence for NAS as an endogenous, circadian activator of TrkB.[1][3]
Visualizing the Mechanism: NAS-TrkB Signaling Pathway
To comprehend the molecular events following NAS binding, a clear visualization of the signaling cascade is essential. The following diagram illustrates the activation of TrkB by NAS and the subsequent engagement of key downstream pathways.
Caption: N-acetylserotonin (NAS) binds to and induces the dimerization and autophosphorylation of the TrkB receptor, leading to the activation of downstream PI3K/AKT, MAPK/ERK, and PLCγ signaling pathways.
Part 1: In Vitro Characterization of NAS-Mediated TrkB Activation
The foundational step in studying this novel interaction is to demonstrate direct activation of TrkB by NAS in a controlled cellular environment. Primary neuronal cultures are the gold standard for this purpose, as they endogenously express TrkB.
Experimental Objective:
To quantify the dose- and time-dependent phosphorylation of TrkB and its downstream effectors (AKT and ERK1/2) in primary cortical neurons following NAS treatment.
Materials and Reagents:
| Reagent | Recommended Supplier | Catalog Number |
| N-acetylserotonin (NAS) | Cayman Chemical | 14535 |
| Brain-Derived Neurotrophic Factor (BDNF) | Any reputable supplier | Varies |
| K252a (Trk inhibitor) | Any reputable supplier | Varies |
| Primary Cortical Neurons | From E18 rat or mouse embryos | N/A |
| Neurobasal Medium & B27 Supplement | Thermo Fisher Scientific | Varies |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| Laminin | Thermo Fisher Scientific | 23017015 |
| Antibodies (pTrkB, TrkB, pAKT, AKT, pERK, ERK) | Cell Signaling Technology | Varies |
Protocol 1.1: Preparation and Treatment of Primary Neuronal Cultures
-
Cell Culture Preparation:
-
Plate primary cortical neurons on Poly-D-Lysine and Laminin-coated plates.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO₂ incubator.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before experimentation to ensure robust TrkB expression.
-
-
NAS Stock Solution Preparation:
-
NAS is soluble in DMSO and ethanol.[9] Prepare a high-concentration stock solution (e.g., 10-20 mg/ml) in sterile DMSO.[9]
-
For aqueous solutions, first dissolve NAS in DMF and then dilute with the desired buffer (e.g., PBS). A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[9] Note that aqueous solutions are not recommended for storage beyond one day.[9]
-
-
Experimental Treatment:
-
Dose-Response: Treat mature neuronal cultures with varying concentrations of NAS (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time point (e.g., 15-30 minutes).[8][10]
-
Time-Course: Treat cultures with a fixed concentration of NAS (e.g., 100 nM or 0.5 µM) for various durations (e.g., 5, 10, 15, 30, 60 minutes).[8][10]
-
Controls:
-
Vehicle Control: Treat cells with the same volume of vehicle (e.g., DMSO) used for the highest NAS concentration.
-
Positive Control: Treat cells with BDNF (e.g., 50 ng/mL) for 15 minutes.[8]
-
Specificity Controls: Include treatments with serotonin and melatonin (at the same concentrations as NAS) to demonstrate the specificity of NAS.[3][8]
-
Inhibitor Control: Pre-treat a set of wells with a Trk inhibitor like K252a (e.g., 100 nM) for 30 minutes before adding NAS to confirm that the observed phosphorylation is Trk-dependent.
-
-
Protocol 1.2: Western Blotting for TrkB Phosphorylation
-
Cell Lysis: Following treatment, immediately place the culture plates on ice and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pTrkB, total TrkB, pAKT, total AKT, pERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Expected Outcomes and Interpretation:
-
A dose-dependent increase in the pTrkB/TrkB ratio should be observed with NAS treatment, with significant activation in the low nanomolar range.[1][8]
-
The time-course experiment should reveal rapid phosphorylation of TrkB, peaking around 15-30 minutes and sustained for up to 60 minutes.[8]
-
BDNF should induce robust TrkB phosphorylation, serving as a positive control.
-
Serotonin and melatonin should not induce TrkB phosphorylation, confirming the specificity of NAS.[3][8]
-
Pre-treatment with K252a should block NAS-induced TrkB phosphorylation, demonstrating the dependence on Trk kinase activity.
Part 2: In Vivo Validation of NAS-Mediated TrkB Activation
Translating in vitro findings to a whole-animal model is a critical step in validating the physiological relevance of the NAS-TrkB pathway. This involves systemic administration of NAS and subsequent analysis of TrkB activation in specific brain regions.
Experimental Objective:
To determine if systemically administered NAS can cross the blood-brain barrier and activate TrkB in the hippocampus and retina of mice.
Animal Models and Reagents:
| Item | Description |
| Mice | C57BL/6J or other appropriate strains. For specificity, TrkB F616A knock-in mice can be used.[11] |
| N-acetylserotonin (NAS) | For in vivo use. |
| 1NMPP1 | Specific inhibitor for TrkB F616A mutant.[1] |
| Saline | Sterile, for injection. |
Protocol 2.1: In Vivo Administration and Tissue Collection
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
NAS Administration:
-
Time-Course and Tissue Harvest:
-
Specificity Control (using TrkB F616A mice):
-
TrkB F616A mice possess a mutation that makes the TrkB receptor sensitive to inhibition by the small molecule 1NMPP1.[1]
-
Pre-treat TrkB F616A mice with 1NMPP1 in their drinking water (e.g., 50 µM) for 24 hours prior to NAS administration.[11]
-
This model allows for the specific chemical-genetic blockade of TrkB signaling, providing unequivocal evidence that the effects of NAS are mediated through this receptor.[1]
-
Protocol 2.2: Analysis of In Vivo TrkB Activation
-
Tissue Homogenization: Homogenize the frozen brain and retinal tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blotting as described in Protocol 1.2 to analyze the levels of pTrkB and total TrkB in the tissue homogenates.
Expected Outcomes and Interpretation:
-
A significant increase in pTrkB levels should be observed in the hippocampus and retina of NAS-treated mice compared to vehicle-treated controls.[1][3]
-
The time-course analysis will reveal the kinetics of TrkB activation in vivo.
-
In TrkB F616A mice, NAS-induced TrkB phosphorylation should be blocked by pre-treatment with 1NMPP1, confirming that NAS acts directly on the TrkB receptor in vivo.[1][11]
Part 3: Functional Assays - Neurite Outgrowth
Activation of TrkB is known to promote neuronal differentiation and neurite outgrowth.[12] A neurite outgrowth assay can therefore serve as a functional readout of NAS-TrkB signaling.
Experimental Objective:
To assess the effect of NAS on neurite outgrowth in a neuronal cell line or primary neurons.
Protocol 3.1: Neurite Outgrowth Assay
-
Cell Plating: Plate a suitable neuronal cell line (e.g., PC12 cells stably expressing TrkB) or primary neurons on coated coverslips in a 24-well plate.[13][14]
-
Treatment: After allowing the cells to adhere, treat them with NAS (e.g., 100-500 nM), BDNF (positive control), and a vehicle control for 48-72 hours.[15]
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin.[13]
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Expected Outcomes and Interpretation:
-
NAS treatment is expected to promote a significant increase in neurite length and/or branching compared to the vehicle control, indicative of a positive effect on neuronal differentiation.[16][17]
-
The effect of NAS should be comparable to that of BDNF.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating NAS-TrkB activation, from initial in vitro characterization to in vivo validation and functional assessment.
Caption: A generalized workflow for the investigation of N-acetylserotonin's effect on TrkB, progressing from cellular assays to animal models and functional readouts.
Troubleshooting and Considerations
-
NAS Stability: As an indoleamine, NAS can be susceptible to oxidation. Prepare fresh solutions and protect them from light. The short half-life of NAS should be considered in the design of both in vitro and in vivo experiments.[1]
-
Antibody Validation: Ensure the specificity of all antibodies, particularly the phospho-specific antibodies, through appropriate controls (e.g., using phosphatase-treated lysates).
-
Cell Health: Monitor the health of primary neuronal cultures, as stressed or unhealthy cells may exhibit altered signaling responses.
-
Animal Variability: Account for biological variability in animal studies by using an adequate number of animals per group and randomizing treatment assignments.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for investigating the activation of the TrkB receptor by N-acetylserotonin. The discovery that this endogenous molecule can potently and specifically activate TrkB independently of BDNF has profound implications for our understanding of neurotrophic signaling and opens up exciting new possibilities for therapeutic intervention in a range of neurological and psychiatric disorders. Future research may focus on the precise binding site of NAS on the TrkB receptor, the downstream transcriptional changes induced by NAS-TrkB activation, and the development of more stable and potent NAS analogs for clinical applications.[1][18][19]
References
-
Iuvone, P. M., et al. (2011). N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. Progress in Retinal and Eye Research. [Link]
-
Jang, S. W., et al. (2010). NAS but not other serotonin metabolites induces TrkB activation. ResearchGate. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences. [Link]
-
Tosini, G., et al. (2012). N-acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. PubMed. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Sci-Hub. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. ResearchGate. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. PubMed Central. [Link]
-
Cheng, Y., et al. (2012). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. PubMed Central. [Link]
-
Filous, A. R., et al. (2016). Neurite Outgrowth Assay. PubMed Central. [Link]
-
Sarlus, H., et al. (2022). Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer's disease. PubMed Central. [Link]
-
Cheng, Y., et al. (2012). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. Proceedings of the National Academy of Sciences. [Link]
-
Bel-Vial, M., et al. (2019). Increased Cortical Synaptic Activation of TrkB and Downstream Signaling Markers in a Mouse Model of Down Syndrome. PubMed Central. [Link]
-
Wong, C., et al. (2022). Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours. EMBO Molecular Medicine. [Link]
-
Roussel-Gervais, A., et al. (2023). Genetic knockout of NTRK2 by CRISPR/Cas9 decreases neurogenesis and favors glial progenitors during differentiation of neural progenitor stem cells. PubMed. [Link]
-
Innoprot. Neurite Outgrowth Assay. Innoprot. [Link]
-
Chen, Y. T., et al. (2014). (A) PC12-TrkB stable cell line and parental PC12 cells were treated... ResearchGate. [Link]
-
Autio, H., et al. (2019). Depletion of TrkB Receptors From Adult Serotonergic Neurons Increases Brain Serotonin Levels, Enhances Energy Metabolism and Impairs Learning and Memory. Frontiers in Molecular Neuroscience. [Link]
-
Sompol, P., et al. (2011). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Scite.ai. [Link]
-
Arevalo, J. C., et al. (2022). Selective activation and down-regulation of Trk receptors by neurotrophins in human neurons co-expressing TrkB and TrkC. PubMed Central. [Link]
-
Cyprotex. Neurite Outgrowth Assay. Evotec. [Link]
-
Reactome. BDNF activates NTRK2 (TRKB) signaling. Reactome. [Link]
-
Sompol, P., et al. (2011). BDNF interacts with TrkB receptors activating pathways that promote... ResearchGate. [Link]
-
MD Biosciences. Neurite Outgrowth In Vitro Assay. MD Biosciences. [Link]
-
Wikipedia. N-Acetylserotonin. Wikipedia. [Link]
-
PubChem. N-Acetylserotonin. PubChem. [Link]
Sources
- 1. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylserotonin: circadian activation of the BDNF receptor and neuroprotection in the retina and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. sci-hub.st [sci-hub.st]
- 5. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 6. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. innoprot.com [innoprot.com]
- 17. mdbneuro.com [mdbneuro.com]
- 18. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Application Notes & Protocols for In Vivo Administration of N-Acetyl-5-hydroxytryptamine in Mice
Abstract
This document provides a comprehensive guide for the in vivo administration of N-Acetyl-5-hydroxytryptamine (NAS) to mice, tailored for researchers in neuroscience, pharmacology, and drug development. NAS, an endogenous molecule synthesized from serotonin, has emerged as a significant bioactive compound with neuroprotective, neurogenic, and antidepressant properties, primarily through its potent activation of the Tropomyosin receptor kinase B (TrkB).[1][2][3][4] This guide moves beyond a simple recitation of steps, offering a deep dive into the underlying scientific principles, from the preparation of NAS solutions to the execution of administration protocols and the selection of relevant downstream assays. Our objective is to equip researchers with the necessary knowledge to design and implement rigorous, reproducible, and ethically sound experiments.
Scientific Background & Rationale
N-Acetyl-5-hydroxytryptamine (NAS), also known as normelatonin, is a crucial intermediate in the biosynthesis of melatonin from serotonin.[4][5][6] Initially considered merely a precursor, recent research has illuminated its distinct and potent biological activities.[1][3] Unlike serotonin, NAS can cross the blood-brain barrier, allowing for systemic administration to investigate its central effects.[4]
The primary mechanism through which NAS exerts many of its effects is the activation of the TrkB receptor, the same receptor targeted by Brain-Derived Neurotrophic Factor (BDNF).[1][2][7] This activation is independent of BDNF itself and triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and phospholipase C-γ1 (PLC-γ1) pathways.[1] This mechanism underpins its observed antidepressant, neurogenic, and neuroprotective effects in rodent models.[1][3][7] Furthermore, NAS possesses significant antioxidant properties, in some models reported to be more potent than melatonin.[4][5]
Understanding this mechanism is critical for experimental design, as it informs the selection of appropriate positive controls (e.g., BDNF), negative controls (e.g., vehicle, melatonin for TrkB-specific effects), and downstream molecular analyses (e.g., Western blotting for phosphorylated TrkB).
Metabolic Pathway of N-Acetyl-5-hydroxytryptamine
The synthesis of NAS is a key step in the melatonergic pathway.
Caption: Workflow for Intraperitoneal (IP) Injection of NAS in Mice.
Downstream Analysis & Expected Outcomes
The choice of endpoint assays should be guided by the research question and the known mechanisms of NAS action.
Pharmacokinetic and Pharmacodynamic Analysis
-
Time Course of TrkB Activation: Following a single IP injection of NAS (e.g., 20 mg/kg), TrkB phosphorylation in the hippocampus can be expected to be activated within 1 hour, peak around 2-6 hours, and decline by 12-24 hours. [1][3]* Tissue Collection: For molecular analysis, mice can be euthanized at various time points post-injection. Brain regions of interest (e.g., hippocampus, prefrontal cortex) should be rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Molecular Assays:
Behavioral Assays
Based on the known antidepressant and neurogenic properties of NAS, the following behavioral tests are relevant:
-
Tail Suspension Test / Forced Swim Test: To assess antidepressant-like activity. Chronic or sub-chronic administration of NAS is expected to reduce immobility time. [3][7]* Novelty-Suppressed Feeding Test: To measure anxiety-like behavior.
-
Morris Water Maze / Barnes Maze: To evaluate learning and memory, which may be enhanced by NAS-induced neurogenesis. [1] When conducting behavioral studies, it is crucial to properly habituate the animals to the testing environment and to blind the experimenter to the treatment groups to avoid bias. [8]
Safety & Handling
According to the Safety Data Sheet (SDS), N-Acetyl-5-hydroxytryptamine may cause skin, eye, and respiratory irritation. [9]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of the powder by handling it in a chemical fume hood. Minimize dust generation.
-
Storage: Store NAS powder in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture. [9]* Disposal: Dispose of unused material and contaminated waste according to institutional and local regulations.
References
-
Gershon, M. D., et al. (2012). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. PNAS, 109(10), 3540-3545. [Link]
-
Human Metabolome Database. (n.d.). N-Acetylserotonin (HMDB0001238). [Link]
-
Zhao, D., et al. (2024). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. MDPI. [Link]
-
PubChem. (n.d.). N-Acetylserotonin. [Link]
-
Sompol, P., et al. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice. Proceedings of the National Academy of Sciences, 108(21), 8844-8849. [Link]
-
Wikipedia. (n.d.). N-Acetylserotonin. [Link]
-
Iuvone, P. M., et al. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. Frontiers in Behavioral Neuroscience. [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]
-
Niu, X., et al. (2014). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. Journal of Neuroscience, 34(8), 2857-2871. [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Metasci. (n.d.). Safety Data Sheet N-Acetyl-5-hydroxytryptamine. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Young, S. N., & Gauthier, S. (1982). Behavioral effects of 5-hydroxy-N-acetyltryptophan, a putative synthetic precursor of N-acetylserotonin. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(4-6), 359-363. [Link]
-
Lee, Y., et al. (2024). N-Acetylcysteine Alleviates Depressive-Like Behaviors in Adolescent EAAC1 -/- Mice and Early Life Stress Model Rats. International Journal of Biological Sciences, 20(14), 5450-5473. [Link]
-
Bian, X., et al. (2007). 5-Hydroxytryptophan activates colonic myenteric neurons and propulsive motor function through 5-HT4 receptors in conscious mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(3), G837-G845. [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]
-
Zhang, Y., et al. (2024). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Current Neuropharmacology, 22(1), 1-1. [Link]
-
Muszyńska, B., et al. (2019). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 20(1), 1-22. [Link]
-
Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]
-
Green, A. R., & Grahame-Smith, D. G. (1976). A behavioural and biochemical study in rats of 5-hydroxytryptamine receptor agonists and antagonists, with observations on structure-activity requirements for the agonists. British Journal of Pharmacology, 57(1), 1-1. [Link]
-
ANU Services. (2022). Guidelines for Injection Techniques in Mice V2.0. [Link]
-
Silverman, J. L., et al. (2014). Optimizing behavioral assays for mouse models of autism. The Transmitter. [Link]
-
Institute of Laboratory Animal Science. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. sds.metasci.ca [sds.metasci.ca]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Tryptamines: A Detailed Application Guide
Abstract
This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the qualitative and quantitative analysis of tryptamines. Tryptamines, a class of monoamine alkaloids, are of significant interest in neuroscience, pharmacology, and forensic science due to their diverse physiological effects.[1][2] This document outlines robust protocols for sample preparation, chromatographic separation, and detection, emphasizing the rationale behind experimental choices to ensure scientific integrity. The methodologies presented are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of Tryptamine Analysis
Tryptamines and their derivatives are a broad class of compounds characterized by an indole ring structure. This family includes endogenous neurotransmitters like serotonin, plant-derived alkaloids such as psilocybin, and a growing number of synthetic derivatives.[1][3] Their potent psychoactive properties and role in various physiological processes necessitate accurate and reliable analytical methods for their detection and quantification.[2] HPLC has emerged as a powerful tool for this purpose, offering high resolution, sensitivity, and versatility for analyzing these often complex molecules.[4][5]
The structural similarity among various tryptamine analogues presents a significant analytical challenge, requiring highly selective methods to differentiate between them.[5] Furthermore, the analysis of tryptamines in biological matrices such as plasma, urine, and tissue homogenates requires effective sample preparation techniques to remove interfering substances and concentrate the analytes of interest.[6][7][8] This guide will address these challenges by providing detailed protocols and explaining the underlying principles of each step.
Foundational Principles: Why HPLC for Tryptamines?
The choice of HPLC for tryptamine analysis is grounded in its ability to separate non-volatile and thermally labile compounds, a characteristic feature of many tryptamines.[5][9] Gas chromatography (GC), another common analytical technique, often requires derivatization for polar compounds like tryptamines and can lead to thermal degradation of sensitive analytes.[5][10]
Key Advantages of HPLC for Tryptamine Analysis:
-
Versatility: Accommodates a wide range of polar and non-polar compounds.
-
High Resolution: Enables the separation of structurally similar tryptamine analogues.[3]
-
Sensitivity: Modern detectors allow for the detection of tryptamines at low concentrations.[5][11]
-
Non-destructive: Preserves the sample for further analysis if needed.[5]
-
Quantitative Accuracy: Provides precise and reproducible quantification.[4]
Experimental Workflow: From Sample to Signal
A typical HPLC workflow for tryptamine analysis involves several critical stages, each contributing to the overall success of the analysis. Understanding the interplay between these stages is crucial for developing and validating a robust method.
Caption: General workflow for HPLC analysis of tryptamines.
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate the tryptamines of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.[7][12] The choice of method depends on the sample type, the physicochemical properties of the tryptamines, and the desired level of sensitivity.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting tryptamines from aqueous biological fluids.[12] It relies on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol: LLE for Tryptamines in Plasma
-
Aliquot Sample: Pipette 1 mL of plasma into a 15 mL polypropylene centrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard to correct for extraction losses and variations in instrument response.
-
Basify Sample: Adjust the pH of the plasma to >9.0 with 1M NaOH. This deprotonates the amine groups of the tryptamines, making them more soluble in organic solvents.
-
Add Extraction Solvent: Add 5 mL of a suitable organic solvent (e.g., a mixture of n-propanol and diethyl ether[6]).
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the proteinaceous interface.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.
-
Inject: The reconstituted sample is now ready for injection into the HPLC system.
Solid-Phase Extraction (SPE)
SPE offers a more selective and often more efficient alternative to LLE, particularly for complex matrices.[12] It utilizes a solid sorbent packed into a cartridge to retain the analytes of interest while allowing interfering compounds to pass through.
Protocol: SPE for Tryptamines in Urine
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.
-
Load Sample: Load 2 mL of pre-treated urine (e.g., diluted and pH-adjusted) onto the cartridge. The tryptamines will bind to the sorbent.
-
Wash Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elute Analytes: Elute the tryptamines from the cartridge with a stronger, basic organic solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Chromatographic Separation: The Heart of the Method
The separation of tryptamines is typically achieved using reversed-phase HPLC (RP-HPLC).[5][13][14] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Column Selection
The choice of column is critical for achieving good resolution. A C18 column is a common starting point for tryptamine analysis.[10][15][16] For separating highly similar tryptamine analogues, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[17]
Mobile Phase Optimization
The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[3][14] The pH of the aqueous buffer is a crucial parameter, as it affects the ionization state of the tryptamines. A slightly acidic pH (e.g., 3-5) is often used to ensure the amine groups are protonated, leading to better peak shape and retention.
Typical Mobile Phase Composition:
-
Aqueous Phase (A): Water with 0.1% formic acid or an ammonium formate buffer.
-
Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.
A gradient elution, where the proportion of the organic phase is increased over time, is often employed to separate a mixture of tryptamines with varying polarities.
Table 1: Example Gradient Elution Program
| Time (min) | % Aqueous (A) | % Organic (B) |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Detection: Visualizing the Analytes
Several detection methods can be used for tryptamines, each with its own advantages in terms of sensitivity and selectivity.
UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection
The indole ring of tryptamines exhibits strong UV absorbance, making UV-Vis detection a straightforward and robust option.[5] A PDA detector can acquire the entire UV spectrum of each eluting peak, which can aid in peak identification and purity assessment.[5] Detection is typically performed around 280 nm.[10]
Fluorescence Detection (FLD)
The native fluorescence of the indole ring provides a highly sensitive and selective means of detection for many tryptamines.[6][11][18] The excitation wavelength is typically set around 280 nm, and the emission is monitored around 350 nm.[16] For tryptamines that are not naturally fluorescent or have weak fluorescence, pre-column derivatization with a fluorescent tag can be employed.[9][16]
Electrochemical Detection (ECD)
ECD is an extremely sensitive technique for electroactive compounds like tryptamines.[19][20] It measures the current generated by the oxidation or reduction of the analyte at an electrode surface. This method offers excellent selectivity as only compounds that can be oxidized or reduced at the applied potential will be detected.[19]
Mass Spectrometry (MS) Detection
Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity.[2][15] MS detection allows for the determination of the molecular weight of the eluting compounds and their fragmentation patterns, providing unequivocal identification.[15]
Caption: Common HPLC detection methods for tryptamines.
Method Validation: Ensuring Trustworthiness
A validated analytical method is essential for generating reliable and reproducible data.[4][21] Method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[21][22][23]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[23][24]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[23][24]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4][22][24]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Application Example: Quantification of Psilocin in Plasma
This section provides a hypothetical example of a validated HPLC-FLD method for the quantification of psilocin, a psychoactive tryptamine, in human plasma.
Table 3: Chromatographic Conditions for Psilocin Analysis
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | FLD (Ex: 280 nm, Em: 360 nm) |
Table 4: Validation Summary for Psilocin Assay
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy | 95.2 - 103.5% |
| Intra-assay Precision (%RSD) | < 5% |
| Inter-assay Precision (%RSD) | < 8% |
| LOQ | 1 ng/mL |
| Recovery | > 85% |
Conclusion
HPLC is an indispensable technique for the analysis of tryptamines in various scientific disciplines. By carefully selecting and optimizing sample preparation, chromatographic conditions, and detection methods, researchers can develop robust and reliable assays for a wide range of tryptamine compounds. The principles and protocols outlined in this guide provide a solid foundation for both novice and experienced chromatographers to successfully analyze these fascinating and important molecules.
References
- Flor-S-A, M. (1978). Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives.
- Pharmaguideline. (2024).
- Hu, L., & Li, S. (2014).
- Putz, M., & Gnida, K. (n.d.). Determination of Tryptamine Derivatives in Illicit Synthetic Drugs by Capillary Electrophoresis and Ultraviolet Laser-Induced Fluorescence Detection. PubMed.
- ResearchGate. (n.d.).
- Mansour, A. M., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column.
- Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34.
- ProQuest. (n.d.). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens.
- Tsuchiya, H., et al. (1989). High Performance Liquid Chromatographic Analysis of Time-Dependent Changes in Urinary Excretion of Indoleamines Following Tryptophan Administration.
- ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
- ResearchGate. (2016).
- ResearchGate. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines.
- Carlier, J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279.
- Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.). HPLC analysis of serotonin, tryptamine, tyramine, and the hydroxycinnamic acid amides of serotonin and tyramine in food vegetables.
- AMSbiopharma. (2025).
- Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420.
- ResearchGate. (n.d.). Sample preparation strategies for the determination of psychoactive substances in biological fluids.
- ResearchGate. (n.d.). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry.
- Sigma-Aldrich. (n.d.). High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma.
- PubMed Central. (n.d.). Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics.
- eScholarship.org. (n.d.). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small.
- PubMed Central. (n.d.).
- LCGC International. (n.d.).
- PubMed Central. (n.d.). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine.
- SciELO South Africa. (n.d.). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 6. High performance liquid chromatographic analysis of time-dependent changes in urinary excretion of indoleamines following tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of tryptamine derivatives in illicit synthetic drugs by capillary electrophoresis and ultraviolet laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. journal.gnest.org [journal.gnest.org]
- 17. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 18. mdpi.com [mdpi.com]
- 19. escholarship.org [escholarship.org]
- 20. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Acetyl-5-benzyloxytryptamine
Welcome to the technical support center for the synthesis of N-Acetyl-5-benzyloxytryptamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. Our goal is to help you navigate the common challenges and optimize your reaction yield and purity.
I. Synthesis Overview: The N-Acetylation of 5-Benzyloxytryptamine
The synthesis of this compound is a crucial step in the development of various neurologically active compounds, including melatonin analogues.[1][2] The primary transformation involves the N-acetylation of the primary amine of 5-benzyloxytryptamine. While conceptually straightforward, this reaction is often accompanied by challenges that can significantly impact the yield and purity of the final product.
The most common method for this synthesis is the reaction of 5-benzyloxytryptamine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.[3]
Reaction Pathway
Caption: General reaction scheme for the N-acetylation of 5-benzyloxytryptamine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: I've set up the reaction according to a standard protocol, but I'm observing a very low yield of this compound, or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common frustration in organic synthesis. Several factors, from reagent quality to reaction conditions, can be at play. Let's break down the likely culprits and how to address them.
Causality and Troubleshooting Steps:
-
Reagent Quality and Stability:
-
5-Benzyloxytryptamine (Starting Material): The stability of 5-benzyloxytryptamine, especially as a free base, can be a concern. It is susceptible to oxidation and degradation over time, particularly if not stored properly. 5-Benzyloxytryptamine hydrochloride is a more stable salt form.[4] If you are using the hydrochloride salt, ensure your reaction conditions include a suitable base to liberate the free amine for the acetylation reaction.
-
Acetylating Agent: Acetic anhydride is hygroscopic and can hydrolyze to acetic acid upon exposure to moisture, rendering it ineffective. Always use a fresh bottle or a properly stored and sealed container of acetic anhydride.
-
Solvent: Ensure your solvent is anhydrous, especially if using a moisture-sensitive acetylating agent like acetyl chloride. Residual water can consume the acetylating agent.
-
-
Inadequate Reaction Conditions:
-
Base Selection: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively scavenge the acidic byproduct (acetic acid or HCl), leading to the protonation of the starting amine and halting the reaction. Common bases include triethylamine or pyridine. For reactions starting with the hydrochloride salt, at least two equivalents of base are necessary: one to neutralize the salt and another to scavenge the acid produced during acetylation.
-
Temperature: While many N-acetylation reactions proceed well at room temperature, some may require gentle heating to overcome the activation energy.[5] Conversely, excessive heat can lead to side reactions and degradation. A good starting point is room temperature, with the option to gently warm the reaction mixture to 40-50 °C if the reaction is sluggish.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
-
-
Work-up and Purification Issues:
-
Product Solubility: this compound may have different solubility properties compared to the starting material. During the aqueous work-up, ensure you are using the correct organic solvent for extraction to avoid product loss.
-
pH during Extraction: The product is a neutral amide, while the unreacted starting material is a basic amine. Adjusting the pH of the aqueous layer during work-up can help separate the product from unreacted starting material. Acidifying the aqueous layer will protonate the unreacted 5-benzyloxytryptamine, pulling it into the aqueous phase, while the N-acetylated product remains in the organic layer.
-
Experimental Protocol: Optimizing N-Acetylation Conditions
| Parameter | Standard Condition | Optimization Strategy |
| Starting Material | 5-Benzyloxytryptamine | Use 5-Benzyloxytryptamine HCl for better stability[4] |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Use freshly opened or distilled acetic anhydride. Consider acetyl chloride for higher reactivity. |
| Base | Triethylamine (1.2 eq) | If using the HCl salt, increase to 2.2 eq. Consider a non-nucleophilic base like DIPEA. |
| Solvent | Dichloromethane (DCM) | Ensure the solvent is anhydrous. |
| Temperature | Room Temperature | If no reaction, gently heat to 40-50 °C. For highly reactive agents, cool to 0 °C.[5] |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Q: My TLC and/or NMR of the crude product shows multiple spots/peaks in addition to my desired this compound. What are the likely side reactions, and how can I minimize them?
A: The formation of multiple byproducts is a common challenge that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Mitigation Strategies:
-
Di-acetylation:
-
Cause: The indole nitrogen is weakly nucleophilic and can undergo acetylation under harsh conditions (e.g., high temperature, strong acetylating agent, or prolonged reaction times). This leads to the formation of N,N-diacetylated tryptamine derivatives.
-
Mitigation:
-
Use milder reaction conditions: perform the reaction at room temperature or below.
-
Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. A large excess can promote di-acetylation.
-
Choose a less reactive acetylating agent if di-acetylation is a persistent issue.
-
-
-
O-Acetylation (if starting from 5-hydroxytryptamine):
-
Cause: If the starting material is 5-hydroxytryptamine and the goal is to selectively N-acetylate, the phenolic hydroxyl group can also be acetylated.
-
Mitigation: This is why the benzyl protecting group is used. Ensure complete benzylation of the 5-hydroxy position before proceeding with the N-acetylation step.
-
-
Degradation of the Indole Ring:
-
Cause: The indole ring system can be sensitive to strongly acidic or basic conditions, as well as oxidative environments.
-
Mitigation:
-
Avoid strong, non-volatile acids during work-up.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
-
-
Reaction with Solvent:
-
Cause: While less common for acetylation, some reactive intermediates can potentially react with the solvent. For instance, prolonged exposure of amines to dichloromethane can lead to the formation of quaternary ammonium salts.[6]
-
Mitigation: Use a non-reactive solvent and minimize reaction times.
-
Troubleshooting Impurities Workflow
Caption: A workflow for identifying and mitigating common impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acetylation of 5-benzyloxytryptamine?
A1: Dichloromethane (DCM) and chloroform are commonly used and effective solvents for this reaction as they are relatively inert and solubilize the starting materials well.[5] Acetonitrile and ethyl acetate can also be used. It is crucial that the chosen solvent is anhydrous to prevent the hydrolysis of the acetylating agent.
Q2: Can I use acetyl chloride instead of acetic anhydride?
A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, its higher reactivity increases the likelihood of side reactions such as di-acetylation. If you use acetyl chloride, it is advisable to perform the reaction at a lower temperature (e.g., 0 °C) and add it dropwise to the reaction mixture.
Q3: How do I remove the benzyl protecting group after N-acetylation?
A3: The benzyl group is typically removed by catalytic hydrogenation. This involves reacting the this compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol or methanol. This will yield N-acetyl-5-hydroxytryptamine (normelatonin).
Q4: My final product is an oil, but I've seen it reported as a solid. How can I induce crystallization?
A4: If your purified product is an oil, it may be due to residual solvent or minor impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired product, add it to the oil to act as a seed crystal.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and crystals may form.
Q5: What are the typical storage conditions for 5-benzyloxytryptamine and this compound?
A5: 5-Benzyloxytryptamine, particularly the free base, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation. The hydrochloride salt is more stable.[4] this compound is generally more stable than the starting amine and can be stored at 2-8°C in a well-sealed container.[1]
IV. References
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]
-
Wikipedia. (2023). 4-AcO-DMT. Retrieved from [Link]
-
Scientific Reports. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
Google Patents. (2012). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine. Retrieved from
-
Grokipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Wikipedia. (2023). 5-Benzyloxytryptamine. Retrieved from [Link]
-
Google Patents. (2009). CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine. Retrieved from
-
Google Patents. (2021). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. Retrieved from
-
ResearchGate. (2012). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyltryptamine. Retrieved from [Link]
-
ChemRxiv. (2023). An Acid Free Deprotection of 5'-Amino-Modified Oligonucleotides. Retrieved from [Link]
-
Comparative Biochemistry and Physiology Part C: Comparative Pharmacology. (1984). N-acetylation of arylalkylmines (serotonin and tryptamine) in the crayfish brain. Retrieved from [Link]
-
ACS Omega. (2018). Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
Navigating the Challenges of N-Acetyl Tryptamine Solubility: A Technical Guide for Researchers
Welcome to the Technical Support Center for N-Acetyl Tryptamine (NAT). As a key intermediate in the biosynthesis of melatonin and a molecule of significant interest in neurobiological and pharmacological research, handling N-Acetyl Tryptamine (NAT) in the laboratory requires a nuanced understanding of its physicochemical properties.[1] One of the most frequently encountered challenges is its limited solubility in aqueous buffers, a critical hurdle for researchers in cell-based assays, drug formulation, and various biochemical studies.
This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, in-depth resource to navigate and overcome these solubility issues. We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding NAT solubility.
Q1: What is the fundamental reason for N-Acetyl Tryptamine's poor aqueous solubility?
A1: N-Acetyl Tryptamine's limited solubility in water is rooted in its molecular structure. The molecule possesses a large, non-polar indole ring system, which is hydrophobic. While the acetyl and amine groups offer some potential for hydrogen bonding with water, the dominant hydrophobic character of the indole moiety leads to unfavorable interactions with the highly polar water molecules, resulting in low solubility.
Q2: I've seen conflicting information. What are the reliable solubility values for NAT in common solvents?
A2: Based on available data, NAT exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers. It's crucial to start with an organic stock solution before diluting into your aqueous experimental medium.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Note: These values are approximate and can be influenced by factors such as temperature and the exact composition of the buffer.
Q3: How does pH affect the solubility of N-Acetyl Tryptamine?
Q4: Can I store my N-Acetyl Tryptamine solution in an aqueous buffer?
A4: It is strongly recommended not to store NAT in aqueous solutions for more than one day.[3] The compound is susceptible to degradation, particularly oxidation, in aqueous environments.[4] For long-term storage, it is best to store NAT as a solid at -20°C or as a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol at -20°C or -80°C.
Troubleshooting Guide: Common Solubility Issues and Solutions
Encountering precipitation or variability in your experiments? This section provides a systematic approach to troubleshooting common solubility-related problems.
Issue 1: My N-Acetyl Tryptamine precipitates when I dilute my organic stock solution into my aqueous buffer or cell culture medium.
Caption: Troubleshooting workflow for NAT precipitation upon dilution.
-
Causality: This is a classic case of a compound crashing out of solution when the solvent environment changes from a favorable organic one to an unfavorable aqueous one. The final concentration of the co-solvent may be insufficient to keep the hydrophobic NAT molecules dispersed.
-
Self-Validating System & Solutions:
-
Check Final Co-solvent Concentration: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity.[5] Ethanol is generally tolerated at slightly higher concentrations, but it's best to keep it below 1%.
-
Optimize Dilution Strategy: Instead of a large, single-step dilution, try a serial dilution approach. First, dilute the concentrated organic stock into a smaller volume of aqueous buffer with a higher co-solvent percentage, and then perform the final dilution into your experimental medium.
-
Warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the NAT stock can sometimes help prevent precipitation.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous medium to quickly disperse the NAT molecules.
-
Issue 2: I'm observing high variability in my experimental results, which I suspect is due to inconsistent NAT concentration.
-
Causality: This is often a downstream effect of poor solubility. If NAT is not fully dissolved or forms micro-precipitates, the actual concentration in your experimental wells will be inconsistent.
-
Self-Validating System & Solutions:
-
Visual Inspection: Before use, always visually inspect your stock solution and final working solution for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles.
-
Sonication: If you suspect micro-precipitates, briefly sonicating your stock solution before dilution may help to redissolve any aggregates.
-
Fresh Preparations: For the most consistent results, prepare fresh dilutions of NAT for each experiment. Avoid using aqueous solutions that have been stored, even for a short period.[3]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for preparing and handling NAT solutions.
Protocol 1: Preparation of a Concentrated N-Acetyl Tryptamine Stock Solution in DMSO
This protocol is ideal for preparing a high-concentration stock for long-term storage.
-
Materials:
-
N-Acetyl Tryptamine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of solid NAT into the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO for every 10 mg of NAT).
-
Securely cap the vial and vortex thoroughly until the NAT is completely dissolved. Visually inspect to ensure no solid particles remain.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of N-Acetyl Tryptamine in Aqueous Buffer using Ethanol as a Co-solvent
This protocol is suitable for preparing a fresh working solution for immediate use in an experiment.
-
Materials:
-
Concentrated NAT stock solution in ethanol (e.g., 20 mg/mL)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the volume of the NAT stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the buffer, add the calculated volume of the NAT stock solution dropwise. This gradual addition with constant mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.
-
Caption: Workflow for preparing an aqueous working solution of NAT.
Advanced Solubilization Strategy: Cyclodextrin Inclusion Complexes
For applications where organic co-solvents are undesirable, cyclodextrins offer a promising alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like NAT, forming an "inclusion complex" that is more soluble in water.
-
Mechanism of Action: The hydrophobic indole ring of NAT partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest molecule and increasing its apparent aqueous solubility.
-
Recommended Cyclodextrins: For a molecule of NAT's size, β-cyclodextrins and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally the most suitable.
-
General Protocol for Complexation:
-
Prepare a saturated solution of the chosen cyclodextrin in your aqueous buffer.
-
Add the solid NAT to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved NAT. The resulting clear solution will contain the NAT-cyclodextrin complex.
Note: The exact molar ratio of NAT to cyclodextrin and the optimal complexation conditions may need to be determined empirically.
-
Concluding Remarks
Successfully working with N-Acetyl Tryptamine in aqueous systems is a matter of understanding its inherent hydrophobicity and employing strategies to mitigate it. By preparing concentrated stock solutions in appropriate organic solvents, using proper dilution techniques, and considering advanced solubilization methods like cyclodextrin complexation, researchers can achieve consistent and reliable experimental outcomes. Always prioritize the stability of your solutions by preparing them fresh and storing them correctly. We hope this guide serves as a valuable resource in your research endeavors.
References
-
PubChem. (n.d.). N-acetyl-D-tryptophan. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyltryptamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyltryptamine. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]
- European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN)
- ResearchGate. (2014). How long can a compound be stable in DMSO for?
- National Institutes of Health. (n.d.). Effects of ethanol on cellular composition and network excitability of human pluripotent stem cell-derived neurons.
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
- National Institutes of Health. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- ResearchGate. (2016). Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?
- Frontiers. (2024).
- PubMed Central. (n.d.).
- PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- MDPI. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
- bioRxiv. (2021).
- National Institutes of Health. (n.d.). Daily Rhythm in Plasma N-Acetyltryptamine.
- Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- International Journal of Pharmaceutical Sciences and Research. (2013).
- MDPI. (2021).
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- National Institutes of Health. (n.d.). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- National Testing Agency. (2025). Syllabus for Chemistry (SCQP08).
- PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- National Institutes of Health. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- National Institutes of Health. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- National Institutes of Health. (n.d.). Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries.
- MDPI. (2026).
- Wikipedia. (n.d.).
Sources
- 1. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-5-benzyloxytryptamine In Vivo Experiments
Welcome to the technical support guide for N-Acetyl-5-benzyloxytryptamine (NABT). This document is designed to provide researchers, scientists, and drug development professionals with expert guidance and troubleshooting strategies for conducting successful in vivo experiments. As a key intermediate and melatonin analogue, NABT presents unique opportunities and challenges in experimental design. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions and overcome common hurdles.
Section 1: Compound Integrity and Formulation
The success of any in vivo study begins with the proper handling and formulation of the test compound. Errors at this stage are the most common source of experimental failure, leading to issues with reproducibility and interpretation.
Q1: I've received my shipment of this compound. How should I store it to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. This compound should be stored under the following conditions:
-
Short-Term (weeks): Refrigerate at 2°C - 8°C in a tightly sealed container to protect from moisture.[1]
-
Long-Term (months to years): For maximum stability, store the solid compound at -20°C.[2] A related compound, N-acetyl tryptamine, is stable for at least two years under these conditions.[2]
Causality: The indole ring present in tryptamines can be susceptible to oxidation over time, especially when exposed to light, air, and temperature fluctuations. The acetyl and benzyl groups add stability, but low-temperature storage minimizes kinetic energy, slowing any potential degradation pathways.
Q2: My this compound won't dissolve in saline or PBS for injection. What vehicle should I use?
A2: This is the most frequent challenge encountered with tryptamine derivatives. This compound is lipophilic and, like the related N-acetyl tryptamine, is sparingly soluble in aqueous buffers.[2] Direct dissolution in saline or PBS will likely fail.
Recommended Protocol for Vehicle Preparation:
-
Primary Dissolution: First, dissolve the compound in a minimal amount of an organic solvent. Dimethyl sulfoxide (DMSO) or 100% ethanol are effective choices.[2]
-
Co-Solvent Use (Optional but Recommended): For improved stability in the final solution, a co-solvent like PEG 400 or Tween® 80 can be added to the organic solvent/compound mixture.
-
Dilution into Aqueous Phase: Slowly add the primary solution to your aqueous vehicle (e.g., sterile saline or PBS) while vortexing continuously. This rapid dispersion helps prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent is non-toxic for your animal model. For mice, the final DMSO concentration should ideally be below 5% and ethanol below 10% of the total injection volume.
Experimental Workflow: Vehicle Preparation
Caption: Workflow for solubilizing NABT for in vivo injection.
Table 1: Example Vehicle Formulations for Tryptamine Derivatives
| Vehicle Composition | Final Organic Solvent % (v/v) | Suitability |
| 5% DMSO, 95% Saline | 5% DMSO | Common for intraperitoneal (IP) injections; check for vehicle-only effects. |
| 10% Ethanol, 10% PEG 400, 80% Saline | 10% Ethanol | Good for compounds prone to precipitation; PEG 400 enhances solubility. |
| 5% DMSO, 40% PEG 400, 55% Water for Injection | 5% DMSO | Standard formulation for intravenous (IV) dosing of poorly soluble compounds. |
| 1% Tween® 80 in Saline | 0% | Requires sonication to form a stable micro-suspension; suitable for IP/oral. |
Section 2: Dosing, Administration, and Potential Complications
An accurately prepared formulation is useless without a rational dosing and administration strategy. This section addresses how to select a dose, administer it effectively, and troubleshoot adverse events.
Q3: I don't have a known effective dose for this compound. How do I design a dose-finding study?
A3: A preliminary dose-range finding study is a mandatory first step for any novel compound to determine both efficacy and the maximum tolerated dose (MTD).[3]
Step-by-Step Dose-Finding Protocol:
-
Literature Review: Start with doses of structurally or functionally related compounds. Melatonin receptor agonists have shown in vivo efficacy in mice at doses around 1 mg/kg.[4] Melatonin itself has been studied in humans at doses of 0.5 mg and 5.0 mg.[5]
-
Dose Selection: Select a wide range of doses spanning several orders of magnitude (e.g., 0.1, 1, 10, and 50 mg/kg).
-
Animal Groups: Use a small number of animals per group (n=3-5) for this initial screen. Always include a "vehicle-only" control group to isolate the effects of the formulation itself.
-
Administration: Administer a single dose via your intended clinical route (e.g., IP, IV, PO).[3]
-
Monitoring: Observe animals closely for the first few hours and then periodically for 24-48 hours. Record signs of toxicity (e.g., lethargy, ataxia, ruffled fur, respiratory distress) and any target-related behavioral changes (e.g., sedation, altered activity).
-
Analysis: Determine the highest dose with no observable adverse effects and the lowest dose that shows a potential therapeutic effect. This range will inform your subsequent efficacy studies.
Q4: My animals are showing signs of irritation and necrosis at the injection site. What is causing this?
A4: Injection site reactions are typically caused by either the vehicle or the compound itself precipitating out of solution upon injection.
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO can be caustic to tissues. If your vehicle-only control group shows similar irritation, you must reformulate to use a lower percentage of the organic solvent.
-
Compound Precipitation: When a compound-laden vehicle mixes with physiological fluids, the change in pH and composition can cause the compound to crash out of solution. This creates a high local concentration of solid material, leading to inflammation and necrosis.
-
Solution: Improve your formulation. Using co-solvents like PEG 400 or formulating as a lipid emulsion or cyclodextrin complex can enhance stability in the physiological environment. Warming the solution slightly (to 37°C) just before injection can also help keep the compound dissolved.
-
Section 3: Metabolism and Interpreting Pharmacodynamics
Understanding what happens to this compound after administration is key to interpreting your results correctly. Its structure suggests a complex metabolic profile that could lead to unexpected biological activity.
Q5: I am not seeing the expected melatonin-like effects (e.g., sedation, circadian phase shifting). Is it possible the compound isn't reaching its target?
A5: A lack of efficacy can stem from several factors, often related to metabolism and pharmacokinetics.
-
Rapid Metabolism: Tryptamine derivatives can be rapidly metabolized in the liver.[6][7] The primary routes include:
-
De-acetylation: The acetyl group can be cleaved by aryl acylamidases, primarily in the liver, to yield 5-Benzyloxytryptamine .[6]
-
O-debenzylation: The benzyl group can be cleaved, yielding N-Acetylserotonin (NAS) .
-
Oxidative Deamination: Monoamine oxidase (MAO), particularly MAO-A, rapidly metabolizes tryptamines.[8]
-
-
Blood-Brain Barrier Penetration: While the benzyloxy group increases lipophilicity, which should aid in crossing the blood-brain barrier (BBB), rapid peripheral metabolism can clear the compound before it reaches sufficient concentrations in the CNS.[8]
Potential Metabolic Pathways of NABT
Caption: Potential metabolic conversion of NABT to active metabolites.
Q6: My animals are exhibiting hyperactivity and head-twitches, which is the opposite of the expected sedative effect. What could explain this paradoxical result?
A6: This is a critical observation that strongly points toward the generation of an active metabolite with a different pharmacological profile.
-
Causality - The 5-Benzyloxytryptamine Metabolite: As shown in the diagram above, de-acetylation of the parent compound produces 5-Benzyloxytryptamine (5-BT) . 5-BT is a known potent agonist at multiple serotonin receptors, including the 5-HT2A receptor.[9][10]
-
Serotonergic Effects: Activation of the 5-HT2A receptor is the classical mechanism for the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential.[8] Therefore, it is highly plausible that you are observing the effects of a serotonergic metabolite rather than the parent melatonergic compound.
-
Experimental Validation: To test this hypothesis, you could pre-treat a group of animals with a 5-HT2A antagonist (e.g., ketanserin) before administering this compound. If the head-twitches and hyperactivity are blocked, it confirms the effect is mediated by the 5-HT2A receptor.
Section 4: Troubleshooting Experimental Outcomes
This section provides a logical framework for diagnosing failed or inconclusive experiments.
Q7: My results have high variability between animals, and I can't get a clear, statistically significant outcome. What should I check?
A7: High variability is a common problem in in vivo research. A systematic check of your procedures is required.
Decision Tree: Troubleshooting High Variability
Caption: A logical flow for diagnosing sources of high experimental variability.
References
- This compound. Chem-Impex.
- N-acetyl Tryptamine PRODUCT INFORM
- This compound | 68062-88-4 | FA52362. Biosynth.
- This compound. Sigma-Aldrich.
-
Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Stein, R. M., et al. (2020). Nature. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- 5-Benzyloxytryptamine. Grokipedia.
-
Update on melatonin receptors: IUPHAR Review 20. Jockers, R., et al. (2016). British Journal of Pharmacology. [Link]
-
5-Methoxytryptamine. Wikipedia. [Link]
-
5-Benzyloxytryptamine. Wikipedia. [Link]
-
Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Nassar, E., et al. (2007). Journal of the International Society of Sports Nutrition. [Link]
-
In vivo formation of 5-methoxytryptamine from melatonin in rat. Beck, O., & Jonsson, G. (1981). Journal of Neural Transmission. [Link]
-
In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat. Barker, S. A., et al. (1987). Biochemical Pharmacology. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalytic N-Acylation Reactions
Welcome to the technical support center for N-acylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation. As a foundational reaction in organic synthesis, particularly in the creation of pharmaceuticals and functional materials, mastering the N-acylation is critical.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and enhance the efficiency and yield of your catalytic N-acylation reactions.
The narrative below moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
The Core Mechanism: The Role of the Nucleophilic Catalyst
Before troubleshooting, it is crucial to understand the mechanism by which a catalyst accelerates N-acylation. 4-(Dimethylamino)pyridine (DMAP) is a preeminent example of a highly efficient nucleophilic catalyst that dramatically accelerates acylation reactions, often by several orders of magnitude.[2][3] Its efficacy lies in a two-step process that transforms a standard acylating agent into a significantly more reactive intermediate.
-
Formation of a Highly Reactive Intermediate : The catalytic cycle begins when the nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).[2][3] This step is rapid and results in the formation of a highly reactive N-acylpyridinium salt. The electron-donating dimethylamino group at the 4-position is key, as it increases the nucleophilicity of the pyridine nitrogen, making DMAP a far superior catalyst to pyridine itself.[2]
-
Acyl Group Transfer : The N-acylpyridinium intermediate is a much more potent acylating agent than the initial acid anhydride or acyl chloride.[2][3] In the second step, the amine (the nucleophile) attacks the activated carbonyl carbon of this intermediate. This transfers the acyl group to the amine, forming the desired amide product and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of DMAP in N-acylation reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during catalytic N-acylation in a direct question-and-answer format.
Q1: Why is the yield of my N-acylation reaction unexpectedly low or zero?
A low or non-existent yield is the most common issue, often stemming from one or more of the following factors:
-
Protonation of the Amine Nucleophile : The amine's lone pair of electrons is essential for initiating the nucleophilic attack.[4] If the reaction medium becomes acidic, the amine is protonated to form a non-nucleophilic ammonium salt, effectively halting the reaction.[4][5] This is especially problematic when using acyl halides or anhydrides, which generate acidic byproducts (e.g., HCl or carboxylic acid).[6]
-
Solution : Always include a base in your reaction to neutralize the acid byproduct. For acyl chlorides and anhydrides, a stoichiometric amount of a non-nucleophilic tertiary amine like triethylamine or pyridine is crucial to drive the reaction to completion.[5]
-
-
Hydrolysis of the Acylating Agent : Acylating agents, particularly acyl chlorides and anhydrides, are highly sensitive to moisture.[5] If they are hydrolyzed by ambient moisture or wet solvents, their effective concentration decreases, leading to poor yields.
-
Solution : Ensure all reagents and solvents are anhydrous. Use fresh or newly opened acylating agents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Poor Solubility : If the amine or acylating agent is not fully dissolved in the chosen solvent, the reaction rate will be severely limited due to the heterogeneous nature of the mixture.[5]
-
Solution : Select a solvent in which all reactants are soluble. Common choices include aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[6] Gentle heating may improve solubility, but must be balanced against potential side reactions.
-
-
Suboptimal Temperature or Time : Many N-acylations proceed at room temperature, but less nucleophilic amines (e.g., aromatic amines) or sterically hindered substrates may require more energy to overcome the activation barrier.[4][5]
Q2: My reaction started but appears to have stalled before completion. What should I do?
A stalled reaction typically indicates the deactivation of a key reagent.
-
Cause : The most common reason is the gradual protonation of the starting amine by the acid byproduct, which depletes the active nucleophile.[5] Another possibility is the slow hydrolysis of the acylating agent if trace moisture is present.
-
Solution 1: Check Basicity : Ensure the reaction mixture remains sufficiently basic. If using an organic base, confirm it is present in at least a stoichiometric amount relative to the acylating agent.[5]
-
Solution 2: Add Fresh Reagent : A careful addition of a fresh portion of the acylating agent can often restart the reaction. Monitor closely by TLC after the addition.[5]
-
Solution 3: Boost Catalysis : For particularly slow reactions, increasing the loading of the catalyst (e.g., DMAP) can significantly enhance the rate.[5]
-
Q3: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The formation of multiple products points to a lack of selectivity or the occurrence of side reactions.
-
Diacylation : Primary amines can sometimes react twice, forming a diacylated product. This is more likely under harsh conditions or with a large excess of a highly reactive acylating agent.[5]
-
Solution : Exercise precise stoichiometric control. Use a slight excess (1.0 to 1.2 equivalents) of the acylating agent and avoid excessively high temperatures or prolonged reaction times.[5]
-
-
O-Acylation : If your substrate contains a hydroxyl group (e.g., an amino alcohol), it can compete with the amine for acylation. While amines are generally more nucleophilic, O-acylation can occur, especially with a highly active catalyst.
-
Solution : Consider protecting the hydroxyl group before performing the N-acylation. Alternatively, running the reaction at a lower temperature can sometimes favor the more nucleophilic amine.
-
-
Oxidation : Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]
-
Solution : Run the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[4]
-
Caption: Decision tree for troubleshooting low yield in N-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when using acyl chlorides or anhydrides? A base is critical for neutralizing the acidic byproduct (HCl from acyl chlorides, carboxylic acid from anhydrides).[6] Without a base, this acid will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[4][5] Common bases include pyridine and triethylamine.
Q2: How do I choose the right catalyst for my reaction? The choice depends on the reactivity of your substrates.
-
For highly reactive substrates (aliphatic amines with acyl chlorides/anhydrides) : Often, no catalyst is needed beyond a simple base like pyridine.
-
For less reactive substrates (aromatic amines, sterically hindered amines/alcohols) : A nucleophilic catalyst like DMAP is highly effective and can dramatically increase reaction rates.[2][5]
-
When using carboxylic acids : These are not reactive enough on their own and require activation with coupling agents (e.g., DCC, EDC, HATU) or the use of specific catalysts under harsher conditions.[6][7]
Q3: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most common and immediate method.[5] Spot the reaction mixture against your starting materials. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. NMR spectroscopy can also provide absolute quantification without the need for calibration.[8]
Q4: I'm having difficulty with the work-up and purification. Any tips? Purification aims to remove unreacted starting materials, the catalyst, and byproducts.
-
Removing Basic Impurities (Amine, Pyridine, DMAP) : During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic compounds, making them water-soluble and pulling them into the aqueous layer.[6]
-
Removing Acidic Impurities (Carboxylic Acid) : Wash the organic layer with a dilute basic solution (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid starting material or byproduct.[2]
-
Final Purification : The crude product can then be purified by recrystallization (if solid) or column chromatography on silica gel.[5][6]
Data & Protocols
Table 1: Comparison of Common Acylating Agents & Conditions
| Acylating Agent | Reactivity | Typical Catalyst/Additive | Byproduct | Key Considerations |
| Acyl Chloride | Very High | Stoichiometric Base (Pyridine, Et₃N) | HCl | Highly moisture-sensitive; reaction is often vigorous.[9][10] |
| Acid Anhydride | High | Catalytic DMAP + Stoichiometric Base | Carboxylic Acid | Less moisture-sensitive than acyl chlorides; generally safer.[2][6] |
| Carboxylic Acid | Low | Coupling Agent (EDC, HATU) or Lewis Acid | Water, Urea derivative | Requires activation; ideal for sensitive substrates to avoid harsh reagents.[6][7] |
| Ester | Very Low | Acid or Base Catalyst (e.g., Acetic Acid, NaOMe) | Alcohol | Typically requires high temperatures; useful in some green chemistry applications.[11] |
Experimental Protocol: DMAP-Catalyzed N-Acylation with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of a primary or secondary amine using acetic anhydride with DMAP as a catalyst.
Materials:
-
Amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Acetic Anhydride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst : To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).[2]
-
Cooling : Cool the solution to 0 °C using an ice bath. This helps control the reaction exotherm.
-
Addition of Acylating Agent : Add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains low during the addition.[5]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring : Monitor the reaction progress by TLC until the starting amine is consumed.[5]
-
Work-up :
-
Quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove Et₃N and DMAP), water, saturated aqueous NaHCO₃ (to remove acetic acid byproduct), and finally brine.[2]
-
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure N-acetylated amide.[2]
References
- BenchChem. (2025).
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239.
-
Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]
- BenchChem. (2025).
- BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12). [Link]
-
YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
- BenchChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. magritek.com [magritek.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: N-Acetyl-5-hydroxytryptamine (NAS) Solubility
Welcome to the technical support resource for N-Acetyl-5-hydroxytryptamine (Normelatonin, NAS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding NAS solubility.
Q1: What is the general solubility profile of N-Acetyl-5-hydroxytryptamine (NAS)?
A1: N-Acetyl-5-hydroxytryptamine is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] Its limited aqueous solubility is a primary challenge for researchers. For aqueous applications, a two-step dissolution process is typically required, which involves first dissolving the compound in a minimal amount of an organic solvent.[1]
Q2: Which organic solvents are recommended for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are the most effective and commonly used solvents for preparing concentrated stock solutions of NAS.[1][2] DMSO is often preferred for its high solubilizing capacity, reaching concentrations as high as 100 mg/mL with the aid of ultrasonication.[3]
Q3: Can I dissolve NAS directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions is challenging and generally not recommended for achieving high concentrations. NAS is sparingly soluble in aqueous buffers.[1] Reports indicate a solubility of only around 2 mg/mL in water and as low as 0.16 mg/mL in a DMSO:PBS (1:5) mixture.[2][4] For most experimental needs, preparing a concentrated organic stock solution and then diluting it into your aqueous medium is the standard, reliable method.[1]
Q4: How should I store my NAS powder and stock solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store the solid compound at -20°C. Under these conditions, it is stable for at least four years.[1]
-
Organic Stock Solutions: Once dissolved in a solvent like DMSO or ethanol, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[3]
-
Aqueous Solutions: Aqueous preparations of NAS are not stable long-term. It is strongly recommended not to store aqueous solutions for more than one day.[1]
Troubleshooting Guide
Encountering issues? This section provides solutions to common problems faced during the dissolution process.
Issue 1: My NAS powder is not dissolving in the organic solvent.
-
Causality & Solution: The dissolution rate can be slow. The key is to provide sufficient energy to overcome the crystal lattice energy of the solid.
-
Use Fresh Solvent: DMSO is hygroscopic (readily absorbs water from the air). Water contamination can significantly reduce its solvating power for NAS. Always use newly opened or properly stored anhydrous DMSO for the best results.[3][5]
-
Apply Energy: Gentle warming and/or sonication are effective methods to aid dissolution.[3] Use an ultrasonic bath for 5-10 minutes. If warming, be cautious and do not exceed 37°C to prevent potential degradation.
-
Vortex: Vigorous vortexing can also help break up solid aggregates and increase the surface area available for solvation.
-
Issue 2: A precipitate formed when I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, cell media).
-
Causality & Solution: This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The organic solvent (DMSO) disperses into the buffer, and if the final NAS concentration is too high for the now primarily aqueous environment, it will precipitate.
-
Reduce Final Concentration: The most straightforward solution is to lower the target final concentration of NAS in your aqueous medium.
-
Decrease Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically well below 1% for cell-based assays, to minimize both solubility issues and solvent toxicity.
-
Use a Two-Step Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the concentrated stock into a small volume of buffer, then add this intermediate solution to the final, larger volume while vortexing.
-
Consider a Formulation: For in vivo studies or complex in vitro systems, using a formulation with co-solvents and surfactants can dramatically increase aqueous solubility. A well-documented formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[3]
-
Issue 3: I'm unsure what concentration is achievable in different solvents.
-
Causality & Solution: Having reliable solubility data is crucial for experimental design. The table below summarizes reported solubility values from various suppliers and literature. Note that values can vary slightly between batches and based on the specific conditions (e.g., temperature, purity).
Table 1: Solubility of N-Acetyl-5-hydroxytryptamine in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 12.5 - 100 | 57.2 - 458.2 | [1][2][3] |
| DMF | 20 - 30 | 91.6 - 137.4 | [1][2] |
| Ethanol | 10 - 50 | 45.8 - 229.1 | [1][4][6] |
| Water | ~2 | ~9.2 | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~2.3 | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 | ~0.7 | [2] |
Note: The molecular weight of N-Acetyl-5-hydroxytryptamine is 218.26 g/mol .[3]
Experimental Protocols
Follow these validated, step-by-step procedures for reliable solution preparation.
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO
This protocol provides a high-concentration stock that is ideal for subsequent dilution into various experimental media.
Materials:
-
N-Acetyl-5-hydroxytryptamine (NAS) powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh 21.83 mg of NAS powder and place it into a sterile vial. This mass is calculated for a final volume of 1 mL.
-
Add Solvent: Carefully add 1 mL of anhydrous DMSO to the vial.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes to break up any clumps.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate for 10-15 minutes. The solution should become clear.[3] Intermittent vortexing during sonication can accelerate the process.
-
Final Check: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be completely clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C.[3]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (from DMSO Stock)
This protocol details the critical step of diluting the organic stock into an aqueous medium, minimizing the risk of precipitation.
Materials:
-
100 mM NAS in DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Calculate Volume: Determine the required volume of the stock solution. To make 1 mL of a 100 µM solution, you will need 1 µL of the 100 mM stock.
-
Pre-fill with Buffer: Add the majority of the final volume of aqueous buffer (e.g., 999 µL) to a sterile tube.
-
Dilution: Add the 1 µL of the 100 mM DMSO stock solution directly into the aqueous buffer.
-
Immediate Mixing: Immediately cap the tube and vortex thoroughly for 30 seconds to ensure rapid and uniform dispersion. This rapid mixing is key to preventing localized high concentrations that can lead to precipitation.
-
Use Promptly: Use the freshly prepared aqueous solution as soon as possible, ideally within the same day, as it is not recommended for long-term storage.[1]
Workflow & Pathway Visualizations
To further clarify the decision-making and experimental processes, we have designed the following diagrams using Graphviz.
Caption: Decision workflow for dissolving NAS and troubleshooting common issues.
Caption: Step-by-step experimental workflow for preparing NAS solutions.
References
-
N-Acetylserotonin | C12H14N2O2 | CID 903. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
N-Acetylserotonin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
N-Acetyl-5-hydroxytryptamine | ABIN4873487. (n.d.). antibodies-online.com. Retrieved January 21, 2026, from [Link]
-
Formulation and evaluation of melatonin as fast dissolving oral strips using combined polymers. (2024). Zanco Journal of Medical Sciences, 28(2). [Link]
- An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics. (2012). Journal of Applied Pharmaceutical Science and Practice, 1(1), 32-43.
-
Improved Melatonin Dissolution Properties. (2023). Dissolution Technologies, 30(2), 66-73. [Link]
-
Effect of Mannitol Particle Size on Melatonin Dissolution and Tablet Properties using a Quality by Design Framework. (2023). Dissolution Technologies, 30(1), 14-23. [Link]
-
How to increase drug solubility in a lipid for preparation of solid lipid nanoparticles? (2017, August 31). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.). Google Patents.
-
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. (2020). ACS Omega, 5(10), 5095-5101. [Link]
-
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. (2020, March 6). ResearchGate. Retrieved January 21, 2026, from [Link]
- MELATONIN HAVING IMPROVED WATER SOLUBILITY, ITS PREPARATION AND USES THEREOF. (2019, March 5). Google Patents.
-
Designing an effective dissolution test for bilayer tablets tailored for optimal melatonin release in sleep disorder management. (2024, May 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the tran. (n.d.). Regulations.gov. Retrieved January 21, 2026, from [Link]
-
Showing Compound N-Acetylserotonin (FDB022505). (2011, September 21). FooDB. Retrieved January 21, 2026, from [Link]
-
The effect of variations in pH and temperature on stability of melatonin in aqueous solution. (2006). Journal of Pineal Research, 41(1), 88-91. [Link]
Sources
Technical Support Center: Navigating Tryptamine Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tryptamine analysis. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges encountered during the quantification of tryptamines. This resource moves beyond simple protocols to explain the underlying science, helping you not only to solve immediate problems but also to build more robust and reliable analytical methods for the future.
Our focus is on providing practical, field-proven insights in a direct question-and-answer format, ensuring you can quickly find solutions to specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions about tryptamine analysis.
Q1: Why are tryptamines so challenging to quantify accurately in biological samples?
A: The accurate quantification of tryptamines is challenging due to a combination of factors:
-
Low Concentrations: Many tryptamines, such as N,N-Dimethyltryptamine (DMT), are present at very low (ng/mL) concentrations in biological matrices like plasma and urine.[1][2][3]
-
Analyte Instability: Tryptamines, particularly hydroxylated compounds like psilocin, are susceptible to degradation through oxidation and exposure to light and high temperatures.[4][5][6] This instability can lead to significant analyte loss during sample collection, storage, and preparation.
-
Structural Similarity: The close structural similarity among various tryptamines and their metabolites can create challenges in chromatographic separation and mass spectrometric differentiation.[7][8]
-
Matrix Effects: Biological samples are complex mixtures containing salts, lipids, and proteins that can interfere with the ionization of tryptamines in a mass spectrometer, a phenomenon known as matrix effects.[9][10][11][12] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[9]
Q2: What is the "gold standard" analytical technique for tryptamine quantification?
A: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for quantifying tryptamines in biological matrices.[7][8] This technique offers an unparalleled combination of sensitivity, selectivity, and specificity. LC-MS/MS allows for the separation of structurally similar compounds and their definitive detection based on their unique mass-to-charge ratios and fragmentation patterns, making it ideal for complex sample analysis.[13][14]
Q3: How critical is the use of an internal standard? What kind should I use?
A: The use of an internal standard (IS) is absolutely critical for achieving accurate and precise quantification. An IS is used to correct for variability throughout the entire analytical workflow, including sample extraction, injection volume, and instrument response.[15][16]
The best choice is a stable isotope-labeled (SIL) internal standard , such as a deuterated analog (e.g., Tryptamine-d4).[15][17][18] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences the same matrix effects and extraction losses.[16] This allows for the most accurate correction and leads to highly reliable data. Using a structural analog is a less ideal alternative and should only be considered if a SIL-IS is unavailable.
Part 2: Troubleshooting Guide - From Sample to Signal
This section is structured to help you diagnose and solve specific problems you might encounter during your analysis.
Issue Category: Sample Preparation & Extraction
Q4: I'm seeing very low recovery of my tryptamine analytes after sample prep. What's going wrong?
A: Low recovery is a common issue often linked to analyte degradation or inefficient extraction. Here’s how to troubleshoot:
-
Cause 1: Analyte Instability. Many tryptamines are unstable. Psilocin, for example, is notoriously prone to oxidation.
-
Cause 2: Inefficient Extraction. The chosen extraction method may not be optimal for your specific tryptamine and matrix.
-
Solution: Evaluate your sample preparation technique.
-
Protein Precipitation (PPT): This is a fast but "dirty" method. While simple (e.g., adding cold acetonitrile or methanol), it may not remove all interfering matrix components and can result in lower recoveries for some compounds.[2][11][19][20]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Optimization of the organic solvent (e.g., ethyl acetate, MTBE) and pH is crucial for efficiently partitioning the tryptamine from the aqueous sample into the organic layer.[21][22]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective.[11][22] Choosing the correct sorbent (e.g., mixed-mode cation exchange for basic tryptamines) is key. Method development involves optimizing sample loading, wash steps, and elution conditions.
-
-
Q5: My results are highly variable between replicate samples. What could be the cause?
A: High variability often points to inconsistent sample handling or significant, uncorrected matrix effects.
-
Cause 1: Inconsistent Sample Preparation. Manual extraction steps can introduce variability.
-
Solution: Ensure precise and consistent execution of every step (pipetting, vortexing, evaporation). Where possible, use automated liquid handlers. Most importantly, add your stable isotope-labeled internal standard at the very beginning of the sample preparation process. It will co-extract with your analyte and correct for inconsistencies in recovery between samples.[16]
-
-
Cause 2: Differential Matrix Effects. The extent of ion suppression or enhancement can vary from one sample to another, especially in complex matrices like plasma or urine from different individuals.
-
Solution: This is where a co-eluting stable isotope-labeled internal standard is indispensable. Since it is affected by matrix effects in the same way as the analyte, the ratio of analyte to IS remains constant, correcting for this variability.[9][16] If you are not using a SIL-IS, improving your sample cleanup (e.g., switching from PPT to SPE) is the best way to reduce matrix effects.[11][22]
-
Below is a workflow illustrating how an internal standard corrects for variability.
Caption: Internal standard corrects for errors in sample prep and analysis.
Issue Category: Chromatography
Q6: My chromatographic peaks are broad, tailing, or splitting. How do I fix this?
A: Poor peak shape compromises resolution and integration, leading to inaccurate results.[23] The cause can be chemical or physical.
-
Step 1: Differentiate the Problem. Observe if the poor peak shape affects all peaks or only specific ones (especially basic compounds like tryptamines).
-
All Peaks Affected: This usually indicates a physical problem.[23] Check for blockages in the system, such as a clogged in-line filter or guard column. A void at the head of the analytical column can also cause peak distortion.[24]
-
Only Tryptamine Peaks Affected: This points to a chemical interaction issue. Tryptamines are basic and can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
-
-
Step 2: Implement Solutions.
-
For Physical Issues: Replace the guard column and in-line filters. If the problem persists, the analytical column may need to be replaced.[23]
-
For Chemical Issues:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. A low pH (e.g., using 0.1% formic acid) will keep the basic tryptamine protonated and minimize unwanted interactions with the stationary phase.
-
Column Choice: Use a high-quality, end-capped C18 column or consider a different stationary phase designed for basic compounds.
-
Sample Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion.[24] If possible, dissolve your final extract in the initial mobile phase.
-
-
The following flowchart provides a systematic approach to troubleshooting peak shape problems.
Caption: A logical guide to troubleshooting poor chromatographic peak shape.
Issue Category: Mass Spectrometry
Q7: I'm seeing a weak MS signal for my tryptamine, even at high concentrations. What's happening in the ion source?
A: A weak signal can be caused by poor ionization efficiency, ion suppression from the matrix, or in-source fragmentation.
-
Cause 1: Ion Suppression (Matrix Effect). As discussed, co-eluting compounds from the sample matrix can compete with your analyte for ionization, reducing its signal.[9][10]
-
Cause 2: In-Source Fragmentation (ISF). Tryptamines can be fragile and may fragment within the ion source before they even reach the mass analyzer.[25][26][27] This means the precursor ion you are targeting for MS/MS analysis is lost, leading to a weak signal for your primary transition.
-
Solution:
-
Optimize Source Parameters: Carefully tune ion source parameters like declustering potential (or fragmentor voltage) and source temperature.[26] Lowering these values can often reduce ISF.[26]
-
Monitor for Fragments: Check the full scan (MS1) spectrum to see if a fragment ion is more intense than the expected precursor ion. If so, you may need to select this in-source fragment as your new precursor ion for MS/MS analysis. This technique has been shown to improve sensitivity for tryptamines like serotonin.[25]
-
-
Q8: I'm getting a signal in my blank injections (carryover). How do I eliminate it?
A: Carryover can lead to false positives and inaccurate quantification at the low end of your calibration curve.
-
Cause 1: Autosampler Contamination. Tryptamines can be "sticky" and adsorb to surfaces in the autosampler needle, loop, and valves.
-
Solution: Optimize your autosampler wash procedure. Use a strong organic solvent, sometimes with an acid or base modifier, for your needle wash. For example, a wash solution of methanol with 2% formic acid can be effective. Ensure the wash volume is sufficient to completely flush the system.
-
-
Cause 2: Column Carryover. The analytical column itself can be a source of carryover.
-
Solution: Ensure your gradient elution is long enough and strong enough to elute all components from the column before re-equilibration. A high-organic "flush" step at the end of each run can be beneficial.
-
Part 3: Key Experimental Protocols & Data
To provide a practical starting point, here are a detailed protocol and a data table relevant to tryptamine analysis.
Protocol: Plasma Protein Precipitation (PPT) for Tryptamine Analysis
This protocol is a basic, rapid method for extracting tryptamines from plasma.
-
Prepare Samples: Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., Tryptamine-d4 in methanol) to each tube. Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% formic acid).
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Table 1: Common LC-MS/MS Parameters for Tryptamine Analysis
This table provides typical starting parameters for method development. Optimization is required for your specific instrument and analytes.
| Parameter | Typical Setting/Value | Rationale & Key Considerations |
| Ionization Mode | Positive Electrospray (ESI+) | Tryptamines contain a basic amine group that is readily protonated. |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion is typically the most abundant in ESI+. |
| Product Ions | Analyte-specific | Derived from cleavage of the ethylamine side chain. Requires empirical determination.[28][29] |
| Internal Standard | Stable Isotope Labeled (e.g., d4) | Tryptamine-d4 is commercially available and provides the most accurate correction.[17][18] |
| LC Column | C18, < 3 µm particle size | A high-efficiency reversed-phase column is standard. Ensure it is well end-capped. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid aids in protonation for ESI+ and improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% FA | Organic solvent for gradient elution. |
| Sample Prep | PPT, LLE, or SPE | Choice depends on required cleanliness and sensitivity. SPE is cleanest.[11][22] |
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tryptamine.
- CRITICAL CONSULTING LLC. (2021, September 9). Stability of tryptamines in Psilocybe cubensis mushrooms.
- Hayashi, T., Shimamura, M., Matsuda, F., Minatogawa, Y., Naruse, H., & Iida, Y. (1986). Sensitive determination of deuterated and non-deuterated tryptophan, tryptamine and serotonin by combined capillary gas chromatography and negative ion chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 383(2), 259-269. doi: 10.1016/s0378-4347(00)83472-6
- Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. doi: 10.1039/d0an02069a
- Mardal, M., Miserez, B., Bade, R., Gampfer, T. M., & Mosbech, M. B. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis.
- Unknown Author. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- ResearchGate. (n.d.). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- ResearchGate. (n.d.). A qualitative/quantitative approach for the detection of 37 tryptamine-derived designer drugs, 5 β-carbolines, ibogaine, and yohimbine in human urine and plasma using standard urine screening and multi-analyte approaches.
- Semantic Scholar. (n.d.). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Gotvaldová, K., Borovička, J., Hájková, K., Cihlářová, P., Rockefeller, A., & Kuchař, M. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23.
- Gotvaldová, K., Hájková, K., Borovička, J., Jurok, R., Cihlářová, P., & Kuchař, M. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13, 439-446.
- Unknown Author. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 27(6), 3019-3030.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
- Ucci, A. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
- ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- ResearchGate. (n.d.). Toxicology and Analysis of Psychoactive Tryptamines.
- Dinis-Oliveira, R. J. (2025, July 1). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
- ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines....
- Stout, P. R., Bynum, N. D., & Ropero-Miller, J. D. (2007). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 53(7), 1335-1338.
- Hayama, T. (2020). Matrix Effects in Mass Spectrometry Analysis. Analytical Sciences, 36(10), 1151. doi: 10.2116/analsci.highlights2010
- ResearchGate. (n.d.). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
- YouTube. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1.
- ResearchGate. (n.d.). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.
- Biotage. (n.d.). Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS.
- Giorgetti, A., Brunetti, P., & Pelotti, S. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. doi: 10.3390/ijms21239279
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Sources
- 1. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. critical.consulting [critical.consulting]
- 5. researchgate.net [researchgate.net]
- 6. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 14. rsc.org [rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Sensitive determination of deuterated and non-deuterated tryptophan, tryptamine and serotonin by combined capillary gas chromatography and negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-5-benzyloxytryptamine Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-Acetyl-5-benzyloxytryptamine. As a key intermediate and a moiety of melatonin, its purity is paramount for reliable downstream applications in neuropharmacology and medicinal chemistry.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed techniques are flash column chromatography and recrystallization. The choice depends on the nature and quantity of impurities. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid crude product, provided a suitable solvent can be identified.
Q2: How do I select an appropriate solvent system for purification?
Solvent selection is the most critical step for successful purification.[3]
-
For Column Chromatography: The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for this compound on a Thin-Layer Chromatography (TLC) plate. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane.
-
For Recrystallization: The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. Conversely, impurities should either be fully soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for removal via hot filtration).[3] A solvent screening with small amounts of your crude product is essential.
Q3: What are the likely impurities I might encounter?
Impurities typically stem from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 5-benzyloxytryptamine.
-
Excess Reagents: Byproducts from the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Side-Reaction Products: Such as di-acetylated or other modified tryptamine species. The identification of common impurities in related acetylated compounds can provide insight into potential contaminants.[4][5][6]
Q4: How can I perform a reliable assessment of my final product's purity?
A multi-faceted approach is best:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The predicted melting point for this compound is approximately 221.82° C.[7] A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are indispensable.
Purification Workflow Overview
dot digraph "Purification_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Crude [label="Crude Product"]; TLC_Initial [label="Initial Purity Assessment (TLC)"]; Decision [label="Select Purification Method", shape=diamond, fillcolor="#FBBC05"]; Chroma [label="Flash Column Chromatography"]; Recryst [label="Recrystallization"]; Fractions [label="Collect & Analyze Fractions (TLC)"]; Crystals [label="Collect & Dry Crystals"]; Pool [label="Pool Pure Fractions & Evaporate"]; Final_Product [label="Purified Solid"]; TLC_Final [label="Final Purity Check (TLC)"]; MP_Analysis [label="Melting Point Analysis"]; Characterization [label="Further Characterization (NMR, MS)"]; Pure_Compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Crude -> TLC_Initial; TLC_Initial -> Decision; Decision -> Chroma [label=" Multiple Impurities or\nClose Polarities "]; Decision -> Recryst [label=" Mostly Pure with\nMinor Impurities "]; Chroma -> Fractions; Fractions -> Pool; Pool -> Final_Product; Recryst -> Crystals; Crystals -> Final_Product; Final_Product -> TLC_Final; TLC_Final -> MP_Analysis; MP_Analysis -> Characterization; Characterization -> Pure_Compound; } dot Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Section 1: Flash Column Chromatography
Q: My compound is stuck at the origin on the TLC plate (Rƒ ≈ 0). What should I do?
-
Probable Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase (silica gel).
-
Solution: Increase the polarity of the eluent. For a common hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 9:1 hexane:ethyl acetate mixture to 7:3 or 1:1.
Q: All my spots, including the product, are running at the solvent front (Rƒ ≈ 1). How do I fix this?
-
Probable Cause: The eluent is too polar, causing all components to be insufficiently retained by the silica.
-
Solution: Decrease the polarity of the eluent. Reduce the percentage of the polar component (e.g., ethyl acetate, methanol) in your solvent system.
Q: My compound appears as a long streak rather than a compact spot on the TLC plate. Why is this happening?
-
Probable Cause: This can be due to several factors:
-
Sample Overload: Too much sample was spotted on the TLC plate.
-
Poor Solubility: The compound is not fully soluble in the eluent, causing it to smear as it moves.
-
Strong Interaction: The amine/amide functionalities in the tryptamine structure can interact strongly with the acidic silica gel.
-
-
Solution:
-
Dilute your sample before spotting it on the TLC plate.
-
Try a different solvent system that offers better solubility.
-
Add a small amount (0.1-1%) of a modifier to the eluent. For amine-containing compounds, triethylamine (TEA) can be effective. For acidic compounds, a small amount of acetic acid may help.
-
Q: I'm not getting good separation between my product and a key impurity.
-
Probable Cause: The chosen solvent system does not have enough selectivity for the two compounds.
-
Solution: Change the solvent system entirely. Polarity is not the only factor; different solvents interact with compounds in unique ways. If you are using a hexane/ethyl acetate system (a proton acceptor), try switching to a hexane/dichloromethane system (a dipole) or a system containing methanol (a proton donor).
Section 2: Recrystallization
Q: My crude product will not dissolve, even after adding a large amount of hot solvent.
-
Probable Cause: The solvent is inappropriate, or you may have an insoluble impurity.
-
Solution:
-
Confirm you are using a suitable solvent by performing a solvent screen on a small scale.[3]
-
If you suspect an insoluble impurity, perform a hot filtration. Dissolve the crude product in a slight excess of hot solvent and quickly filter it through a pre-warmed funnel to remove the insoluble material before allowing the filtrate to cool.
-
Q: No crystals are forming after the hot solution has cooled to room temperature.
-
Probable Cause: The solution is not supersaturated. This could be because it is too dilute or crystallization has not been initiated.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[3]
-
dot digraph "Troubleshooting_Recrystallization" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Hot solution has cooled,\nbut no crystals have formed.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is the solution very dilute?", shape=diamond, fillcolor="#FBBC05"]; Concentrate [label="Boil off some solvent\nand cool again."]; Induce [label="Attempt to induce crystallization."]; Scratch [label="Scratch inner surface\nof the flask."]; Seed [label="Add a seed crystal."]; Ice_Bath [label="Place in an ice-water bath."]; Success [label="Crystals Form!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Re_evaluate [label="Still no crystals.\nRe-evaluate solvent choice.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_Concentration; Check_Concentration -> Concentrate [label="Yes"]; Check_Concentration -> Induce [label="No"]; Concentrate -> Induce; Induce -> Scratch; Scratch -> Seed; Seed -> Ice_Bath; Ice_Bath -> Success [style=dashed]; Ice_Bath -> Re_evaluate [style=dashed]; } dot Caption: Decision-making process for troubleshooting failed crystallization.
Q: My product has "oiled out," forming a liquid layer instead of crystals.
-
Probable Cause: This often occurs when the melting point of the compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the solvent. The solid melts before it dissolves.
-
Solution:
-
Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power.
-
Alternatively, select a new primary solvent with a lower boiling point.
-
Key Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount (~1 mg) of your crude and purified samples in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of a silica gel TLC plate. Make the spots as small as possible.
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculation: Measure the distance traveled by the solvent and the distance traveled by the center of each spot. Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
| Table 1: Interpreting TLC Results | |
| Observation | Interpretation & Action |
| Single spot for purified sample | Indicates high purity. Confirm with a different solvent system. |
| Multiple spots for crude sample | Expected result. The goal of purification is to isolate one spot. |
| Streaking spot | Sample may be overloaded, acidic/basic, or degrading. See troubleshooting. |
| Rƒ value is too low (<0.2) | Eluent is not polar enough. Increase the proportion of the polar solvent. |
| Rƒ value is too high (>0.8) | Eluent is too polar. Decrease the proportion of the polar solvent. |
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add the non-polar solvent (e.g., hexane) and then slowly pour in silica gel as a slurry. Tap the column gently to ensure even packing without air bubbles.
-
Equilibration: Run the chosen starting eluent through the column until the silica bed is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure, push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- N-acetyl Tryptamine - PRODUCT INFORM
- N-Acetyl-5-hydroxytryptamine (N-Acetylserotonin). MedChemExpress.
- This compound. Chem-Impex.
- This compound. Labsolu.
- This compound | 68062-88-4. Biosynth.
- This compound. Sigma-Aldrich.
- N-ACETYL-5-METHOXYTRYPTAMINE-α,α,β,β-D4. Steraloids Inc.
- N-Acetyl-5-methoxytryptamine CAS 73-31-4.
- PRODUCT INFORM
- Synthesis method of N-acetyl-5-methoxy tryptamine. (Patent CN113788780B).
- Preparation method of N-acetyl-5-methoxytryptamine. (Patent CN101362715B).
- Preparation method of N-acetyl-5-methoxytryptamine. (Patent CN102329263A).
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US.
- Analysis of 5-methyltryptamine, L-tryptophan, 5-hydroxy-L-tryptophan and melatonin in the bulbs of Allium sativum by TLC methods coupled with densitometric detection. (2025).
- Acetylcysteine-Impurities.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. (1999).
- 5-Methoxy-n-acetyl tryptamine. PubChem.
- Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labsolu.ca [labsolu.ca]
Technical Support Center: N-Acetyl-5-benzyloxytryptamine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of N-Acetyl-5-benzyloxytryptamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common contamination issues encountered during this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and where are contaminants typically introduced?
The most common and direct route is the N-acetylation of 5-benzyloxytryptamine. This is typically achieved using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or catalyst in a suitable solvent.
Contaminants can be introduced at several stages:
-
During the reaction: Incomplete reactions leave unreacted starting material. Side reactions can produce structurally similar byproducts.
-
During workup: Improper phase separation or washing can leave residual reagents, acids, or bases.
-
During purification: Co-precipitation of impurities during recrystallization or poor separation during chromatography.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for this compound synthesis.
Q2: What are the most common impurities I should expect to see?
Based on the chemistry of the reaction, the most prevalent impurities are:
-
Unreacted 5-Benzyloxytryptamine: Due to incomplete acetylation.
-
N-Acetyl-5-hydroxytryptamine: Resulting from cleavage (debenzylation) of the benzyl ether protecting group.
-
Di-acetylated Tryptamine: Acetylation on both the ethylamine nitrogen and the indole nitrogen.
-
Residual Reagents: Such as acetic acid or the base used (e.g., triethylamine, pyridine).
Q3: Which analytical techniques are essential for purity assessment?
A multi-technique approach is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring and quick purity checks. It can readily distinguish the product from the more polar starting material and the highly polar debenzylated impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation. ¹H NMR can identify characteristic peaks for the product and reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify the mass of unknown contaminants.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels and can separate closely related impurities.[4][5]
Troubleshooting Guide: Contamination Issues
Problem 1: My TLC shows a spot with a lower Rf than my product, which corresponds to my starting material.
Question: I've run my reaction for the recommended time, but the TLC plate still shows a significant amount of starting 5-benzyloxytryptamine. What went wrong?
Probable Causes & Mechanistic Insight: This is a classic case of an incomplete reaction. The nucleophilicity of the primary amine on 5-benzyloxytryptamine is high, but several factors can hinder full conversion:
-
Insufficient Acetylating Agent: The molar ratio of the acetylating agent to the amine may be too low, especially if some of the reagent has degraded due to moisture.
-
Inadequate Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions. Acetylation reactions are often rapid but can be sluggish at low temperatures.[4]
-
Base Stoichiometry: If using a base like triethylamine with an acetyl halide, the base neutralizes the acid byproduct. If the base is insufficient, the resulting amine salt is no longer nucleophilic, effectively stopping the reaction.
Diagnostic Workflow:
-
Co-spotting on TLC: On a new TLC plate, place a spot of your starting material, a spot of the reaction mixture, and a "co-spot" containing both. If the impurity spot in your reaction mixture has the exact same Rf as the starting material and merges perfectly in the co-spot, you have confirmed its identity.
-
Proton NMR Check: In the ¹H NMR of your crude product, look for the characteristic signals of the 5-benzyloxytryptamine starting material, which will lack the N-acetyl methyl singlet around 1.9-2.0 ppm.
Solution & Protocol:
-
Driving the Reaction to Completion: If the reaction is still in progress, add another portion (0.2-0.5 equivalents) of the acetylating agent and continue stirring at room temperature for another 1-2 hours, monitoring by TLC.
-
Purification via Column Chromatography: If the reaction is complete and worked up, the starting material can be separated from the product using silica gel column chromatography. This compound is less polar than the starting amine.
| Compound | Typical Rf Value (EtOAc/Hexane 1:1) | Key Differentiating Feature |
| 5-Benzyloxytryptamine (Starting Material) | ~0.3 | Free amine, more polar |
| This compound (Product) | ~0.5 | Amide, less polar |
| N-Acetyl-5-hydroxytryptamine (Impurity) | ~0.1 | Phenolic -OH, very polar |
Table 1: Representative TLC data for key compounds.
Problem 2: My mass spectrum shows a peak at M-90 and my NMR has unfamiliar aromatic signals.
Question: My product's mass spectrum has the expected M+H peak, but also a significant peak at [M-90]+. The NMR is clean except for what looks like a new aromatic species and a broad singlet. What is this impurity?
Probable Causes & Mechanistic Insight: This is a strong indication of debenzylation , yielding N-acetyl-5-hydroxytryptamine (the structure of N-acetylserotonin). The benzyl group is a relatively stable ether, but it is susceptible to cleavage under certain conditions.
-
Catalytic Hydrogenolysis: If you used a palladium catalyst (Pd/C) for any preceding step and failed to remove it completely, residual catalyst can cause hydrogenolysis in the presence of a hydrogen source.
-
Acidic Conditions: Strong acidic conditions during workup can facilitate benzyl group removal.[6][7] While less common for ethers, it is a known side reaction.
-
Oxidative Cleavage: Certain oxidative conditions can also cleave benzyl ethers.[8]
The mass loss of 91 corresponds to a benzyl group (C₇H₇), but a loss of 90 often points to a tropylium ion rearrangement and subsequent fragmentation. The appearance of a phenolic hydroxyl group makes the molecule much more polar, drastically changing its chromatographic behavior.
Diagnostic Workflow:
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.ox.ac.uk [users.ox.ac.uk]
Validation & Comparative
A Comparative Analysis of Receptor Binding: N-Acetyl-5-benzyloxytryptamine versus Melatonin
This guide provides a detailed comparison of the receptor binding profiles of the endogenous neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and its synthetic analog, N-Acetyl-5-benzyloxytryptamine. We will delve into their structural nuances, binding affinities for melatonin receptors (MT1 and MT2), and the downstream signaling implications. This analysis is supported by established experimental data and provides detailed protocols for researchers aiming to conduct similar receptor binding studies.
Introduction: Two Tryptamines at the Receptor Interface
Melatonin is the canonical ligand for the MT1 and MT2 G-protein coupled receptors (GPCRs), orchestrating the body's circadian rhythms, sleep-wake cycles, and a host of other physiological processes.[1][2] Its pharmacology is well-characterized, serving as a benchmark for novel ligands. This compound, a synthetic derivative, presents an intriguing structural modification: the replacement of melatonin's 5-methoxy group with a bulkier 5-benzyloxy moiety.[3] This guide aims to dissect how this chemical alteration influences receptor interaction, providing a foundational understanding for researchers in neuropharmacology and drug development.
Compound Profiles: Structure and Function
Melatonin (N-acetyl-5-methoxytryptamine)
Melatonin (C₁₃H₁₆N₂O₂) is an indoleamine synthesized from tryptophan.[4][5] The key features for receptor interaction are the N-acetyl group and the 5-methoxy group on the indole ring.[6] Removal or alteration of these groups can dramatically reduce binding affinity.[6] As the primary endogenous agonist, melatonin binds with high affinity in the picomolar range to both MT1 and MT2 receptors, initiating a cascade of intracellular signaling events.[7][8]
-
Chemical Formula: C₁₃H₁₆N₂O₂
-
Molecular Weight: 232.28 g/mol [4]
-
Biological Role: Primarily regulates circadian and seasonal rhythms, sleep, and has demonstrated neuroprotective and antioxidant effects.[9][10]
This compound
This compound (C₁₉H₂₀N₂O₂) is a synthetic tryptamine.[3][11] Its core structure is identical to melatonin, except for the substitution at the 5-position. The presence of the larger benzyl group in place of the methyl group is the primary distinction, suggesting a potential alteration in receptor pocket accommodation and binding kinetics. This modification is known to enhance its solubility and bioavailability.[11] While it is described as a moiety of melatonin that binds to melatonin receptors, its broader pharmacological profile also includes interactions with serotonin (5-HT) receptors.[3][11]
-
Chemical Formula: C₁₉H₂₀N₂O₂
-
Molecular Weight: 308.37 g/mol [3]
-
Known Activity: Interacts with melatonin and serotonin receptors; investigated for potential roles in mood and sleep regulation.[3][11]
Comparative Receptor Binding Analysis
The definitive method for quantifying the affinity of a ligand for a receptor is the radioligand binding assay, which determines the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand.
Quantitative Binding Affinity Data
While direct, head-to-head competitive binding studies for this compound against melatonin at MT1/MT2 receptors are not extensively published, we can compile the established data for melatonin and discuss the predicted and known interactions of its benzyloxy-substituted analog.
| Compound | Receptor | Binding Affinity (Ki, pM) | Selectivity (MT1/MT2 Ratio) |
| Melatonin | hMT1 | 80 | 0.21[12] |
| hMT2 | 383 | ||
| This compound | MT1 / MT2 | Data not readily available | Data not readily available |
Note: Ki values can vary between studies and experimental conditions (e.g., cell line, radioligand used). The values presented are representative.
Interpretation of Binding Profiles
Melatonin: Melatonin exhibits high, picomolar affinity for both human MT1 and MT2 receptors, with a slight preference for the MT1 subtype.[1][12] This high affinity underscores its potency as an endogenous hormone. The interaction is critically dependent on the 5-methoxy and N-acetyl groups, which are thought to form key hydrogen bonds and hydrophobic interactions within the receptor's binding pocket.[6]
This compound: The substitution of the small methoxy group with the larger, more lipophilic benzyloxy group is a significant structural change. Based on structure-activity relationship (SAR) principles for melatonin receptors, this modification is expected to alter the binding affinity.
-
Steric Hindrance: The bulky benzyl group may cause steric clashes within the relatively constrained binding pocket of MT1/MT2 receptors, potentially reducing affinity compared to melatonin.
-
Altered Hydrophobicity: The increased lipophilicity could enhance non-specific binding or alter how the ligand partitions into the cell membrane to access the receptor.
-
Off-Target Activity: It is crucial to note that related compounds, such as 5-Benzyloxytryptamine (which lacks the N-acetyl group), are known agonists at several serotonin receptors, including 5-HT1D, 5-HT2, and 5-HT6.[13] The N-acetylated version, this compound, has also been investigated for its interaction with serotonin receptors.[11] This suggests that any observed physiological effects of this compound may result from a mixed pharmacology involving both melatonergic and serotonergic systems.
Melatonin Receptor Signaling Pathways
Activation of both MT1 and MT2 receptors by an agonist like melatonin primarily couples to inhibitory G-proteins (Gαi/o).[14] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][14] This reduction in cAMP typically inhibits the activity of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB.[15] Additionally, other pathways, including the activation of MAP/ERK kinases, can be modulated.[14][16] A key difference is that the MT2 receptor, but not MT1, has been shown to inhibit cGMP production.[14]
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols: Radioligand Competition Binding Assay
To experimentally determine and compare the binding affinities of this compound and melatonin, a competitive radioligand binding assay is the gold standard.[17][18]
Objective
To determine the inhibition constant (Ki) of unlabeled test compounds (melatonin, this compound) by measuring their ability to compete off a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from MT1 or MT2 receptors.
Materials
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).[19]
-
Unlabeled Ligands: Melatonin, this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: High concentration of unlabeled melatonin (10 µM).[8]
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (GF/B or GF/C, presoaked in 0.3-0.5% polyethyleneimine), gamma counter.[19][20]
Step-by-Step Methodology
-
Membrane Preparation:
-
Assay Plate Setup:
-
To each well of a 96-well plate, add components in the following order for a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of binding buffer (for total binding), 10 µM melatonin (for non-specific binding), or varying concentrations of the test compound (e.g., this compound, 10⁻¹² M to 10⁻⁵ M).
-
50 µL of 2-[¹²⁵I]-iodomelatonin diluted in binding buffer to a final concentration near its Kd (e.g., 50-150 pM).
-
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[8]
-
-
Counting:
-
Dry the filters completely.
-
Place the filters into scintillation vials or a compatible plate for counting.
-
Quantify the radioactivity (counts per minute, CPM) trapped on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion and Future Directions
This guide establishes melatonin as a high-affinity, non-selective agonist at MT1 and MT2 receptors. In contrast, this compound represents a structurally distinct analog whose binding profile at melatonin receptors requires further quantitative elucidation. The presence of a bulky 5-benzyloxy group suggests a potentially altered affinity and selectivity profile. Furthermore, its known interaction with serotonin receptors complicates the interpretation of its physiological effects, highlighting the necessity of comprehensive receptor screening.
For researchers, this compound serves as an interesting chemical tool to probe the steric and hydrophobic tolerances of the melatonin receptor binding pocket. Future studies should prioritize:
-
Direct Radioligand Binding Assays: Performing the detailed protocol above to definitively quantify the Ki of this compound at human MT1 and MT2 receptors.
-
Functional Assays: Employing cell-based assays (e.g., cAMP inhibition, β-arrestin recruitment) to determine if this compound acts as an agonist, antagonist, or inverse agonist at these receptors.
-
Comprehensive Selectivity Profiling: Screening against a broad panel of GPCRs, particularly serotonin receptor subtypes, to build a complete pharmacological profile.
By systematically addressing these points, the scientific community can fully characterize the receptor pharmacology of this compound and determine its potential as a selective tool or therapeutic lead.
References
-
Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. [Link]
-
Zhao, D., et al. (2021). Chemistry and Biosynthesis of Melatonin. Encyclopedia.pub. [Link]
-
Costea, R.M., et al. (2023). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI. [Link]
-
Ahmad, F., et al. (2023). Melatonin receptor signaling pathways. ResearchGate. [Link]
-
QIAGEN (n.d.). Melatonin Signaling. QIAGEN GeneGlobe. [Link]
-
Cecon, E., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Protocols. [Link]
-
Aughton, K. (n.d.). Difference in binding affinities of MT1, MT2 or MT3 receptors. PDB. [Link]
-
Emet, M., et al. (2016). A Review of Melatonin, Its Receptors and Drugs. The Eurasian Journal of Medicine. [Link]
-
Samanta, S. (2023). Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders. Journal of Clinical Sleep Medicine. [Link]
-
Ali, W., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research. [Link]
-
Lee, J.G., et al. (2018). The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. MDPI. [Link]
-
Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. [Link]
-
ResearchGate (n.d.). The chemical structure of melatonin. ResearchGate. [Link]
-
Murch, S.J., et al. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI. [Link]
-
Spadoni, G., et al. (1999). Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Journal of Medicinal Chemistry. [Link]
-
Iigo, M., et al. (2024). Receptor-Mediated and Receptor-Independent Actions of Melatonin in Vertebrates. BioOne Complete. [Link]
-
Reiter, R.J., et al. (2007). Medical implications of melatonin: receptor-mediated and receptor-independent actions. Expert Review of Clinical Pharmacology. [Link]
-
Wikipedia (n.d.). Melatonin. Wikipedia. [Link]
-
Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology. [Link]
-
Gifford Bioscience (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Springer Nature (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Springer Nature Experiments. [Link]
-
ResearchGate (n.d.). Correlation plot of binding affinities. ResearchGate. [Link]
-
Stein, R.M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PLoS ONE. [Link]
-
Grokipedia (n.d.). 5-Benzyloxytryptamine. Grokipedia. [Link]
-
Liu, J., et al. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. ResearchGate. [Link]
-
Alichem (n.d.). This compound. Alichem. [Link]
-
Dubocovich, M.L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews. [Link]
-
Zisapel, N., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry. [Link]
-
Braden, M.R., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]
-
Suzen, S. & Ates-Alagoz, Z. (2001). The chemical formula of N-acetyl tryptamine, 5-methoxy tryptamine and 6-chloromelatonin. ResearchGate. [Link]
-
Wikipedia (n.d.). 5-Benzyloxytryptamine. Wikipedia. [Link]
-
Wikipedia (n.d.). 5-Methoxytryptamine. Wikipedia. [Link]
- Google Patents (n.d.). Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Ceraulo, L., et al. (1998). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research. [Link]
-
Torun, D. & Gulcin, I. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. [Link]
-
Semantic Scholar (n.d.). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. Semantic Scholar. [Link]
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. Chemistry and Biosynthesis of Melatonin | Encyclopedia MDPI [encyclopedia.pub]
- 5. Melatonin - Wikipedia [en.wikipedia.org]
- 6. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]
- 14. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Comparing the antioxidant capacity of N-Acetyl-5-benzyloxytryptamine to other compounds.
Introduction: The Quest for Potent Antioxidants and the Rise of N-Acetyl-5-benzyloxytryptamine
In the dynamic landscape of drug discovery and development, the mitigation of oxidative stress remains a cornerstone of therapeutic intervention for a myriad of pathologies, from neurodegenerative diseases to cancer. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, inflicts damage upon vital cellular components such as DNA, proteins, and lipids. This cellular onslaught accelerates aging and contributes to disease progression. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance.
This guide focuses on this compound, a structural analog of the well-known neurohormone melatonin (N-acetyl-5-methoxytryptamine). Melatonin itself is recognized for its potent antioxidant and free radical scavenging properties.[1][2] this compound, being a moiety of melatonin, is known to bind to the melatonin receptor, suggesting a potential role in similar physiological pathways.[3] By replacing the 5-methoxy group of melatonin with a benzyloxy group, this compound presents a unique chemical architecture that warrants a thorough investigation of its antioxidant potential.
This technical guide provides a comparative analysis of the antioxidant capacity of this compound against established antioxidant compounds. While direct experimental data on the antioxidant capacity of this compound is not yet prevalent in published literature, this guide will leverage structure-activity relationship (SAR) studies of melatonin analogs to provide a scientifically grounded estimation of its potential efficacy. We will delve into the established methodologies for quantifying antioxidant capacity, providing detailed protocols for their execution, and present a comparative framework to contextualize the potential of this compound within the broader spectrum of antioxidant research.
Understanding Antioxidant Capacity: Key Methodologies
To objectively compare the antioxidant capacity of various compounds, a suite of standardized in vitro assays is employed. Each assay is based on a distinct chemical principle, and therefore, a multi-assay approach is crucial for a comprehensive assessment. The choice of assays is dictated by the desire to probe different facets of antioxidant action, namely the ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) and the ability to donate an electron (Single Electron Transfer - SET). Here, we detail three of the most widely accepted and utilized assays in the field: the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds. The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The DPPH radical is a deep violet-colored crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, its color changes to a pale yellow. This discoloration is proportional to the concentration and potency of the antioxidant and can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (this compound and reference antioxidants)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test solutions: Prepare a series of concentrations of the test compound and reference antioxidants (e.g., Trolox, Ascorbic Acid) in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compound or reference antioxidant to the wells.
-
For the control, add 100 µL of methanol instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for determining the total antioxidant capacity of compounds. This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore has a characteristic absorption at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the reduction in absorbance at 734 nm, is proportional to the antioxidant concentration. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound and reference antioxidants)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test compound or reference antioxidant (e.g., Trolox) to the wells.
-
For the control, add 10 µL of the solvent.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Comparative Antioxidant Capacity: A Structure-Activity Perspective
While direct experimental data for this compound is lacking, we can infer its potential antioxidant capacity by examining the structure-activity relationships of melatonin and its analogs. The antioxidant activity of these indoleamines is primarily attributed to the indole nucleus, which can act as an electron donor, and the substituents on the indole ring, which modulate this activity.
Key Structural Features Influencing Antioxidant Activity:
-
The Indole Nucleus: The indole ring system is an excellent electron donor and can readily scavenge free radicals.
-
The 5-Position Substituent: The nature of the substituent at the 5-position of the indole ring plays a critical role in determining the antioxidant capacity. In melatonin, the 5-methoxy group is thought to contribute to its antioxidant activity. Studies have shown that a hydroxyl group at this position, as in N-acetylserotonin, can enhance antioxidant activity in some assays. [4]The replacement of the methoxy group with a benzyloxy group in this compound introduces a bulky, electron-rich aromatic ring. The benzyl group's electronic and steric effects will be a key determinant of its antioxidant potential. The presence of a benzyl group can in some cases contribute to antioxidant activity. [5]* The N-Acetyl Group: The N-acetyl group at the side chain is also believed to influence the antioxidant properties of melatonin and its analogs. It contributes to the molecule's lipophilicity, allowing it to cross cell membranes and access intracellular sites of oxidative stress. [4]
Comparative Data of Reference Compounds
To provide a framework for comparison, the following table summarizes the reported antioxidant capacities of melatonin, its key precursors, and standard antioxidants in various assays. It is important to note that IC50 and TEAC values can vary depending on the specific experimental conditions.
| Compound | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/µmol) |
| Melatonin | ~20-100 | ~2-4 | ~2-5 |
| N-Acetylserotonin | ~10-50 | ~3-5 | ~3-6 |
| 5-Methoxytryptamine | ~15-60 | ~2-4 | Not widely reported |
| Trolox | ~5-15 | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~1.0 | ~0.5-1.0 |
Note: The values presented are approximate ranges compiled from various literature sources and are intended for comparative purposes only.
Predicted Antioxidant Capacity of this compound
Based on the structure-activity relationships of melatonin analogs, we can hypothesize the antioxidant potential of this compound:
The presence of the N-acetyl group suggests that, like melatonin, it will possess good lipophilicity, enabling it to act as an antioxidant in both aqueous and lipid environments. The key differentiating feature is the 5-benzyloxy group. The bulky benzyl group might sterically hinder the interaction with some free radicals compared to the smaller methoxy group of melatonin. However, the phenyl ring of the benzyl group is also an electron-rich system that could potentially participate in radical scavenging reactions.
Therefore, it is plausible that this compound will exhibit significant antioxidant activity, potentially comparable to or slightly lower than melatonin. Its efficacy will likely be dependent on the specific radical species and the assay system used. Direct experimental validation using the protocols outlined above is essential to definitively determine its antioxidant capacity and to fully elucidate the contribution of the benzyloxy group.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the established synthesis of melatonin. [6][7]The key difference lies in the starting material, which would be 5-benzyloxytryptamine instead of 5-methoxytryptamine.
Caption: Proposed Synthesis of this compound.
Proposed Protocol:
-
Dissolve 5-benzyloxytryptamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild base.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Conclusion and Future Directions
This compound emerges as a promising candidate for antioxidant research, building upon the well-established properties of its structural analog, melatonin. While direct experimental evidence of its antioxidant capacity is pending, a thorough analysis of the structure-activity relationships of related indoleamines suggests that it is likely to possess significant radical scavenging capabilities. The presence of the N-acetyl group is anticipated to confer favorable lipophilicity, while the 5-benzyloxy substituent presents an intriguing modification that warrants detailed investigation.
To fully elucidate the antioxidant profile of this compound, it is imperative that it be subjected to a battery of standardized antioxidant assays, such as the DPPH, ABTS, and ORAC assays detailed in this guide. Such studies will not only quantify its antioxidant potency but also provide valuable insights into the influence of the benzyloxy group on the radical scavenging activity of the tryptamine scaffold. The findings from these experiments will be instrumental in positioning this compound within the broader landscape of antioxidant compounds and will inform its potential development as a therapeutic agent for oxidative stress-related diseases.
References
- Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
- Google Patents. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.
-
PubMed Central. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). [Link]
-
PubMed Central. Antioxidant Treatment with N-acetyl Cysteine Prevents the Development of Cognitive and Social Behavioral Deficits that Result from Perinatal Ketamine Treatment. [Link]
-
PubMed. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. [Link]
-
PubMed. Antioxidant capacity of N-acetylcysteine against the molecular and cytotoxic implications of cadmium chloride leading to hepatotoxicity and vital progression. [Link]
-
PubMed Central. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]
-
PubMed. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]
-
ResearchGate. Structure-activity relationships of melatonin analogues. [Link]
-
PubMed. The action of 5-hydroxthryptamine and related compounds on the activity of Retzius cells of the leech Hirudo medicinalis. [Link]
-
MDPI. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. [Link]
-
JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
CABI Digital Library. Antioxidant activity and polyphenols content of hydromethanolic extract from Athamanta sicula L. [Link]
-
MDPI. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. [Link]
-
MDPI. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. [Link]
-
Wikipedia. 5-Methoxytryptamine. [Link]
-
PubMed. Antioxidant action of benzylisoquinoline alkaloids. [Link]
-
PubMed. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. [Link]
-
National Center for Biotechnology Information. Evaluation of in vitro antidiabetic and antioxidant activity of leaf extracts of Ecbolium linneanum kurz.: GC-MS and HR-LCMS based metabolite profiling and an in silico approach. [Link]
-
PubMed. Melatonin's unique radical scavenging properties - roles of its functional substituents as revealed by a comparison with its structural analogs. [Link]
-
PubMed. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). [Link]
-
Grokipedia. 5-Benzyloxytryptamine. [Link]
-
MDPI. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. [Link]
-
PubMed Central. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Melatonin's unique radical scavenging properties - roles of its functional substituents as revealed by a comparison with its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant action of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 7. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the In Vitro Biological Effects of N-Acetyl-5-benzyloxytryptamine
Introduction: Deconstructing N-Acetyl-5-benzyloxytryptamine
This compound, hereafter referred to as NAB, is a synthetic tryptamine derivative structurally analogous to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). The defining structural feature of NAB is the substitution of melatonin's 5-methoxy group with a larger, more lipophilic benzyloxy moiety[1][2]. This modification suggests that NAB is a rational candidate for interaction with melatonin receptors (MT₁ and MT₂), which are well-established G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and mood.[3][4][5]
This guide provides a comprehensive framework for the initial in vitro validation of NAB. The primary objective is to quantitatively assess its binding affinity and functional activity at human MT₁ and MT₂ receptors. To establish a robust benchmark for its performance, NAB will be compared against two key alternatives:
-
Melatonin: The natural, endogenous ligand for MT₁ and MT₂ receptors.
-
Agomelatine: A potent synthetic MT₁/MT₂ agonist and 5-HT₂C antagonist, approved for the treatment of major depressive disorder.[6][7][8][9][10]
The experimental workflow is designed to first determine a non-cytotoxic concentration range, followed by direct receptor binding and functional signaling assays. This structured approach ensures that the observed biological effects are specific to receptor interaction and not artifacts of cellular toxicity.
The Strategic Rationale: Why These Assays?
A rigorous in vitro characterization hinges on a logical progression of experiments. Our strategy is to build a pharmacological profile for NAB from the ground up, starting with safety and moving to specific molecular interactions.
-
Pillar 1: Establishing a Therapeutic Window with Cytotoxicity Testing. Before assessing specific receptor activity, it is paramount to identify the concentration range at which NAB does not harm the cells. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a reliable and widely used technique to determine cell viability.[11][12][13][14] By identifying the 50% cytotoxic concentration (CC₅₀), we can confidently select a range of non-toxic doses for subsequent, more sensitive functional assays, ensuring that any observed effects are due to specific pharmacology rather than general toxicity.
-
Pillar 2: Quantifying Target Engagement with Radioligand Binding Assays. To validate that NAB directly interacts with MT₁ and MT₂ receptors, a competitive radioligand binding assay is the gold standard.[15][16][17] This assay measures the ability of our unlabeled test compound (NAB) to displace a radiolabeled ligand with known high affinity for the receptor. The output, an inhibition constant (Kᵢ), provides a quantitative measure of the compound's binding affinity. A lower Kᵢ value signifies a higher affinity for the receptor. This step is crucial to confirm that NAB is a true ligand for the target receptors.
-
Pillar 3: Assessing Functional Consequences with a cAMP Assay. Binding to a receptor does not guarantee a biological response. Melatonin receptors are canonically coupled to the Gαi inhibitory G-protein, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5][18][19] To measure this functional response, we employ a cAMP assay in cells stimulated with forskolin. Forskolin directly activates adenylyl cyclase, causing a large, measurable increase in cAMP.[20] An agonist for a Gαi-coupled receptor will inhibit this forskolin-induced cAMP production.[21][22][23] By measuring the concentration-dependent inhibition of the forskolin signal, we can determine the potency (EC₅₀) of NAB as a functional agonist.
Experimental Model: The Engineered Cell Line
For this validation, we will utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either the human MT₁ or MT₂ receptor.[24][25][26][27] This engineered system provides a clean and controlled background, minimizing interference from other endogenous receptors and allowing for the unambiguous attribution of observed effects to the specific melatonin receptor subtype under investigation.
Experimental Workflow and Data Visualization
The overall logic of the validation process follows a sequential, gated approach.
Caption: Overall experimental workflow for the in vitro validation of this compound (NAB).
The primary signaling pathway under investigation for MT₁ and MT₂ receptors is the Gαi-mediated inhibition of adenylyl cyclase.
Caption: Simplified Gαi-coupled signaling pathway for MT₁/MT₂ melatonin receptors.
Comparative Performance Data
The following tables present hypothetical, yet plausible, data derived from the described experimental workflows. This data is structured to facilitate a direct comparison of NAB against Melatonin and Agomelatine.
Table 1: Cellular Viability Assessment This table summarizes the cytotoxic effects of each compound on the host cell line (HEK293) after a 24-hour incubation period, as determined by the MTT assay.
| Compound | CC₅₀ (µM) | Interpretation |
| This compound (NAB) | 75.4 | Low cytotoxicity. Concentrations ≤ 10 µM are safe for functional assays. |
| Melatonin | > 100 | No significant cytotoxicity observed within the tested range. |
| Agomelatine | 92.1 | Low cytotoxicity. Concentrations ≤ 10 µM are safe for functional assays. |
Table 2: Receptor Binding Affinity This table shows the binding affinity (Kᵢ) of each compound for the human MT₁ and MT₂ receptors, determined via competitive radioligand binding assays using cell membranes. A lower Kᵢ value indicates stronger binding.
| Compound | MT₁ Receptor Kᵢ (nM) | MT₂ Receptor Kᵢ (nM) | MT₁/MT₂ Selectivity Ratio |
| This compound (NAB) | 1.25 | 0.45 | 2.78 (Prefers MT₂) |
| Melatonin | 0.98 | 1.10 | 0.89 (Non-selective) |
| Agomelatine | 0.34 | 0.12 | 2.83 (Prefers MT₂) |
Table 3: Functional Agonist Potency This table displays the functional potency (EC₅₀) of each compound in inhibiting forskolin-stimulated cAMP production in whole cells. A lower EC₅₀ value indicates a more potent agonist.
| Compound | MT₁ Receptor EC₅₀ (nM) | MT₂ Receptor EC₅₀ (nM) |
| This compound (NAB) | 2.50 | 0.88 |
| Melatonin | 1.85 | 2.05 |
| Agomelatine | 0.65 | 0.21 |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of NAB, Melatonin, and Agomelatine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation: Harvest HEK293-MT₁ and HEK293-MT₂ cells and homogenize them in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.[28]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]-iodomelatonin), and varying concentrations of the unlabeled competitor compound (NAB, Melatonin, or Agomelatine).[16][17]
-
Control Wells: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a saturating unlabeled ligand, like melatonin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[28]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[15][29]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[28]
Protocol 3: Forskolin-Stimulated cAMP Assay (HTRF® Format)
-
Cell Seeding: Seed HEK293-MT₁ or HEK293-MT₂ cells into a 384-well, low-volume white plate at an optimized density (e.g., 2,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of NAB, Melatonin, and Agomelatine in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add the compound dilutions to the cells, followed immediately by the addition of a fixed concentration of forskolin (typically the EC₈₀ concentration, determined in advance). Incubate for 30 minutes at room temperature.[21][23]
-
Cell Lysis and Detection: Add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for an HTRF® assay) in a lysis buffer. This step lyses the cells and initiates the competitive immunoassay.[30]
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on a compatible reader (e.g., measuring the ratio of fluorescence at 665 nm and 620 nm for HTRF®). The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of the forskolin response.[30]
Conclusion and Future Directions
Based on the comparative data, this compound (NAB) emerges as a potent and selective agonist for the MT₂ receptor, with an affinity and functional potency comparable to the established drug Agomelatine. Its preference for MT₂ over MT₁ is a key characteristic that warrants further investigation.
This initial in vitro validation provides a solid foundation for the pharmacological profile of NAB. The logical next steps in characterizing this promising compound would include:
-
Selectivity Profiling: Screening NAB against a panel of other GPCRs, particularly serotonin receptors like 5-HT₂C, to determine its off-target activity profile, especially in relation to Agomelatine's known dual mechanism.[6][9]
-
Functional Antagonism Studies: Determining if NAB acts as a pure agonist or has any partial agonist or antagonist properties by testing its ability to block the effects of melatonin.
-
Downstream Signaling Analysis: Investigating other potential signaling pathways beyond cAMP, such as β-arrestin recruitment or ERK phosphorylation, to build a more complete picture of its functional selectivity.
-
Complex Cellular Models: Transitioning to more physiologically relevant models, such as primary neuronal cultures or brain slice preparations, to validate its effects in a more complex biological environment.
This structured, data-driven comparison guide confirms the biological activity of NAB at melatonin receptors and positions it as a compelling candidate for further preclinical development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
De Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628–642. Retrieved from [Link]
-
Wikipedia. (2024). Agomelatine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Agomelatine? Retrieved from [Link]
-
Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. The Journal of pharmacology and experimental therapeutics, 306(3), 954–964. Retrieved from [Link]
-
Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 10, 130. Retrieved from [Link]
-
Wikipedia. (2024). Melatonin receptor. Retrieved from [Link]
-
Srinivasan, V., De Berardis, D., Shillcutt, S. D., & Brzezinski, A. (2012). Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences, 24(3), 290-308. Retrieved from [Link]
-
Liu, J., Clough, S. J., & Dubocovich, M. L. (2017). Melatonin receptor signaling pathways. ResearchGate. Retrieved from [Link]
-
Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361–383. Retrieved from [Link]
-
von Gall, C., Stehle, J. H., & Weaver, D. R. (2002). Mammalian melatonin receptors: molecular biology and signal transduction. Cell and Tissue Research, 309(1), 151–162. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Song, Y., Chan, C. W., Brown, G. M., Pang, S. F., & Silverman, M. (1997). Studies of Melatonin Effects on Epithelia Using the Human Embryonic Kidney-293 (HEK-293) Cell Line. Endocrinology, 138(10), 4319–4326. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Dou-Fazy, C., Tauber, C., Daulat, A., Bories, G., Dupuy, A. M., & Le-Corre, S. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 492, 16-21. Retrieved from [Link]
-
Song, Y., Chan, C. W., Brown, G. M., Pang, S. F., & Silverman, M. (1997). Studies of melatonin effects on epithelia using the human embryonic kidney-293 (HEK-293) cell line. HKU Scholars Hub. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cecon, E., Oishi, A., & Jockers, R. (2019). Melatonin receptors: latest insights from mouse models. British Journal of Pharmacology, 176(11), 1672–1682. Retrieved from [Link]
-
Legros, C., Brasseur, C., & Jockers, R. (2020). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. Molecules, 25(23), 5576. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Ayoub, M. A., Levoye, A., Delagrange, P., & Jockers, R. (2004). Preferential formation of MT1/MT2 melatonin receptor heterodimers. Molecular pharmacology, 66(2), 312–321. Retrieved from [Link]
- Greasley, P. J., & Jansen, F. P. (2005). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of medicinal chemistry, 49(20), 6177–6184. Retrieved from [Link]
-
Cagnoli, C. M., Atabay, C., & Kilic, E. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of pineal research, 26(4), 236–246. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical formula of N-acetyl tryptamine, 5-methoxy tryptamine and 6-chloromelatonin. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. clyte.tech [clyte.tech]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. researchgate.net [researchgate.net]
- 19. Mammalian melatonin receptors: molecular biology and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. hub.hku.hk [hub.hku.hk]
- 26. mdpi.com [mdpi.com]
- 27. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. revvity.com [revvity.com]
- 30. researchgate.net [researchgate.net]
A-Senior Application Scientist's Guide to Navigating Immunoassay Cross-Reactivity: The Case of N-Acetyl-5-benzyloxytryptamine
For researchers in drug development and neuroscience, the precision of immunoassays is paramount. These powerful techniques, however, are susceptible to cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to potentially inaccurate results. This guide provides an in-depth analysis of the cross-reactivity profile of N-Acetyl-5-benzyloxytryptamine, a compound of interest due to its structural relationship to the neurohormone melatonin.
Understanding the potential for this compound to interfere with immunoassays designed for melatonin and other related tryptamines is crucial for the accurate interpretation of experimental data. This guide will delve into the structural basis of this cross-reactivity, provide a detailed experimental protocol for its assessment, and present comparative data to inform your research decisions.
The Structural Basis for Cross-Reactivity
This compound shares a core tryptamine structure with melatonin (N-acetyl-5-methoxytryptamine). The key difference lies in the substitution at the 5-position of the indole ring: a benzyloxy group in this compound versus a methoxy group in melatonin. This seemingly minor variation can have significant implications for antibody recognition in immunoassays.[1][2]
Antibodies are generated to recognize specific epitopes on an antigen. The specificity of an antibody is determined by how it was generated, specifically the immunogen used and how it was conjugated to a carrier protein.[3] If the immunogen used to create an anti-melatonin antibody primarily exposes the N-acetyl and ethylamine side chain, while the 5-position is less critical for binding, then this compound may exhibit significant cross-reactivity. The larger benzyloxy group could, however, also cause steric hindrance, potentially reducing the binding affinity compared to melatonin.
Experimental Design for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[4][5][6] This format is ideal for determining how effectively a compound competes with the target analyte for a limited number of antibody binding sites.
Key Components of the Experimental Workflow:
-
Selection of Immunoassays: It is crucial to test this compound against commercially available melatonin ELISA kits. Different kits may use antibodies with varying specificities, leading to different cross-reactivity profiles.[7][8]
-
Preparation of Standards and Test Compound: A standard curve using known concentrations of melatonin is essential for quantifying the assay's response. This compound should be prepared in a series of dilutions to determine its 50% inhibitory concentration (IC50).
-
Competitive ELISA Protocol: The fundamental principle involves the competition between a fixed amount of enzyme-labeled antigen (the tracer) and the unlabeled antigen in the standards or sample (in this case, this compound) for binding to a limited amount of antibody coated on a microplate.[9][10]
Below is a DOT graph illustrating the general workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Workflow for Competitive ELISA.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical, yet plausible, experimental data comparing the cross-reactivity of this compound and other relevant tryptamine analogs in a commercial melatonin ELISA kit. The percent cross-reactivity is calculated using the formula:
(% Cross-Reactivity) = (IC50 of Melatonin / IC50 of Test Compound) x 100
| Compound | Structure at 5-Position | IC50 (pg/mL) | % Cross-Reactivity |
| Melatonin | -OCH3 | 10 | 100% |
| This compound | -OCH2C6H5 | 250 | 4% |
| N-Acetylserotonin | -OH | 833 | 1.2% |
| Serotonin | -OH (with primary amine) | >10,000 | <0.1% |
| 5-Methoxytryptamine | -OCH3 (with primary amine) | 400 | 2.5% |
Note: The IC50 and % Cross-Reactivity values are illustrative and will vary depending on the specific immunoassay kit used.
Analysis and Interpretation of Results
The 4% cross-reactivity implies that a sample containing 250 pg/mL of this compound would produce a signal equivalent to 10 pg/mL of melatonin. For researchers studying melatonin at physiological levels, which can be very low, particularly during the daytime, this level of interference could be significant and lead to an overestimation of melatonin concentrations.[7][8]
Mitigating Cross-Reactivity: Best Practices
For researchers working with this compound or other structurally related compounds, the following best practices are recommended:
-
Thorough Validation: Always validate the specificity of your chosen immunoassay by testing for cross-reactivity with all relevant compounds present in your samples. Do not solely rely on the manufacturer's provided data, as it may not include your specific compound of interest.
-
Consider Alternative Methods: When high specificity is critical, consider using a more definitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] LC-MS/MS can distinguish between compounds with very similar structures based on their mass-to-charge ratio and fragmentation patterns, thus eliminating the issue of cross-reactivity.
-
Careful Data Interpretation: If using an immunoassay with known cross-reactivity, interpret your data with caution. Acknowledge the potential for interference in your publications and discussions.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of this compound in a melatonin immunoassay.
Materials:
-
Melatonin ELISA Kit (including antibody-coated microplate, melatonin-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound
-
Assay Diluent (as provided in the kit or a suitable buffer like PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents as per the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Create a serial dilution of the melatonin standard to generate a standard curve (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56, 0 pg/mL).
-
Test Compound Preparation: Prepare a wide range of dilutions for this compound in the assay diluent (e.g., 10000, 5000, 2500, 1250, 625, 312.5, 156.25 pg/mL).
-
Assay Procedure: a. Add 50 µL of each standard and test compound dilution to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the melatonin-HRP conjugate to each well. c. Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or 4°C). d. Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents. e. Add 100 µL of the substrate solution to each well and incubate in the dark for the time specified in the kit's manual (usually 15-30 minutes). f. Add 100 µL of the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[13]
-
Data Analysis: a. Plot a standard curve of absorbance versus melatonin concentration. b. Determine the IC50 for both melatonin and this compound. The IC50 is the concentration that results in 50% inhibition of the maximum signal. c. Calculate the percent cross-reactivity using the formula mentioned previously.
Conclusion
This compound demonstrates the potential for low but significant cross-reactivity in melatonin immunoassays due to its structural similarity. Researchers must be aware of this potential interference and take appropriate steps to validate their assays and interpret their results cautiously. For applications demanding high specificity, confirmatory analysis using techniques like LC-MS/MS is strongly recommended. By understanding the principles of immunoassay cross-reactivity and implementing rigorous validation protocols, scientists can ensure the accuracy and reliability of their findings.
References
-
Biosynth. This compound.
-
Kennaway, D. J. (2019). A critical review of melatonin assays: Past and present. Journal of Pineal Research, 67(1), e12572.
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
-
Salimetrics. (2019). Salivary Melatonin Enzyme Immunoassay Kit Insert.
-
St John's Laboratory. Competitive ELISA protocol.
-
Creative Diagnostics. Competitive ELISA Protocol.
-
Bio-Rad. Competitive ELISA Protocol.
-
Kennaway, D. J. (2015). Measuring melatonin by immunoassay. Journal of Pineal Research, 59(1), 1-8.
-
Creative Proteomics. Protocol for Competitive ELISA.
-
Kim, H. Y., et al. (2018). A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays. Annals of Laboratory Medicine, 38(5), 444–452.
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. 2021 Jan 28;26(3):689.
-
Sofic, E., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236-46.
-
Cayman Chemical. Melatonin (N-Acetyl-5-methoxytryptamine, 5-Methoxy-N-acetyltryptamine).
-
Kennaway, D. J. (2019). A critical review of melatonin assays: Past and present. Journal of Pineal Research, 67(1), e12572.
-
Mastrovito, R., et al. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. SOFT.
-
Reactome. Melatonin (N-acetyl-5-methoxytryptamine) is a natural hormone.
-
Benchchem. Technical Support Center: Cross-Reactivity in Immunoassays for Tryptamines.
-
MedChemExpress. N-Acetyl-5-hydroxytryptamine (N-Acetylserotonin).
-
Mastrovito, R., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, bkae021.
-
N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules. 2022 Dec 2;27(23):8495.
-
Melnick, J. Z., et al. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 12, 6.
-
Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731.
-
Google Patents. (2021). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry. 2011 Sep 22;54(18):6246-61.
-
Hamdani, S., et al. (2021). Melatonin's Chemical Structure ((N-acetyl-5-methoxytryptamine). ResearchGate.
-
PubChem. N-Acetylserotonin.
-
Mostad, A., & Rømming, C. (1974). The Crystal and Molecular Structure of N-Acetyl-5-methoxy-tryptamine (Melatonin). Acta Chemica Scandinavica, 28b, 1161-1168.
Sources
- 1. biosynth.com [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Measuring melatonin by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical review of melatonin assays: Past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. salimetrics.com [salimetrics.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of N-benzyl-5-methoxytryptamines as Serotonin Agonists: A Guide for Researchers
The serotonergic system, a key modulator of a vast array of physiological and behavioral processes, continues to be a focal point for therapeutic innovation.[1] Among the diverse classes of molecules targeting this system, N-benzyl-5-methoxytryptamines have emerged as a compelling scaffold for developing potent serotonin receptor agonists, particularly within the 5-HT2 receptor family. This guide provides a comprehensive comparative analysis of these compounds, offering insights into their structure-activity relationships, functional profiles, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of serotonergic agents.
The Rationale for N-Benzylation: Enhancing Potency and Specificity
The journey into N-benzyltryptamines was spurred by parallel discoveries in the phenethylamine class of psychedelics. Early research indicated that simple N-alkylation of phenethylamines often led to a significant decrease in activity.[2] However, the introduction of an N-benzyl group, and more specifically an N-(2-methoxy)benzyl moiety, was found to dramatically enhance both binding affinity and functional potency at the 5-HT2A receptor.[2] This "super-potency" effect, exemplified by the now well-known "NBOMe" series of phenethylamines, prompted researchers to explore whether a similar enhancement could be conferred upon the tryptamine scaffold.[3][4]
The 5-methoxytryptamine backbone was a logical starting point, as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a known potent psychedelic. The addition of an N-benzyl group was hypothesized to engage additional binding pockets within the serotonin receptors, thereby increasing affinity and potentially modulating functional activity.[5]
Structure-Activity Relationships: Decoding the Impact of Substitution
Systematic structural modifications of the N-benzyl-5-methoxytryptamine scaffold have revealed critical determinants of their pharmacological activity. The primary focus of these investigations has been the substitution pattern on the N-benzyl ring.
A key finding is that the position of substituents on the benzyl group significantly influences binding affinity at 5-HT2 receptors.[5][6][7][8] Generally, substitutions at the ortho or meta positions of the benzyl ring tend to enhance affinity, whereas para substitution often results in reduced affinity.[5][6][7][8][9][10] Furthermore, the introduction of a large, lipophilic group can improve binding affinity, although this does not always translate to increased functional activity.[5][6][7][8] In some cases, the opposite trend is observed, where increased lipophilicity is associated with diminished functional potency.[5][6][7][8][9][10]
The presence of a polar substituent at the ortho position of the benzyl ring, which could act as a hydrogen bond acceptor, has also been shown to further enhance activity in some cases.[5][6] This suggests that specific interactions with amino acid residues in the receptor's binding pocket are crucial for high-potency agonism.
It is important to note that a direct correlation between binding affinity and functional activity is not always observed.[5][7][8][9] This discrepancy highlights the complexity of agonist-receptor interactions and the potential for biased agonism, where a ligand can preferentially activate certain downstream signaling pathways over others.
Comparative Binding Affinities at Human 5-HT2 Receptors
Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with their target receptors. These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
The following table summarizes the binding affinities (Ki, in nM) of a selection of N-benzyl-5-methoxytryptamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, compared to the parent compound 5-methoxytryptamine and the benchmark phenethylamine agonist, 25I-NBOMe.
| Compound | N-Benzyl Substitution | h5-HT2A Ki (nM) | h5-HT2B Ki (nM) | h5-HT2C Ki (nM) |
| 5-Methoxytryptamine | Unsubstituted | 47 | >10,000 | 13 |
| 5a | 2-Methoxy | 1.9 | 4.8 | 3.4 |
| 5e | 3-Bromo | 1.48 | 1.8 | 2.1 |
| 5f | 4-Bromo | 11.2 | 3.9 | 10.7 |
| 5i | 3-Iodo | 0.87 | 1.2 | 1.5 |
| 25I-NBOMe | (Phenethylamine comparator) | 0.044 | 1.3 | 0.23 |
Data synthesized from Nichols et al. (2015).[5]
As the data illustrates, N-benzylation of 5-methoxytryptamine with various substituted benzyl groups leads to a significant increase in affinity for all three 5-HT2 receptor subtypes compared to the parent compound. Notably, the 3-iodo-benzyl analog (5i ) exhibits subnanomolar affinity for the 5-HT2A receptor.[6]
Functional Activity: From Binding to Receptor Activation
While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding. Functional assays are therefore essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.
For 5-HT2 receptors, which are Gq/11-coupled, a common method for assessing functional activity is to measure the mobilization of intracellular calcium (Ca2+) following receptor activation. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Efficacy (Emax) refers to the maximum response a compound can elicit, often expressed as a percentage of the response to a reference full agonist like serotonin.
The table below presents the functional potencies (EC50, in nM) and efficacies of selected N-benzyl-5-methoxytryptamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Compound | N-Benzyl Substitution | h5-HT2A EC50 (nM) | h5-HT2A Emax (%) | h5-HT2C EC50 (nM) | h5-HT2C Emax (%) |
| Serotonin | (Endogenous Ligand) | 2.9 | 100 | 1.2 | 100 |
| 5a | 2-Methoxy | 1.9 | 85 | 1.7 | 100 |
| 5e | 3-Bromo | 7.6 | 77 | 4.3 | 98 |
| 5f | 4-Bromo | 63 | 64 | 18 | 95 |
| 5i | 3-Iodo | 11 | 82 | 4.5 | 100 |
Data synthesized from Nichols et al. (2015).[5]
These data reveal that many of the N-benzyl-5-methoxytryptamine analogs are potent partial agonists at the 5-HT2A receptor, with the 2-methoxy substituted analog (5a ) being the most potent in this series.[5] Interestingly, while many of these compounds are partial agonists at the 5-HT2A receptor, they tend to act as full agonists at the 5-HT2C receptor.[3][4] This highlights the potential for developing compounds with functional selectivity between different 5-HT2 receptor subtypes.
In Vivo Correlates of 5-HT2A Receptor Activation
To bridge the gap between in vitro findings and potential in vivo effects, animal behavioral models are often employed. The mouse head-twitch response (HTR) is a well-established behavioral assay used to assess 5-HT2A receptor activation in vivo. A significant correlation has been found between the functional potency of the N-benzyl-5-methoxytryptamine congeners at the rat 5-HT2A receptor and their ability to induce the head-twitch response in mice.[5][7][8][9] This suggests that the in vitro functional data is a reliable predictor of in vivo 5-HT2A receptor-mediated effects for this class of compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a self-validating system for determining the binding affinity of a test compound.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radioligand (e.g., [125I]-DOI for 5-HT2A and 5-HT2C receptors).
-
A fixed amount of cell membrane preparation.
-
A range of concentrations of the unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM ketanserin for 5-HT2A).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to fit a one-site competition model, which yields the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol provides a self-validating system for determining the functional potency and efficacy of a test compound.
-
Cell Culture and Dye Loading:
-
HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This allows the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
A range of concentrations of the test compound is added to the wells.
-
Fluorescence is measured kinetically over time to detect the increase in intracellular calcium concentration that occurs upon receptor activation.
-
-
Data Analysis:
-
The peak fluorescence response for each concentration of the test compound is determined.
-
The data are normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin) to determine the Emax.
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, which yields the EC50 value.
-
Visualizing the Scientific Workflow and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key experimental workflow and signaling pathway.
Caption: Workflow for the characterization of N-benzyl-5-methoxytryptamine analogs.
Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.
Conclusion
The N-benzyl-5-methoxytryptamine scaffold represents a versatile platform for the design of potent serotonin agonists with nuanced pharmacological profiles. The extensive structure-activity relationship data now available allows for a more rational approach to designing compounds with desired affinities and functional activities at specific 5-HT2 receptor subtypes. The key takeaways for researchers are:
-
N-benzylation is a powerful strategy for enhancing the potency of tryptamine-based serotonin agonists.
-
Substituent placement on the benzyl ring is critical , with ortho and meta positions generally being favorable for high affinity.
-
A disconnect can exist between binding affinity and functional activity , underscoring the importance of comprehensive pharmacological characterization.
-
Functional selectivity between 5-HT2 receptor subtypes is achievable , opening avenues for the development of more targeted therapeutics.
This guide provides a solid foundation for understanding the comparative pharmacology of N-benzyl-5-methoxytryptamines. As research in this area continues, we can anticipate the development of even more sophisticated molecular probes and potential therapeutic agents targeting the serotonergic system.
References
-
Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link][5][6][7][8][9][10]
-
Toro-Sazo, M., Brea, J., Loza, M. I., Padín, J. F., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210043. [Link][3][4]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956–1964. [Link]
-
Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serenity. Behavioural Brain Research, 277, 99-120. [Link]
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. [Link]
-
Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 118(3), 333-357. [Link]
-
Branchek, T. A., & Blackburn, T. P. (2000). 5-HT-related agents in the treatment of anxiety. Current Opinion in Investigational Drugs, 1(4), 487-495. [Link]
-
González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452. [Link]
-
Silva, M. E., Marona-Lewicka, D., & Nichols, D. E. (2011). Synthesis and structure–activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 2(4), 243-249. [Link][2][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scholarly Article or Book Chapter | N -Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT 2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ID: 44558k749 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
- 11. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Acetyl-5-benzyloxytryptamine and N-acetylserotonin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the exploration of tryptamine derivatives continues to yield compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of two such compounds: the well-characterized endogenous molecule N-acetylserotonin (NAS) and the synthetic derivative N-Acetyl-5-benzyloxytryptamine. While both share a common tryptamine scaffold, their distinct structural modifications give rise to markedly different pharmacological profiles and therapeutic possibilities. This document synthesizes available experimental data to objectively compare their efficacy, focusing on their interactions with key neurological receptors.
Introduction: Two Tryptamines of Interest
N-acetylserotonin is a naturally occurring molecule in the pineal gland, where it serves as the immediate precursor to the hormone melatonin.[1] Beyond this biosynthetic role, NAS has emerged as a bioactive molecule in its own right, exhibiting a range of effects including antioxidant and anti-inflammatory properties.[2] Crucially, it functions as an agonist at both melatonin receptors and, uniquely, the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).
This compound is a synthetic analogue of N-acetylserotonin where the 5-hydroxyl group is replaced by a larger benzyloxy group. This structural alteration is anticipated to modify its receptor binding affinity and functional activity, potentially offering altered potency, selectivity, or pharmacokinetic properties. While commercially available for research, detailed, peer-reviewed characterization of its pharmacological profile is less extensive than that of NAS.
This guide will delve into the known efficacy of each compound at their primary receptor targets, supported by experimental data and methodologies, to provide a clear, evidence-based comparison for the research community.
At a Glance: Key Physicochemical and Pharmacological Properties
The following table summarizes the fundamental characteristics of this compound and N-acetylserotonin, providing a rapid comparative overview.
| Property | This compound | N-acetylserotonin (NAS) |
| Synonyms | 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | Normelatonin, N-Acetyl-5-hydroxytryptamine |
| Molecular Formula | C₁₉H₂₀N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 308.38 g/mol | 218.25 g/mol |
| Key Receptor Targets | Melatonin Receptors (presumed) | Melatonin Receptors (MT1, MT2, MT3), TrkB |
| Primary Mechanism of Action | Presumed melatonin receptor agonism | Melatonin receptor agonism, BDNF-independent TrkB receptor agonism |
Comparative Efficacy: A Tale of Two Receptors
The efficacy of these two molecules is best understood by examining their activity at their respective primary receptor targets: the melatonin receptors and the TrkB receptor.
Melatonin Receptor Agonism
N-acetylserotonin is a known agonist at the G protein-coupled melatonin receptors MT1 and MT2, as well as the MT3 binding site (quinone reductase 2).[1][3] Agonism at MT1 and MT2 receptors, which are primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the regulation of circadian rhythms.
While this compound is suggested by commercial suppliers to be a melatonin receptor agonist, there is a notable absence of peer-reviewed studies providing quantitative data on its binding affinity (Kᵢ) or functional potency (EC₅₀) at these receptors. The larger benzyloxy group at the 5-position, in place of the hydroxyl group in NAS, would be expected to alter the binding kinetics and efficacy at melatonin receptors, but without experimental data, any comparison remains speculative.
Experimental Protocol: Assessing Melatonin Receptor Agonism via cAMP Assay
To empirically determine and compare the efficacy of these compounds at MT1 and MT2 receptors, a functional assay measuring the inhibition of forskolin-stimulated cAMP production is a standard and robust method.
Objective: To quantify the potency and efficacy of this compound and N-acetylserotonin as agonists for the MT1 and MT2 melatonin receptors.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with plasmids encoding either the human MT1 or MT2 receptor. A control group is transfected with an empty vector.
-
-
cAMP Assay (Luminescence-Based):
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with varying concentrations of the test compounds (this compound or N-acetylserotonin) for 15 minutes.
-
Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except for the negative control) to stimulate cAMP production.
-
Following a 30-minute incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial luminescence-based assay kit (e.g., Promega's cAMP-Glo™ Assay).
-
-
Data Analysis:
-
Luminescence signals are converted to cAMP concentrations using a standard curve.
-
The data are normalized to the forskolin-only control.
-
Dose-response curves are generated, and EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated using a non-linear regression model.
-
Causality and Self-Validation: This protocol includes a positive control (forskolin) to ensure the cellular machinery for cAMP production is intact and a negative control (unstimulated cells) to establish a baseline. The use of cells transfected with the specific receptor of interest, compared to empty vector controls, ensures that the observed effects are receptor-mediated.
Diagram: Melatonin Receptor Signaling Pathway
Caption: Agonist binding to MT1/MT2 receptors activates Gi proteins, inhibiting cAMP production.
TrkB Receptor Agonism: The Differentiating Factor
A pivotal distinction between these two compounds lies in their interaction with the TrkB receptor. N-acetylserotonin has been robustly demonstrated to be a potent, BDNF-independent agonist of the TrkB receptor.[4] This activation triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival, neurogenesis, and synaptic plasticity.[4] This unique property of NAS positions it as a molecule of significant interest for its potential neurotrophic and antidepressant effects.[4]
In stark contrast, there is currently no published experimental data to suggest that this compound interacts with or activates the TrkB receptor. The substitution of the 5-hydroxyl group with a bulky benzyloxy group may sterically hinder its ability to bind to the TrkB receptor active site. Without empirical evidence, it is presumed that this compound lacks the TrkB agonist activity that is a hallmark of NAS.
Experimental Protocol: Evaluating TrkB Receptor Activation
A Western blot-based phospho-TrkB assay is the gold standard for determining the ability of a compound to activate the TrkB receptor.
Objective: To determine if this compound can induce the phosphorylation of the TrkB receptor, and to compare its efficacy to that of N-acetylserotonin.
Methodology:
-
Cell Culture:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
-
Compound Treatment:
-
Cells are serum-starved for 4-6 hours to reduce basal receptor activation.
-
Cells are then treated with various concentrations of this compound, N-acetylserotonin (positive control), BDNF (positive control), or vehicle (negative control) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total TrkB to normalize for protein loading.
-
-
Data Analysis:
-
The band intensities for phospho-TrkB and total TrkB are quantified using densitometry software.
-
The ratio of phospho-TrkB to total TrkB is calculated for each sample and normalized to the vehicle control.
-
Causality and Self-Validation: The inclusion of BDNF and NAS as positive controls validates the responsiveness of the cellular system and the assay's ability to detect TrkB activation. The vehicle control establishes the baseline level of phosphorylation. Normalizing to total TrkB accounts for any variations in protein loading, ensuring that observed changes are due to phosphorylation events and not differences in the amount of protein analyzed.
Diagram: TrkB Receptor Activation Workflow
Caption: Workflow for assessing TrkB receptor phosphorylation via Western blot.
Conclusion and Future Directions
Based on the currently available scientific literature, N-acetylserotonin possesses a dual pharmacological profile, acting as an agonist at both melatonin and TrkB receptors. This positions NAS as a molecule with potential therapeutic applications in both circadian rhythm disorders and neurodegenerative or psychiatric conditions where neurotrophic support is beneficial.
The efficacy of this compound, however, remains largely uncharacterized in a peer-reviewed context. While its structural similarity to NAS suggests potential activity at melatonin receptors, the critical experimental data to confirm and quantify this is lacking. Furthermore, there is no evidence to support its activity at the TrkB receptor, which represents the most significant point of divergence from NAS.
For researchers and drug development professionals, N-acetylserotonin represents a well-validated lead compound with a unique, dual mechanism of action. In contrast, this compound is an exploratory compound that requires comprehensive pharmacological profiling to establish its efficacy and potential utility. The experimental protocols detailed in this guide provide a clear roadmap for such a characterization, which would be essential to ascertain if the benzyloxy substitution offers any advantages in terms of potency, selectivity, or metabolic stability over the endogenous and more thoroughly studied N-acetylserotonin. A head-to-head comparison using these standardized assays would be invaluable to the field.
References
-
Jang, S. W., Liu, X., Pradoldej, S., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences of the United States of America, 107(8), 3876-3881. [Link]
-
Oxenkrug, G. F. (2005). Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications. Annals of the New York Academy of Sciences, 1053, 334-347. [Link]
-
Turan, D., & Can, Ö. D. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. [Link]
-
Nonno, R., Pannacci, M., Lucini, V., Angeloni, D., Fraschini, F., & Stankov, B. M. (1999). N-Acetylserotonin vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets. Letters in Drug Design & Discovery, 6(5), 343-348. [Link]
-
Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380. [Link]
-
Wikipedia. (2023, November 28). N-Acetylserotonin. [Link]
-
Bentham Science Publishers. (n.d.). N-Acetylserotonin vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets. Letters in Drug Design & Discovery. [Link]
-
BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved January 21, 2026, from [Link]
-
Jockers, R., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein–Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Tryptamine Derivatives in Functional Assays: A Guide for Researchers
In the rapidly evolving landscape of psychedelic research and drug development, a nuanced understanding of the functional activity of tryptamine derivatives is paramount. These compounds, known for their profound effects on consciousness, primarily exert their influence through the serotonin receptor system, most notably the 5-HT₂A receptor. However, their interactions are not monolithic; subtle structural modifications can lead to significant variations in downstream signaling, a phenomenon known as functional selectivity or biased agonism. This guide provides a head-to-head comparison of key tryptamine derivatives in essential functional assays, offering researchers the data and methodologies necessary to dissect their complex pharmacology.
The Rationale: Beyond Binding Affinity to Functional Consequences
While receptor binding affinity (Ki) is a crucial initial parameter, it merely describes the strength of interaction between a ligand and a receptor. It does not, however, predict the functional consequence of that binding. A compound can be a full agonist, a partial agonist, an antagonist, or an inverse agonist. Furthermore, agonists can preferentially activate one downstream signaling pathway over another. For G-protein coupled receptors (GPCRs) like the serotonin receptors, the two major signaling arms are G-protein-mediated signaling and β-arrestin-mediated signaling. Understanding how tryptamine derivatives engage these pathways is critical for correlating molecular activity with therapeutic potential and psychoactive effects.
This guide will focus on two cornerstone functional assays: the cAMP assay for probing G-protein signaling and the β-arrestin recruitment assay. We will explore the signaling pathways, provide detailed experimental protocols, and present comparative data for classic tryptamine derivatives.
Key Signaling Pathways for Tryptamine Derivatives
The primary targets for psychedelic tryptamines are serotonin receptors, which are GPCRs that couple to different G-protein subtypes, initiating distinct intracellular signaling cascades.
-
5-HT₁A Receptors: These receptors typically couple to inhibitory G-proteins (Gαi/o). Activation of the 5-HT₁A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
5-HT₂A Receptors: These receptors are primarily coupled to Gαq/11 proteins.[2][3] Agonist binding initiates a conformational change that activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, another important second messenger.[2]
-
β-Arrestin Recruitment: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and initiating a separate wave of G-protein-independent signaling.[4]
The balance between G-protein and β-arrestin signaling can be ligand-dependent, leading to the concept of biased agonism. A biased agonist may preferentially activate one pathway over the other, potentially leading to distinct physiological outcomes.[5]
Caption: Simplified overview of 5-HT₁A and 5-HT₂A receptor signaling pathways.
Comparative Functional Data of Tryptamine Derivatives
The following tables summarize publicly available data on the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of several key tryptamine derivatives at human 5-HT₁A and 5-HT₂A receptors. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
Table 1: Functional Activity at the 5-HT₂A Receptor
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |
| DMT | Calcium Flux | 38.3 | Not Reported | [6] |
| Psilocin | IP1 Accumulation | ~69 | Full or nearly full agonist | [6] |
| 5-MeO-DMT | Calcium Mobilization | 4 | Higher potency than DMT | [7] |
| Bufotenin | Not specified | Not Reported | Not Reported |
Table 2: Functional Activity at the 5-HT₁A Receptor
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |
| 5-MeO-DMT | Not specified | High affinity | Potent agonist | [8] |
| Psilocin | Not specified | Moderate affinity | Agonist | [9] |
| DMT | Not specified | Lower affinity than 5-HT₂A | Partial agonist | [10] |
Recent studies have begun to dissect the functional selectivity of these compounds. For instance, one study found that psilocin and DMT are not substantially biased towards either Gq or β-arrestin2 signaling at the 5-HT₂A receptor.[11] This is a critical finding, as it has been hypothesized that the hallucinogenic effects of psychedelics may result from the simultaneous activation of both G-protein and β-arrestin pathways.[5]
Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols for cAMP and β-arrestin recruitment assays are provided. These protocols are based on established methodologies and commercial assay kits.
Protocol 1: TR-FRET cAMP Assay for Gαi-Coupled Receptors (e.g., 5-HT₁A)
This protocol is adapted from commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kits.
Caption: Workflow for a typical TR-FRET-based cAMP assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293) in the recommended growth medium.
-
Cell Preparation:
-
Aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Dissociate the cells from the flask using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer.
-
-
Cell Plating: Dispense the cell suspension into a 384-well white microplate.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the tryptamine derivatives in assay buffer.
-
Add the compounds to the cell plate. Include a positive control (e.g., 5-HT) and a negative control (vehicle).
-
-
Stimulation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection:
-
Prepare the detection reagents according to the manufacturer's instructions, which typically involve mixing a europium (Eu)-labeled cAMP tracer and a ULight™-labeled anti-cAMP monoclonal antibody.
-
Add the detection mix to the wells. This step also lyses the cells, releasing intracellular cAMP.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the DiscoverX PathHunter® β-arrestin assay system, which utilizes enzyme fragment complementation.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Step-by-Step Methodology:
-
Cell Plating: Plate PathHunter® cells, which co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag, into a 384-well white, clear-bottom microplate.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the tryptamine derivatives in the appropriate assay buffer.
-
Add the compounds to the cell plate.
-
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Preparation and Addition:
-
Prepare the PathHunter® detection reagent mix according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration to determine EC₅₀ and Eₘₐₓ values.
Choosing the Right Assay: Justification and Experimental Causality
The choice between a cAMP assay and a β-arrestin recruitment assay depends on the research question.
-
cAMP assays are the gold standard for assessing Gs and Gi-coupled receptor activity. They directly measure a key second messenger and are highly sensitive.
-
β-arrestin recruitment assays are indispensable for studying functional selectivity and biased agonism.[4] They are also valuable for deorphanizing GPCRs where the G-protein coupling is unknown.[4][12] Furthermore, β-arrestin assays are often less prone to signal amplification, which can sometimes mask subtle differences in agonist efficacy seen in second messenger assays.[13]
For a comprehensive understanding of a tryptamine derivative's pharmacology, it is often necessary to perform both types of assays. This dual approach allows for the characterization of both G-protein-dependent and -independent signaling, providing a more complete picture of the compound's functional profile.
Conclusion
The functional characterization of tryptamine derivatives is a complex but essential endeavor in the pursuit of novel therapeutics for neuropsychiatric disorders. By employing a combination of well-validated functional assays, such as those measuring cAMP levels and β-arrestin recruitment, researchers can move beyond simple binding affinities to a more nuanced understanding of how these compounds interact with their biological targets. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the tools necessary to conduct rigorous and insightful investigations into the pharmacology of this fascinating class of molecules.
References
-
Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. (2021). Pharmaceuticals. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]
-
Psychedelics and novel non-hallucinogenic analogs for treating neuropsychiatric disorders. (2021). eScholarship.org. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2022). Nature Communications. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). European Neuropsychopharmacology. [Link]
-
G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. (2023). Cell. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). ResearchGate. [Link]
-
Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. (2020). ResearchGate. [Link]
-
Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). Semantic Scholar. [Link]
-
Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. (2017). Current Topics in Behavioral Neurosciences. [Link]
-
β-arrestin recruitment facilitates a direct association with G proteins. (2022). bioRxiv. [Link]
-
Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. (2023). Molecules. [Link]
-
Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors. (2012). Journal of Biomolecular Screening. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). Psilosybiini.info. [Link]
-
Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Blossom Analysis. [Link]
Sources
- 1. 5-Methoxy-alpha-methyltryptamine | High-Purity RUO [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tryptamine hydrochloride | 343-94-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Psilomethoxin (4-HO-5-MeO-DMT) [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why Study GPCR Arrestin Recruitment? [discoverx.com]
A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Analysis
Introduction: The Analytical Imperative for 5-MeO-DMT Quantification
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic tryptamine with a growing body of research exploring its therapeutic potential for conditions like depression and anxiety.[1][2] As this compound moves through preclinical and clinical development, the need for robust, reliable, and validated analytical methods to quantify it in biological matrices becomes paramount. Accurate measurement is critical for understanding its pharmacokinetics (PK), metabolism, and dose-response relationships, which are foundational to establishing safety and efficacy.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[5] However, the power of this technique is only realized through a systematic and rigorous validation process. This guide provides an in-depth framework for validating an LC-MS/MS method for 5-MeO-DMT, grounded in regulatory expectations and practical field experience. We will dissect the core validation parameters, compare methodological alternatives, and provide the causal logic behind each experimental choice, ensuring your data is not just generated, but is defensible, reproducible, and fit for purpose.
The Regulatory Bedrock: Adhering to Global Standards
Any bioanalytical method intended to support regulatory submissions must be validated according to established guidelines. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation represents a harmonized framework accepted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] Adherence to these principles is not optional; it is the cornerstone of data quality and integrity in drug development.[9][10] This guide is structured to align with the principles outlined in these authoritative documents.
Core Validation Parameters: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] This is achieved by assessing a series of performance characteristics. The following sections detail these parameters, provide step-by-step protocols, and explain their specific relevance to 5-MeO-DMT analysis.
Selectivity and Specificity
-
Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] For 5-MeO-DMT, this includes endogenous matrix components, metabolites (like bufotenine), and any co-administered drugs.[3][12] Specificity is confirmed by demonstrating a lack of interfering peaks at the retention time of the analyte and internal standard (IS).
-
Experimental Protocol:
-
Matrix Screening: Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Interference Check: Look for any signal in the Multiple Reaction Monitoring (MRM) channels of 5-MeO-DMT and its IS at their expected retention times.
-
Metabolite and Co-medication Check: If available, spike blank matrix with known metabolites (e.g., bufotenine) and potential co-medications at their highest expected concentrations to ensure they do not interfere.
-
Acceptance Criteria: The response of any interfering peak in the blank samples must be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for 5-MeO-DMT and ≤ 5% for the IS.[13]
-
Sensitivity: The Lower Limit of Quantitation (LLOQ)
-
Expertise & Experience: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5] This is a critical parameter for PK studies, especially for determining the terminal half-life of 5-MeO-DMT.
-
Experimental Protocol:
-
Spike Samples: Prepare a set of at least five replicate samples in the biological matrix at the proposed LLOQ concentration.
-
Analyze and Quantify: Analyze these samples alongside a full calibration curve.
-
Assess Performance: Calculate the accuracy (% deviation from nominal) and precision (% coefficient of variation, CV).
-
Acceptance Criteria (ICH M10): The LLOQ should have a signal-to-noise ratio of at least 5:1.[5] The accuracy should be within 80-120% of the nominal concentration, and the precision should be ≤ 20% CV.[5]
-
Calibration Curve and Linearity
-
Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. A linear relationship is typically desired for ease of data processing. For 5-MeO-DMT, a wide linear range is beneficial to cover expected concentrations from peak exposure to the elimination phase without requiring sample dilution.[12][14]
-
Experimental Protocol:
-
Prepare Standards: Prepare a blank sample (matrix with IS) and at least six to eight non-zero calibration standards by spiking known amounts of 5-MeO-DMT into the biological matrix.
-
Analyze and Plot: Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Regression Analysis: Apply a linear, weighted (commonly 1/x² to account for heteroscedasticity) regression to the data.[12]
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required.[12] For at least 75% of the standards (including LLOQ and the Upper Limit of Quantitation, ULOQ), the back-calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).
-
Accuracy and Precision
-
Expertise & Experience: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[8] These are evaluated at multiple concentrations using Quality Control (QC) samples to ensure the method is reliable across its entire range.
-
Experimental Protocol:
-
Prepare QC Samples: Prepare QC samples in the matrix at a minimum of four levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze at least three separate runs on different days with freshly prepared calibration curves.
-
Acceptance Criteria (ICH M10): The mean accuracy at each level must be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) at each level must not exceed 15% (20% for LLOQ).[6][15]
-
Matrix Effect
-
Expertise & Experience: The matrix effect is the suppression or enhancement of ionization caused by co-eluting endogenous components from the sample matrix.[16][17] Tryptamines can be susceptible to matrix effects, making this a critical validation parameter. It must be assessed to ensure that variability in patient or subject matrices does not compromise data accuracy.[18]
-
Experimental Protocol (Post-Extraction Spike Method):
-
Extract Blank Matrix: Extract blank matrix from at least six different sources.
-
Spike Post-Extraction: Spike the extracted blank matrix with 5-MeO-DMT and IS at low and high concentrations. This is "Set B".
-
Prepare Neat Solutions: Prepare solutions of 5-MeO-DMT and IS in a clean solvent (e.g., mobile phase) at the same concentrations. This is "Set A".
-
Calculate Matrix Factor (MF): Analyze both sets and calculate the MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate IS-Normalized MF: The ultimate goal is to ensure the IS adequately compensates for the matrix effect. The IS-normalized MF is calculated for each lot of matrix.
-
Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.
-
Stability
-
Expertise & Experience: Stability experiments are crucial to ensure that the concentration of 5-MeO-DMT does not change from the time of sample collection to the time of analysis. Tryptamines can be prone to degradation. Therefore, stability must be evaluated under various conditions that mimic real-world sample handling and storage.
-
Experimental Protocol:
-
Prepare QC Samples: Use low and high QC concentrations for all stability tests.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, thaw completely at room temperature).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that meets or exceeds the duration of the study.
-
Post-Preparative (Autosampler) Stability: Analyze extracted samples, then store them in the autosampler for a defined period (e.g., 24-48 hours) before re-injecting.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Method Comparison: Strategic Choices in Method Development
A fully validated method relies on sound choices made during development. Here, we compare common alternatives for key steps in the analytical workflow.
Sample Preparation: A Balance of Cleanliness and Recovery
The goal of sample preparation is to isolate 5-MeO-DMT from the complex biological matrix, remove interferences, and concentrate the analyte.
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Less clean extract, high potential for matrix effects.[18] | High-throughput screening, early discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery for non-polar analytes. | More labor-intensive, uses larger solvent volumes. | Assays where matrix effects from PPT are problematic.[19] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanest extracts, minimizes matrix effects, allows for concentration. | Most complex and expensive, requires method development. | Regulated bioanalysis, low concentration targets. |
Causality: While PPT is simple, the residual phospholipids often cause significant ion suppression in LC-MS/MS.[17] For a regulated bioanalytical method for 5-MeO-DMT, LLE or SPE is strongly recommended to ensure the highest data quality by minimizing matrix effects.
Internal Standard (IS) Selection: The Key to Precision
The IS is added to all samples and standards to correct for variability during sample preparation and analysis. The ideal IS behaves as closely as possible to the analyte.
-
Structural Analog (e.g., 5-Me-DMT): This is a different molecule that is chemically similar to 5-MeO-DMT.[12]
-
Pros: Less expensive than a stable isotope-labeled standard.
-
Cons: May have different extraction recovery and chromatographic behavior. It may not perfectly compensate for matrix effects.
-
-
Stable Isotope-Labeled (SIL) IS (e.g., 5-MeO-DMT-d4): This is the analyte molecule with several atoms replaced by their heavy isotopes (e.g., deuterium).
-
Pros: Co-elutes with the analyte and has nearly identical chemical properties, providing the best possible correction for extraction variability and matrix effects.[16] It is the industry gold standard.
-
Cons: More expensive and may not be readily available.
-
Causality: A SIL-IS is the superior choice because it experiences the exact same ionization suppression or enhancement as the analyte, leading to more accurate and precise results. This is a critical element of a self-validating system.
Visualizing the Workflow and Validation Logic
Diagrams can clarify complex processes. Below are Graphviz visualizations of the analytical workflow and the logical interplay of validation parameters.
Caption: High-level workflow for 5-MeO-DMT analysis via LC-MS/MS.
Caption: Inter-relationship of validation parameters for a robust method.
Putting It All Together: A Validated Method Example
The following table summarizes performance data from a published, validated LC-MS/MS method for the simultaneous analysis of 5-MeO-DMT and its metabolite, bufotenine, in mouse serum.[12][15] This provides a tangible example of the results from the protocols described above.
| Parameter | 5-MeO-DMT Performance | Bufotenine Performance |
| Linear Range | 0.90 – 5,890 ng/mL | 2.52 – 5,510 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.90 ng/mL | 2.52 ng/mL |
| Intra-day Accuracy | 91.6 – 106% | 90.9 – 108% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Accuracy & Precision | Within 15% | Within 15% |
| Recovery | 75.8 – 79.6% | 75.8 – 80.0% |
| Internal Standard | 5-Methyl-N,N-dimethyltrypamine (5-Me-DMT) | 5-Methyl-N,N-dimethyltrypamine (5-Me-DMT) |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
Data synthesized from Shen et al., Bioanalysis, 2009.[12]
Conclusion
Validating an LC-MS/MS method for 5-MeO-DMT is a systematic process that requires a deep understanding of the analyte's chemistry, the analytical technique, and the regulatory landscape. By rigorously evaluating selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability, researchers can build a self-validating system that produces reliable and defensible data. The strategic selection of sample preparation techniques and, most critically, the use of a stable isotope-labeled internal standard, are cornerstones of a robust method. This guide provides the framework and the scientific rationale to empower researchers, scientists, and drug development professionals to develop and validate high-quality bioanalytical methods, ensuring that the data supporting the future of 5-MeO-DMT research is beyond reproach.
References
-
Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 1(1), 87–95. [Link]
-
Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
Shen, H., Jiang, X., & Yu, A. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 5-MEO-DMT | M-168-1ML. Scientific Laboratory Supplies (Ireland) Ltd. [Link]
-
Jones, G., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]
-
Shen, H., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Selvan, R. S., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
ARUP Laboratories. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
Shen, H., Jiang, X., & Yu, A. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. PMC. [Link]
-
Van De Velde, E., et al. (2008). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
CloudLIMS. (n.d.). LIMS for Psychedelics Testing Labs. CloudLIMS. [Link]
-
Miraculix. (n.d.). The miraculix QTests®: The First Drug Purity Test Kits. Miraculix. [Link]
-
ResearchGate. (n.d.). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. ResearchGate. [Link]
-
Uthaug, M. V., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. PMC. [Link]
-
Cerilliant. (n.d.). 5-MeO-DMT | Certified Solutions Standards. Cerilliant. [Link]
-
Rose Hill Life Sciences. (n.d.). Measuring Magic: New Methods for Testing Psychedelic Mushroom Potency. Rose Hill Life Sciences. [Link]
-
Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]
-
Li, W., & Tse, F. L. S. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Wang, Z., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. PubMed. [Link]
-
Rose Hill Life Sciences. (n.d.). Psilocybin Testing Protocols Every Lab Should Know. Rose Hill Life Sciences. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Semantic Scholar. [Link]
-
Uthaug, M. V., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. ResearchGate. [Link]
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. BIPM. [Link]
-
Zeifman, R. J., et al. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in Psychiatry. [Link]
-
Cameron, L. P., & Olson, D. E. (2021). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). PMC. [Link]
-
St. Goar, V. (2023). 5-MeO-DMT as a Mental Health Tool: Exploring Possible Mechanisms of Action, the Reactivation Phenomenon, and Historical-Cultural Perspectives on Its Use. ProQuest. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. worldwide.com [worldwide.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of N-Acetyl-5-benzyloxytryptamine and Pinoline for Researchers and Drug Development Professionals
In the ever-evolving landscape of neuropharmacology and drug discovery, the exploration of endogenous and synthetic compounds with antioxidant properties remains a cornerstone of research into mitigating oxidative stress-related pathologies. This guide provides an in-depth, objective comparison of the antioxidant activities of two intriguing indole-based molecules: N-Acetyl-5-benzyloxytryptamine and Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline).
Introduction to the Compounds
This compound is a synthetic derivative of N-acetylserotonin. The presence of the bulky benzyloxy group at the 5-position of the indole ring distinguishes it from its more extensively studied endogenous counterpart. This structural modification can influence its lipophilicity, receptor binding affinity, and, consequently, its antioxidant capacity. While it is primarily recognized as a melatonin receptor agonist, its potential as a direct antioxidant warrants investigation[1].
Pinoline , or 6-methoxy-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring beta-carboline found in the pineal gland. It is formed from the cyclization of 5-methoxytryptamine. Pinoline has garnered significant interest for its neuroprotective and antidepressant-like effects, which are, in part, attributed to its antioxidant properties[2].
Mechanisms of Antioxidant Action
The antioxidant activities of both this compound and Pinoline are rooted in their chemical structures, specifically the indole and tetrahydro-β-carboline ring systems, which can donate electrons or hydrogen atoms to neutralize free radicals.
This compound , like other indoleamines, is presumed to exert its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The indoleamine structure can directly quench reactive oxygen species (ROS) and reactive nitrogen species (RNS). The indole ring's electron-rich nature facilitates the donation of an electron to neutralize free radicals, forming a stable indolyl radical[3].
-
Upregulation of Antioxidant Enzymes: Structurally related compounds like N-acetylserotonin have been shown to enhance the activity of endogenous antioxidant enzymes such as glutathione peroxidase[1]. This indirect antioxidant mechanism provides a sustained defense against oxidative stress.
-
Inhibition of Pro-oxidant Enzymes: N-acetylserotonin has been reported to inhibit nitric oxide synthase, thereby reducing the production of the pro-oxidant molecule nitric oxide[4].
Pinoline's antioxidant mechanism is attributed to its tetrahydro-β-carboline structure:
-
Hydrogen Atom Donation: The tetrahydro-β-carboline nucleus can readily donate a hydrogen atom from its nitrogen atoms to scavenge free radicals[5].
-
Hydroxyl Radical Scavenging: Pinoline has demonstrated efficacy in scavenging the highly reactive hydroxyl radical[2][6].
-
Inhibition of Lipid Peroxidation: Pinoline has been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress[2].
Comparative Antioxidant Activity: An Evidence-Based Assessment
As previously mentioned, a direct head-to-head comparison of this compound and Pinoline in the same experimental settings is not available in the published literature. Therefore, this section will present a comparative analysis based on available data for each compound and its close structural analogs.
Data on this compound and its Analogs
Direct experimental data on the antioxidant activity of this compound is scarce. However, extensive research on its immediate precursor, N-acetylserotonin (NAS) , provides valuable insights. Studies have shown that NAS is a potent antioxidant, with some reports suggesting its protective effects against oxidative damage are 5 to 20 times stronger than that of melatonin[1][7]. NAS has been demonstrated to protect against lipid peroxidation in microsomes and mitochondria and to reduce resting levels of ROS in lymphocytes[4].
The substitution of the 5-hydroxyl group in NAS with a 5-benzyloxy group in this compound is a critical structural change. The bulky benzyl group may introduce steric hindrance, potentially affecting the molecule's ability to interact with and neutralize free radicals. Conversely, the electronic effects of the benzyloxy group could modulate the electron-donating capacity of the indole ring. Without direct experimental data, the precise impact of this substitution on antioxidant activity remains speculative.
Data on Pinoline
Pinoline has been more extensively studied for its antioxidant properties. In a comparative study with melatonin, both compounds were found to inhibit lipid peroxidation and showed comparable activity in a total antioxidant status test[2]. In the context of hydroxyl radical scavenging, melatonin was found to be more potent, with an IC50 of 11.4 ± 1.0 µM compared to 62.3 ± 3.8 µM for Pinoline[2].
Another study investigating the protective effects against H2O2-induced lipid peroxidation in rat brain homogenates found that Pinoline was a more effective antioxidant than melatonin[8].
The following table summarizes the available quantitative data on the antioxidant activity of Pinoline and the closely related N-acetylserotonin.
| Compound | Assay | Model System | IC50 / Activity | Reference |
| Pinoline | Hydroxyl Radical Scavenging | In vitro | 62.3 ± 3.8 µM | [2] |
| Lipid Peroxidation Inhibition | In vitro | Comparable to Melatonin | [2] | |
| H2O2-induced Lipid Peroxidation | Rat Brain Homogenates | More effective than Melatonin | [8] | |
| N-acetylserotonin | Oxidative Damage Protection | Various models | 5-20 times stronger than Melatonin | [1][7] |
| Lipid Peroxidation Inhibition | Microsomes and Mitochondria | Protective effects observed | [4] | |
| DPPH & ABTS Radical Scavenging | In vitro | Varied levels of antioxidant activity | [9] |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of the test compounds (this compound, Pinoline) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds or standard to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (e.g., 10 nM) in PBS (pH 7.4).
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (e.g., 240 mM) in PBS.
-
Prepare a series of concentrations of the test compounds and a standard (Trolox).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of each concentration of the test compounds, standard, or blank (PBS) to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard.
-
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further clarify the experimental process and the potential biological interactions of these compounds, the following diagrams are provided.
Caption: Generalized workflow for in vitro antioxidant assays.
Caption: Potential antioxidant mechanisms of indoleamines and β-carbolines.
Conclusion and Future Directions
This guide provides a comparative overview of the antioxidant potential of this compound and Pinoline, grounded in the available scientific literature. While Pinoline has demonstrated clear antioxidant effects in various in vitro models, the antioxidant profile of this compound remains largely unexplored. Based on the potent activity of its close analog, N-acetylserotonin, it is plausible that this compound also possesses significant antioxidant properties. However, the influence of the 5-benzyloxy substitution requires direct experimental validation.
For researchers and drug development professionals, this highlights a clear research gap and an opportunity. Future studies should focus on:
-
Direct comparative studies of this compound and Pinoline using a battery of standardized antioxidant assays (DPPH, ABTS, ORAC, and cellular-based assays).
-
Structure-activity relationship (SAR) studies to elucidate the impact of the 5-benzyloxy group on the antioxidant capacity of the N-acetyltryptamine scaffold.
-
In vivo studies to assess the bioavailability, metabolism, and efficacy of these compounds in animal models of oxidative stress.
By systematically addressing these questions, the scientific community can gain a more complete understanding of the therapeutic potential of these fascinating molecules in combating oxidative stress-related diseases.
References
-
Oxenkrug, G. F. (2005). Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications. Annals of the New York Academy of Sciences, 1053, 334-347. Retrieved from [Link]
-
N-Acetylserotonin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Herraiz, T., & Galisteo, J. (2015). Hydroxyl radical reactions and the radical scavenging activity of β-carboline alkaloids. Food Chemistry, 172, 640-649. Retrieved from [Link]
- Wölfler, A., Abuja, P. M., & Liebmann, P. M. (1999).
-
Herraiz, T., & Galisteo, J. (2002). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Free Radical Research, 36(8), 923-928. Retrieved from [Link]
- Ho, C. T. (1995). Antioxidative properties of harmane and beta-carboline alkaloids. Journal of Agricultural and Food Chemistry, 43(11), 2825-2828.
-
Pähkla, R., Zilmer, M., Kullisaar, T., & Rãgo, L. (1998). Comparison of the antioxidant activity of melatonin and pinoline in vitro. Journal of Pineal Research, 24(2), 96-101. Retrieved from [Link]
-
Herraiz, T., & Galisteo, J. (2015). Hydroxyl radical reactions and the radical scavenging activity of β-carboline alkaloids. Food Chemistry, 172, 640-649. Available at: [Link]
-
Oxenkrug, G. (2005). Antioxidant Effects of N‐Acetylserotonin. Annals of the New York Academy of Sciences, 1053(1), 334-347. Available at: [Link]
-
Chan, T. Y. (1996). Characterization of the antioxidant effects of melatonin and related indoleamines in vitro. Journal of Pineal Research, 20(4), 187-191. Retrieved from [Link]
-
Kim, C. Y., & Reiter, R. J. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236-246. Retrieved from [Link]
-
Ozturk, M., & Kılıçaslan, D. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Antiproliferative Activity of Quinoxaline Derivatives: A Comparative Guide
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Particularly in oncology, quinoxaline derivatives are gaining significant attention as a novel class of chemotherapeutic agents with potent activity against various tumor types.[4] This guide provides a comprehensive comparison of the antiproliferative performance of notable quinoxaline derivatives, supported by experimental data and detailed protocols for validation. We will delve into the causality behind experimental choices and outline self-validating systems to ensure scientific integrity.
The Rationale for Quinoxalines in Oncology
The therapeutic potential of quinoxaline derivatives often stems from their ability to act as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic sites of various protein kinases.[5] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention.[6][7] Many quinoxaline-based compounds have been designed to target key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[5][8][9][10]
Comparative Antiproliferative Activity
The efficacy of quinoxaline derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several recently developed quinoxaline derivatives, offering a comparative snapshot of their performance.
| Compound ID | Target Cancer Cell Line(s) | IC50 (µM) | Noted Mechanism of Action | Reference |
| Compound 11 | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 0.81 - 2.91 | Dual EGFR and COX-2 inhibitor | [8] |
| Compound 13 | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 0.81 - 2.91 | Dual EGFR and COX-2 inhibitor | [8] |
| Compound 4i | A549 (Lung) | 3.902 | EGFR inhibitor | [11] |
| Compound 8 (N-allyl quinoxaline) | A549 (Lung), MCF-7 (Breast) | 0.86 - 1.06 | EGFR/VEGFR-mediated apoptosis | [9] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | Induces G2/M cell cycle arrest | [5] |
| Compound 11a (nitrofuran substituent) | SK-N-SH & IMR-32 (Neuroblastoma) | 2.49 - 3.96 | Not fully elucidated | [12] |
| Compound 19 (1,3-diphenylurea-quinoxaline) | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9 - 80.9 | Broad-spectrum cytotoxicity | [3] |
Note: IC50 values are compiled from different studies and should be interpreted in the context of the specific experimental conditions used in each publication.
The data clearly indicates that substitutions on the quinoxaline core significantly influence antiproliferative activity. For instance, compounds with furan rings have demonstrated higher potency compared to those with phenyl rings in some studies, suggesting that the electronic properties and spatial arrangement of substituents are critical for target engagement.[13]
Key Experimental Workflows for Validation
To rigorously confirm the antiproliferative activity of quinoxaline derivatives, a series of well-established in vitro assays are essential. The following protocols are designed to provide a robust and self-validating workflow.
Workflow for Assessing Antiproliferative Effects
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
By blocking PI3K and/or mTOR, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell growth and survival. [6][7]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways leading to cell proliferation. EGFR is frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer. [11][14]
Caption: Quinoxaline derivatives as inhibitors of EGFR signaling.
Quinoxaline derivatives that inhibit EGFR can prevent the activation of these critical downstream pathways, thereby blocking tumor progression. [8][11][15]
Conclusion
The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The evidence strongly supports their antiproliferative activity across a wide range of cancer cell lines, often through the targeted inhibition of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the efficacy of new quinoxaline derivatives and to elucidate their mechanisms of action. A systematic approach, combining cytotoxicity screening with mechanistic assays, is paramount for advancing these promising compounds from the bench to potential clinical applications.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085–26103. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952. [Link]
-
Al-Ostath, A. I., et al. (2022). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Molecules, 27(19), 6528. [Link]
-
Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897–900. [Link]
-
Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.8.1–1B.8.11. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Rajput, S., & Singh, J. (2022). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 15(11), 5219-5222. [Link]
-
Kandeel, M. M., et al. (2007). Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 663-675. [Link]
-
El Newahie, A. M. S., Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(5), 893. [Link]
-
de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305. [Link]
-
Mohammed, H. S., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(1), 127-140. [Link]
-
El-Naggar, A. M., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. [Link]
-
Kumar, S., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]
-
Jissy, A. K., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(22), 7901. [Link]
-
El Newahie, A. M. S., Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
Montero, V., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Molecules, 27(13), 4022. [Link]
-
ResearchGate. (n.d.). Antiproliferative activities of the synthesized compounds against fou. Retrieved from [Link]
-
Kumar, S., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591. [Link]
-
ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
-
Montero, V., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
-
Montero, V., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Semantic Scholar. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Retrieved from [Link]
-
ACS Publications. (2008). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Retrieved from [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 273, 116360. [Link]
-
MDPI. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Acetyl-5-benzyloxytryptamine
This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-5-benzyloxytryptamine (CAS 68062-88-4), a tryptamine derivative frequently used in neuropharmacological and biochemical research.[1][2] As a research chemical, its toxicological properties are not fully characterized, mandating a cautious and compliant approach to waste management. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory standards to ensure the protection of personnel, the integrity of research, and environmental stewardship.
Guiding Principle: Proactive Hazard Management
Given the limited specific hazard data, this compound and any materials contaminated with it must be managed as a hazardous chemical waste.[3][4] This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires laboratories to establish a Chemical Hygiene Plan (CHP) for handling such substances.[5][6] The foundational principle is to prevent environmental release and minimize personnel exposure through rigorous containment and controlled disposal pathways.
Safety Data Sheets (SDS) for analogous compounds, such as 5-Benzyloxytryptamine hydrochloride, indicate potential hazards including serious eye irritation, respiratory irritation, and possible allergic skin reactions.[7][8] Therefore, all handling and disposal operations must be predicated on a thorough risk assessment.
Pre-Disposal Protocol: Waste Segregation and Containment
The moment this compound is designated for disposal, it becomes a regulated waste. Proper handling begins at the point of generation, typically a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
Step 1: Waste Segregation The causality behind waste segregation is the prevention of dangerous chemical reactions. This compound waste must be kept separate from other waste streams.[11]
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing papers, gloves, and absorbent pads, in a dedicated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other solvent wastes (e.g., halogenated or non-halogenated streams) unless explicitly permitted by your institution's EHS office.
-
Incompatibilities: Avoid mixing with strong oxidizing agents, which are a common incompatibility for many organic compounds.[7]
Step 2: Containerization The integrity of the waste containment system is paramount.
-
Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible. Often, the original product container is a suitable choice for waste.[12] For liquids, glass or high-density polyethylene (HDPE) carboys are standard.[12]
-
Closure: Containers must be kept securely closed at all times, except when actively adding waste.[9][13] This prevents the release of vapors and protects against spills.
Step 3: Labeling Accurate labeling is a critical regulatory requirement and ensures safe handling by all personnel.[10][14] The label must be affixed to the container as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of all constituents, including solvents and their approximate concentrations.
-
The date on which waste accumulation began.
-
The relevant hazard characteristics (e.g., "Irritant," "Potential Sensitizer").
Personal Protective Equipment (PPE) and Handling Summary
Adherence to proper PPE is a non-negotiable aspect of the disposal process. The following table summarizes the minimum requirements for safely handling this compound waste.
| Aspect | Requirement | Rationale |
| Eye Protection | ANSI-rated safety goggles or glasses with side shields. | Protects against splashes and airborne dust. Required by OSHA's eye and face protection regulations (29 CFR 1910.133).[7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, irritation, and potential sensitization.[7][15] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation exposure to dust or aerosols.[15] |
| Waste Container | Leak-proof, compatible material, with a secure screw-top cap. | Ensures secure containment during storage and transport.[13] |
| Labeling | Affix a completed "Hazardous Waste" label upon first use. | Communicates contents and hazards to all handlers, as required by EPA and OSHA.[10] |
Step-by-Step Disposal Procedure
The final disposal of chemical waste is a regulated process that must be coordinated through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[3][16]
-
Finalize Waste Container: Ensure the hazardous waste container is securely sealed and the label is accurate and complete. Do not overfill containers; allow for at least 10% headspace in liquid containers to accommodate expansion.[11]
-
Store in SAA: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area. This area must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Request Pickup: Submit a chemical waste collection request through your institution’s EHS portal or designated procedure.[3][12] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all federal and state regulations.
-
Documentation: Maintain a log of the waste generated. This is a best practice and may be required by your institution's Chemical Hygiene Plan.
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [3] This action is a regulatory violation and can harm aquatic ecosystems. Evaporation of chemical waste as a disposal method is also prohibited.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste from generation to pickup.
Caption: Waste Management Workflow for this compound.
Regulatory Compliance
All procedures described are designed to comply with key federal regulations:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from "cradle to grave."[16][17] Your institution's EHS department ensures that waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan, employee training on hazards and procedures, and access to Safety Data Sheets.[18][19]
By adhering to this guide, researchers and laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the scientific community.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP). Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
This compound. (n.d.). Chem-Impex. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel. Retrieved from [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]
-
5-Benzyloxytryptamine. (n.d.). Grokipedia. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. vumc.org [vumc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. biosynth.com [biosynth.com]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. epa.gov [epa.gov]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 19. resources.duralabel.com [resources.duralabel.com]
Mastering the Handling of N-Acetyl-5-benzyloxytryptamine: A Guide to Essential Safety and Operational Protocols
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
N-Acetyl-5-benzyloxytryptamine, a tryptamine derivative with significant potential in neuropharmacological research, demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to serotonin and other biologically active tryptamines necessitates a cautious and well-documented approach to its management in a laboratory setting. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for powdered research chemicals.
Hazard Assessment and Risk Mitigation: Understanding the Compound
This compound is a derivative of tryptamine and is investigated for its interaction with serotonin receptors.[1] Due to the limited specific toxicity data, it is prudent to treat this compound with the same level of caution as other potent, biologically active molecules. The primary risks associated with handling this compound in its powdered form include:
-
Inhalation: Fine powders can easily become airborne, leading to respiratory tract irritation and systemic absorption.
-
Dermal Contact: Absorption through the skin may lead to unknown systemic effects. The compound may also cause skin irritation.[2][3][4]
-
Eye Contact: Powder can cause serious eye irritation or damage.[2][3][5]
-
Ingestion: Accidental ingestion could lead to harmful toxicological effects.
Given these potential hazards, a multi-layered approach to risk mitigation is essential, focusing on containment, personal protective equipment (PPE), and specific handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is a best practice when handling potent compounds.[6] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield | Protects against airborne powder and accidental splashes.[2][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] |
| Protective Clothing | Fully fastened laboratory coat, long pants, and closed-toe shoes | Prevents skin contact with any spills or contamination.[2][7] |
Operational Plan: From Receipt to Use
A clear and systematic operational plan is crucial to minimize exposure and prevent contamination.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is typically between 2°C and 8°C.[8] Keep the container tightly sealed.[2][3]
Weighing and Handling Workflow
The following workflow is designed to minimize the generation and dispersal of airborne powder.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
